4-Bromo-nicotinic acid methyl ester hydrobromide
Description
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Properties
IUPAC Name |
methyl 4-bromopyridine-3-carboxylate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2.BrH/c1-11-7(10)5-4-9-3-2-6(5)8;/h2-4H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJVHCAMIHYKKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of 4-Bromo-Nicotinic Acid Methyl Ester Hydrobromide
Abstract
This technical guide provides an in-depth exploration of the chemical synthesis of 4-bromo-nicotinic acid methyl ester hydrobromide, a key building block for pharmaceutical and agrochemical research. We will dissect the primary synthetic strategies, with a pronounced focus on the Sandmeyer reaction, offering a rationale for its preference in many applications. This document furnishes detailed, step-by-step protocols, mechanistic insights, safety considerations, and characterization data intended for researchers, chemists, and professionals in drug development. Our objective is to blend theoretical principles with practical, field-proven insights to ensure a robust and reproducible synthesis.
Introduction: Strategic Importance of a Versatile Building Block
4-bromo-nicotinic acid and its derivatives are versatile intermediates in organic synthesis. The presence of a bromine atom on the pyridine ring at the 4-position offers a reactive handle for a multitude of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.[1][2] The methyl ester form enhances solubility in organic solvents and serves as a protecting group for the carboxylic acid during subsequent transformations. The final hydrobromide salt form improves the compound's stability and handling characteristics. Consequently, this compound is a valuable precursor in the development of novel therapeutic agents, particularly those targeting neurological disorders and cancer pathways.[1]
Overview of Primary Synthetic Strategies
The synthesis of 4-bromo-nicotinic acid methyl ester can be approached from several precursors. The two most logical and commonly considered pathways start from either 4-aminonicotinic acid or 4-hydroxynicotinic acid. The choice between these routes is often dictated by the availability and cost of the starting material, as well as considerations of reaction scalability and safety.
Experimental Protocol: Bromo-Sandmeyer Reaction
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-aminonicotinic acid (1.0 eq) in 48% hydrobromic acid (HBr) (approx. 4.0 eq).
-
Cool the suspension to 0-5 °C in an ice-salt bath. The mixture should be a stirrable slurry.
-
In a separate beaker, dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cooled suspension over 30-45 minutes, ensuring the internal temperature is strictly maintained below 5 °C.
-
After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Copper-Mediated Substitution:
-
In a separate, larger reaction vessel, dissolve copper(I) bromide (CuBr) (1.2 eq) in 48% HBr.
-
Cool this copper solution to 0 °C with vigorous stirring.
-
Slowly add the cold diazonium salt solution prepared in step 1 to the CuBr solution. Vigorous evolution of nitrogen gas will be observed. Control the addition rate to manage the effervescence.
-
Once the addition is complete, warm the reaction mixture to 60-70 °C and stir for 1 hour to ensure the reaction goes to completion. [3]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove inorganic salts, followed by a small amount of cold ethanol.
-
Dry the crude 4-bromonicotinic acid under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Stage II: Fischer Esterification - Synthesis of Methyl 4-Bromonicotinate
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. [4]The reaction is driven to completion by using a large excess of the alcohol (methanol), which also serves as the solvent.
Experimental Protocol: Esterification
-
Reaction Setup:
-
Suspend the dried 4-bromonicotinic acid (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄) (0.2-0.3 eq) as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C).
-
-
Reaction and Monitoring:
-
Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed. [5]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Carefully neutralize the residue by adding it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Ensure the pH is neutral or slightly basic (pH 7-8).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to afford the crude methyl 4-bromonicotinate as an oil or low-melting solid. [6]
-
Stage III: Salt Formation - Preparation of the Hydrobromide Salt
The final step involves converting the free base ester into its hydrobromide salt to improve stability and ease of handling.
Experimental Protocol: Salt Formation
-
Acidification:
-
Dissolve the crude methyl 4-bromonicotinate in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Cool the solution in an ice bath.
-
Slowly add a solution of HBr in a compatible solvent (e.g., 33% HBr in acetic acid or a saturated solution of HBr gas in diethyl ether) dropwise with stirring until precipitation is complete.
-
-
Isolation:
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.
-
Dry the final product, this compound, under vacuum.
-
Data Summary and Characterization
The successful synthesis of the target compound should be verified using standard analytical techniques.
| Parameter | 4-Bromonicotinic Acid | Methyl 4-Bromonicotinate | This compound |
| Molecular Formula | C₆H₄BrNO₂ | C₇H₆BrNO₂ | C₇H₇Br₂NO₂ |
| Molecular Weight | 202.01 g/mol | 216.03 g/mol | 296.94 g/mol |
| Typical Appearance | White to off-white solid | Colorless oil or white solid | White to pale yellow crystalline solid |
| Key ¹H NMR Signals | Pyridine protons, COOH proton | Pyridine protons, OCH₃ singlet (~3.9 ppm) | Pyridine protons, OCH₃ singlet, NH⁺ proton |
| Key IR Bands (cm⁻¹) | ~3000 (O-H), ~1700 (C=O), C-Br | ~1720 (C=O, ester), C-Br, No broad O-H | ~2500-3000 (N-H⁺), ~1730 (C=O, ester) |
Safety and Handling
-
Hydrobromic Acid (48%): Highly corrosive and toxic. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Sodium Nitrite (NaNO₂): Oxidizing agent and toxic if swallowed. Avoid contact with acids, as it can release toxic nitrogen oxides.
-
Copper(I) Bromide (CuBr): Harmful if swallowed or inhaled. Avoid creating dust.
-
Sulfuric Acid (Conc.): Extremely corrosive. Causes severe burns. Add slowly to other liquids, especially water or methanol, to control the exothermic reaction.
-
Organic Solvents: Diethyl ether, methanol, and ethyl acetate are flammable. Work away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
Conclusion
The synthesis of this compound is most reliably achieved through a three-stage process commencing with a Sandmeyer reaction on 4-aminonicotinic acid. This method is robust, scalable, and utilizes well-established chemical transformations. Subsequent Fischer esterification and hydrobromide salt formation proceed with high efficiency. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently produce this valuable synthetic intermediate for applications in drug discovery and materials science.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. BenchChem.
- Blotny, G. (2006). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health (NIH).
- Chem-Impex International. (n.d.). 4-Bromonicotinic acid. Chem-Impex.
- CymitQuimica. (n.d.). CAS 15366-62-8: 4-Bromonicotinic acid. CymitQuimica.
- Deshmukh, M., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library.
- Google Patents. (n.d.). Method for preparing esters of halonicotinic acids.
- MasterOrganicChemistry.com. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- National Center for Biotechnology Information. (n.d.). 4-Hydroxynicotinic acid. PubChem.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Sharma, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
- Wikipedia. (n.d.). Sandmeyer reaction.
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An In-depth Technical Guide to 4-Bromo-Nicotinic Acid Methyl Ester Hydrobromide: Synthesis, Properties, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-nicotinic acid methyl ester hydrobromide is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The presence of a bromine atom on the pyridine ring enhances its utility as a versatile intermediate for the synthesis of more complex bioactive molecules, particularly in the development of novel therapeutics.[1] This guide provides a comprehensive overview of the chemical properties, a detailed synthetic pathway, and in-depth spectroscopic analysis of this compound, offering valuable insights for researchers engaged in the design and synthesis of new chemical entities.
The nicotinic acid scaffold is a well-established pharmacophore found in numerous therapeutic agents.[2] Modification of this core structure, such as through halogenation, provides a powerful tool for modulating the physicochemical and pharmacological properties of the resulting compounds. The bromo-substituent, in particular, can serve as a handle for further functionalization through various cross-coupling reactions, enabling the exploration of a wider chemical space in drug development programs.
This technical guide is structured to provide a logical and in-depth exploration of this compound, from its fundamental properties to its synthesis and detailed characterization.
Physicochemical Properties
While specific experimental data for this compound is not widely available, its properties can be reliably inferred from data on its constituent parts: 4-bromonicotinic acid, methyl nicotinate, and pyridine hydrobromide salts.
| Property | Predicted Value/Information | Source/Justification |
| Molecular Formula | C₇H₇BrNO₂·HBr | Based on the structure |
| Molecular Weight | 296.96 g/mol | Calculated from the molecular formula |
| Appearance | Expected to be a white to off-white crystalline solid. | Based on the appearance of similar compounds like 4-bromonicotinic acid and pyridine hydrobromide.[1][3] |
| Melting Point | Expected to be significantly higher than the free base due to the ionic nature of the salt. Likely to decompose upon melting. | Pyridine hydrobromide has a melting point of 200 °C (dec.).[4] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | The hydrobromide salt formation increases polarity and aqueous solubility.[3] |
| Stability | The hydrobromide salt is expected to be more stable and less hygroscopic than the free base, making it easier to handle and store. | General property of amine salts. |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 4-bromonicotinic acid. The first step involves the esterification of the carboxylic acid, followed by the formation of the hydrobromide salt.
Step 1: Fischer Esterification of 4-Bromonicotinic Acid
The synthesis of the methyl ester is accomplished via a classic Fischer esterification reaction, where the carboxylic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid.[5][6]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromonicotinic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).
-
Acid Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension while stirring. The mixture should become homogeneous.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in water and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-bromonicotinate.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Formation of the Hydrobromide Salt
The purified methyl 4-bromonicotinate is then converted to its hydrobromide salt by treatment with hydrobromic acid.
Experimental Protocol:
-
Dissolution: Dissolve the purified methyl 4-bromonicotinate (1.0 eq) in a minimal amount of a suitable solvent, such as diethyl ether or a mixture of ethanol and diethyl ether.
-
Acidification: Cool the solution in an ice bath and add a solution of hydrobromic acid (1.0-1.1 eq, e.g., 48% aqueous solution or HBr in acetic acid) dropwise with stirring.
-
Precipitation: The hydrobromide salt should precipitate out of the solution. Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material or impurities.
-
Drying: Dry the product under vacuum to obtain the final this compound.
Spectroscopic Characterization
The structure of this compound can be confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of the hydrobromide salt will show characteristic shifts for the aromatic protons and the methyl ester protons. Due to the protonation of the pyridine nitrogen, the aromatic protons are expected to be shifted downfield compared to the free base.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| H-2 | ~9.0 - 9.2 | s | - | Singlet due to no adjacent protons. Significant downfield shift due to proximity to the protonated nitrogen and the ester group. |
| H-6 | ~8.8 - 9.0 | d | ~5-6 | Doublet due to coupling with H-5. Downfield shift due to proximity to the protonated nitrogen. |
| H-5 | ~8.0 - 8.2 | d | ~5-6 | Doublet due to coupling with H-6. |
| -OCH₃ | ~4.0 - 4.2 | s | - | Singlet for the methyl ester protons. |
| N-H | Variable | br s | - | Broad singlet, often exchangeable with D₂O. The chemical shift can vary depending on the solvent and concentration. |
Note: These are predicted chemical shifts based on data for similar compounds like 4-bromopyridine and methyl nicotinate.[5][6] Actual values may vary.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| C=O | ~164 - 166 | Carbonyl carbon of the ester. |
| C-2 | ~150 - 152 | Aromatic carbon adjacent to the nitrogen and the ester group. |
| C-6 | ~148 - 150 | Aromatic carbon adjacent to the nitrogen. |
| C-4 | ~130 - 132 | Aromatic carbon bearing the bromine atom. The "heavy atom effect" of bromine can cause an upfield shift compared to what would be expected based on electronegativity alone.[7] |
| C-3 | ~128 - 130 | Aromatic carbon bearing the ester group. |
| C-5 | ~125 - 127 | Aromatic carbon. |
| -OCH₃ | ~52 - 54 | Methyl carbon of the ester. |
Note: These are predicted chemical shifts based on general ranges for substituted pyridines and methyl esters.[7][8][9]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration |
| ~3100-3000 | C-H stretching (aromatic) |
| ~3000-2800 | N-H stretching (broad, from the pyridinium ion) |
| ~1730-1710 | C=O stretching (ester) |
| ~1600-1450 | C=C and C=N stretching (aromatic ring) |
| ~1300-1100 | C-O stretching (ester) |
| ~1100-1000 | C-Br stretching |
Note: These are predicted absorption ranges based on typical values for the respective functional groups.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. For the hydrobromide salt, electrospray ionization (ESI) in positive ion mode would be the most suitable technique. The spectrum would be expected to show a prominent peak for the molecular ion of the free base ([M+H]⁺).
-
Expected [M+H]⁺ for C₇H₇BrNO₂: m/z 215.97 and 217.97 (due to the isotopic distribution of bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio).
The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO).
Applications in Drug Discovery and Development
This compound serves as a key building block in the synthesis of a wide range of biologically active compounds. The bromine atom can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents at the 4-position of the pyridine ring. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
The nicotinic acid moiety itself is known to interact with various biological targets, and derivatives have shown promise in areas such as cardiovascular disease, neurology, and oncology.[1] The ability to functionalize the 4-position provides a strategic advantage in designing molecules with improved potency, selectivity, and pharmacokinetic profiles.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Based on the data for related compounds like 5-bromonicotinic acid, this compound may cause skin and eye irritation and may be harmful if swallowed.[10] A thorough review of the Safety Data Sheet (SDS) is recommended before handling.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds in the field of drug discovery. This technical guide has provided a comprehensive overview of its chemical properties, a detailed synthetic methodology, and an in-depth analysis of its expected spectroscopic characteristics. By understanding these fundamental aspects, researchers can effectively utilize this compound to advance their synthetic and medicinal chemistry programs.
References
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Chem-Impex. 4-Bromonicotinic acid. [Link]
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Royal Society of Chemistry. Electronic Supplementary Information. [Link]
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Royal Society of Chemistry. 4. [Link]
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PubChem. 5-Bromonicotinic acid. [Link]
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ResearchGate. (PDF) Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. [Link]
-
Doc Brown's Advanced Organic Chemistry. CH3Br C-13 nmr spectrum of bromomethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methyl bromide C13 13-C nmr. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
- Google Patents. CN104974082A - Preparation method of 2-methyl-4-bromopyridine.
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Royal Society of Chemistry. 4. [Link]
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YouTube. S'21 - NMR 4 - 13C Shift JUST MEMORIZE THESE. [Link]
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MDPI. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. [Link]
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Royal Society of Chemistry. Table of Contents. [Link]
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An In-depth Technical Guide to 4-Bromo-Nicotinic Acid Methyl Ester Hydrobromide
This guide provides a comprehensive technical overview of 4-bromo-nicotinic acid methyl ester hydrobromide, a key building block in modern medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, physicochemical properties, and applications, with a focus on the practical insights relevant to researchers and development professionals.
Chemical Identity and Physicochemical Properties
This compound is the hydrobromide salt of the methyl ester of 4-bromonicotinic acid. The presence of the bromine atom on the pyridine ring significantly influences its reactivity, making it a versatile intermediate for introducing further functionalization.[1][2]
CAS Number: 1263378-22-8
While extensive data for the hydrobromide salt is not widely published, its properties can be largely inferred from the free base, methyl 4-bromonicotinate, and the parent acid, 4-bromonicotinic acid.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1263378-22-8 | [3] |
| Molecular Formula | C₇H₇Br₂NO₂ | Inferred |
| Molecular Weight | 296.95 g/mol | Inferred |
| Appearance | Likely an off-white to light yellow solid | Inferred from[1] |
| Solubility | Expected to be soluble in polar solvents like water and alcohols | Inferred from[2] |
| Melting Point | Not available for the hydrobromide. The parent acid melts at 118-134 °C. | [1] |
Synthesis and Mechanism
The synthesis of this compound is typically a two-step process starting from 4-bromonicotinic acid.
Step 1: Esterification of 4-Bromonicotinic Acid
The first step involves the esterification of 4-bromonicotinic acid with methanol. This is a classic Fischer esterification, typically catalyzed by a strong acid like sulfuric acid.
Causality behind Experimental Choices: The use of a strong acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol. The reaction is often heated to reflux to increase the reaction rate. An excess of methanol can be used to shift the equilibrium towards the product side.
Step 2: Formation of the Hydrobromide Salt
The resulting methyl 4-bromonicotinate is then treated with a solution of hydrogen bromide (HBr) to form the hydrobromide salt. The lone pair of electrons on the pyridine nitrogen acts as a Brønsted-Lowry base, accepting a proton from HBr.
Self-Validating System: The formation of the salt can be confirmed by a noticeable change in physical properties, such as precipitation from a non-polar solvent or a change in melting point. Spectroscopic analysis, particularly ¹H NMR, will show a characteristic downfield shift of the pyridine ring protons upon protonation.
Diagram 1: Synthesis Workflow
Caption: Synthesis of this compound.
Experimental Protocols
Synthesis of Methyl 4-Bromonicotinate
-
Reaction Setup: To a solution of 4-bromonicotinic acid (1.0 eq) in methanol (10 vol), slowly add concentrated sulfuric acid (0.1 eq) at 0 °C.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (3 x 10 vol).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Preparation of this compound
-
Dissolution: Dissolve the purified methyl 4-bromonicotinate (1.0 eq) in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Precipitation: Slowly add a solution of HBr in acetic acid or a stream of anhydrous HBr gas while stirring.
-
Isolation: The hydrobromide salt will precipitate out of the solution. Collect the solid by filtration.
-
Drying: Wash the solid with a small amount of cold, anhydrous solvent and dry under vacuum.
Applications in Drug Discovery
4-Bromonicotinic acid and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The bromine atom serves as a handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which allows for the introduction of a wide variety of substituents. This is a key strategy in lead optimization to improve the potency, selectivity, and pharmacokinetic properties of drug candidates.[1]
This compound is particularly useful in the development of novel therapeutics targeting neurological disorders and for creating ligands for metal complexes used in catalysis and materials science.[1][4]
Diagram 2: Application Workflow in Drug Discovery
Caption: Role in the drug discovery pipeline.
Safety and Handling
As with all brominated organic compounds, this compound should be handled with care in a well-ventilated fume hood.[5][6] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.[5][6]
Table 2: Hazard Information for Related Compounds
| Hazard Statement | Description | Source |
| H302 | Harmful if swallowed | [7] |
| H315 | Causes skin irritation | [8] |
| H319 | Causes serious eye irritation | [8] |
| H332 | Harmful if inhaled | [3] |
| H335 | May cause respiratory irritation | [8][9] |
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][8]
-
P280: Wear protective gloves/ eye protection/ face protection.[5][8]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][8]
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][5]
Spectroscopic Data (Predicted)
-
¹H NMR: The protonation of the pyridine nitrogen will cause a significant downfield shift of the aromatic protons compared to the free base. The methyl ester protons will appear as a singlet around 3.9-4.0 ppm.
-
¹³C NMR: The carbons of the pyridine ring will also experience a downfield shift upon protonation. The carbonyl carbon of the ester will appear around 165-170 ppm.
-
Mass Spectrometry: The mass spectrum would show the molecular ion of the free base.
References
-
ChemBK. (2024, April 9). 5-Bromonicotinic Acid Methyl Ester. Retrieved from [Link]
- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
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An In-depth Technical Guide to the Structure Elucidation of 4-bromo-nicotinic acid methyl ester hydrobromide
Introduction: The Significance of 4-bromo-nicotinic acid methyl ester hydrobromide in Medicinal Chemistry
This compound is a heterocyclic compound of significant interest in the field of drug discovery and development. As a derivative of nicotinic acid (Vitamin B3), its scaffold is a common feature in a variety of biologically active molecules. The introduction of a bromine atom at the 4-position of the pyridine ring provides a key site for further chemical modification, making it a valuable building block in the synthesis of novel pharmaceutical agents.[1] Its applications span from the development of ligands for metal complexes to intermediates in the synthesis of compounds targeting neurological disorders and cancer therapies.[1]
The precise structural confirmation of this intermediate is paramount to ensure the identity, purity, and ultimately the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, multi-technique approach to the structure elucidation of this compound, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. The narrative emphasizes not just the "what" but the "why" behind the analytical choices, reflecting a field-proven methodology.[2][3]
The Analytical Triad: A Multi-faceted Approach to Structure Elucidation
A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques.[2] Each method provides a unique piece of the structural puzzle, and their combined interpretation provides a high degree of confidence in the final assignment. For a small molecule like this compound, the synergistic use of NMR, MS, and FTIR is the gold standard.
Part 1: Mass Spectrometry – Unveiling the Molecular Mass and Elemental Composition
Mass spectrometry is the initial and indispensable tool for determining the molecular weight and elemental formula of an unknown compound.[4] For this analysis, a high-resolution mass spectrometer (HRMS) with a soft ionization technique, such as electrospray ionization (ESI), is the method of choice to obtain information on the intact molecule.[3]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically methanol or acetonitrile.
-
Instrumentation: The analysis is performed on a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ion mode is selected, as the pyridine nitrogen is readily protonated.
-
Data Acquisition: Data is acquired over a mass range of m/z 50-500.
Data Interpretation and Expected Results
The molecular formula of 4-bromo-nicotinic acid methyl ester is C₇H₆BrNO₂. The hydrobromide salt will dissociate in solution, and the ESI-MS will detect the protonated molecule, [M+H]⁺.
Isotopic Pattern: A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[5][6] This results in two major peaks in the mass spectrum for any bromine-containing fragment, separated by 2 m/z units and of nearly equal intensity.[5]
Expected m/z Values:
-
For the [M+H]⁺ ion containing ⁷⁹Br: C₇H₇⁷⁹BrNO₂⁺ = 215.97 + 1.0078 = 216.9778 m/z
-
For the [M+H]⁺ ion containing ⁸¹Br: C₇H₇⁸¹BrNO₂⁺ = 217.97 + 1.0078 = 218.9778 m/z
The high-resolution measurement allows for the confident determination of the elemental composition, confirming the presence of one bromine atom and distinguishing it from other potential elemental combinations.
| Ion | Calculated m/z (C₇H₇⁷⁹BrNO₂⁺) | Calculated m/z (C₇H₇⁸¹BrNO₂⁺) | Expected Ratio |
| [M+H]⁺ | 216.9778 | 218.9758 | ~1:1 |
Table 1: Predicted high-resolution mass spectrometry data for the protonated molecular ion of 4-bromo-nicotinic acid methyl ester.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful technique for the elucidation of organic structures, providing detailed information about the connectivity of atoms.[2] Both ¹H and ¹³C NMR are essential for a complete structural assignment.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD). DMSO-d₆ is often preferred for hydrobromide salts as it can help in observing exchangeable protons.[7]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
Experiments: Standard ¹H, ¹³C, and optionally 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are performed.
¹H NMR Data Interpretation
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their neighboring protons.
Expected Chemical Shifts (δ) and Multiplicities:
-
Aromatic Protons: The pyridine ring will exhibit three distinct proton signals. The protons at positions 2, 5, and 6.
-
H-2: This proton is adjacent to the nitrogen atom and will be the most deshielded, appearing at the lowest field (highest ppm). Expected δ ≈ 8.8 - 9.2 ppm. It will appear as a singlet or a narrow doublet due to a small four-bond coupling to H-6.
-
H-6: This proton is also adjacent to the nitrogen and will be deshielded. Expected δ ≈ 8.5 - 8.8 ppm. It will appear as a doublet due to coupling with H-5.
-
H-5: This proton is coupled to H-6 and will appear as a doublet. Expected δ ≈ 7.5 - 7.8 ppm.
-
-
Methyl Ester Protons (-OCH₃): The three protons of the methyl group will be equivalent and appear as a sharp singlet. Expected δ ≈ 3.8 - 4.0 ppm.[8]
-
Hydrobromide Proton (N-H⁺): In a non-exchanging solvent like DMSO-d₆, the proton on the nitrogen due to the hydrobromide salt may be observable as a broad singlet at a very downfield chemical shift (δ > 10 ppm).[7] In a protic solvent like CD₃OD, this proton will likely exchange with the solvent and may not be observed.[7]
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| H-2 | 8.8 - 9.2 | s or d | 1H |
| H-6 | 8.5 - 8.8 | d | 1H |
| H-5 | 7.5 - 7.8 | d | 1H |
| -OCH₃ | 3.8 - 4.0 | s | 3H |
| N-H⁺ | > 10 (in DMSO-d₆) | br s | 1H |
Table 2: Predicted ¹H NMR spectral data for this compound.
¹³C NMR Data Interpretation
The ¹³C NMR spectrum will show the number of chemically non-equivalent carbon atoms.
Expected Chemical Shifts (δ):
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is typically found in the range of δ ≈ 160 - 170 ppm.
-
Aromatic Carbons:
-
C-4 (C-Br): The carbon directly attached to the bromine will be significantly shielded compared to the other aromatic carbons, with an expected δ ≈ 120 - 130 ppm.
-
C-2, C-6: The carbons adjacent to the nitrogen will be deshielded, appearing in the range of δ ≈ 145 - 155 ppm.
-
C-3, C-5: The remaining aromatic carbons will have chemical shifts in the aromatic region, typically δ ≈ 125 - 140 ppm.
-
-
Methyl Carbon (-OCH₃): The methyl carbon of the ester will appear in the aliphatic region, with an expected δ ≈ 50 - 55 ppm.
| Carbon | Expected Chemical Shift (ppm) |
| C=O | 160 - 170 |
| C-2, C-6 | 145 - 155 |
| C-3, C-5 | 125 - 140 |
| C-4 | 120 - 130 |
| -OCH₃ | 50 - 55 |
Table 3: Predicted ¹³C NMR spectral data for 4-bromo-nicotinic acid methyl ester.
Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy – Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[9]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or mixed with potassium bromide (KBr) to form a pellet.
-
Instrumentation: A standard FTIR spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Data Interpretation and Expected Absorptions
The FTIR spectrum will show characteristic absorption bands for the functional groups present in this compound.
-
N-H⁺ Stretch: A broad absorption band in the region of 2500-3000 cm⁻¹ is expected for the N-H⁺ stretch of the pyridinium hydrobromide.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band for the ester carbonyl group is expected around 1720-1740 cm⁻¹.[9]
-
C=N and C=C Stretches: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.[9]
-
C-O Stretch: The C-O stretch of the ester group will show a strong absorption in the 1100-1300 cm⁻¹ range.
-
C-Br Stretch: The C-Br stretch is expected in the fingerprint region, typically below 700 cm⁻¹.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H⁺ Stretch | 2500 - 3000 | Broad, Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=O Stretch (Ester) | 1720 - 1740 | Strong, Sharp |
| C=N, C=C Stretches | 1400 - 1600 | Medium to Strong |
| C-O Stretch (Ester) | 1100 - 1300 | Strong |
| C-Br Stretch | < 700 | Medium |
Table 4: Predicted FTIR absorption bands for this compound.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process of integrating the data from the different analytical techniques.
Caption: Logical process for the structure elucidation through data integration.
Conclusion: A Self-Validating Structural Assignment
The structure elucidation of this compound is a clear demonstration of the power of a multi-technique analytical approach. High-resolution mass spectrometry provides the definitive molecular formula and confirms the presence of bromine through its distinct isotopic signature. FTIR spectroscopy identifies the key functional groups, including the ester carbonyl and the pyridinium salt. Finally, ¹H and ¹³C NMR spectroscopy provide the detailed map of the molecule's carbon-hydrogen framework, confirming the substitution pattern on the pyridine ring and the presence of the methyl ester.
The convergence of these independent lines of evidence creates a self-validating system, leading to an unambiguous and trustworthy structural assignment. This level of analytical rigor is fundamental in the pharmaceutical industry, where the precise chemical identity of every compound is a critical determinant of its potential as a therapeutic agent.
References
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Fiehn Lab. Structure Elucidation of Small Molecules. [Online] Available at: [Link]
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Liu, Y., Romijn, E. P., Verniest, G., Laukens, K., & De Vijlder, T. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. TrAC Trends in Analytical Chemistry, 121, 115686. [Online] Available at: [Link]
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Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Online] Available at: [Link]
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A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Solubility Profile of 4-bromo-nicotinic acid methyl ester hydrobromide
Abstract
Solubility is a critical physicochemical property that governs the bioavailability and therapeutic efficacy of an active pharmaceutical ingredient (API). This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While specific solubility data for this compound is not extensively published, this guide equips researchers and drug development professionals with the necessary theoretical knowledge and practical methodologies to establish a robust solubility profile. We will delve into the fundamental principles of solubility, explore various experimental techniques for its determination, and discuss the influence of key factors such as pH, temperature, and solvent selection. Furthermore, this guide will contextualize the importance of solubility within the Biopharmaceutics Classification System (BCS) and its implications for regulatory submissions.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, with poor aqueous solubility being a primary obstacle.[1] Low solubility can lead to inadequate dissolution in the gastrointestinal tract, resulting in low and variable oral bioavailability, which ultimately compromises therapeutic outcomes.[1] Therefore, a thorough understanding and characterization of an API's solubility is paramount during the preformulation and formulation development stages.[2]
This compound, a derivative of nicotinic acid (Vitamin B3), presents a unique set of physicochemical characteristics that warrant a detailed investigation of its solubility. The presence of a bromine atom, a methyl ester group, and its formulation as a hydrobromide salt will significantly influence its interaction with various solvents and its behavior in aqueous media across a range of pH values. This guide will serve as a practical resource for scientists tasked with elucidating the solubility profile of this and similar compounds.
Physicochemical Properties Influencing Solubility
A comprehensive understanding of a compound's intrinsic properties is fundamental to predicting and interpreting its solubility behavior. For this compound, the following parameters are of key importance:
-
pKa (Ionization Constant): The pKa value(s) of a molecule dictate its degree of ionization at a given pH. Since the solubility of ionizable compounds is pH-dependent, determining the pKa is a critical first step.[3] The pyridine nitrogen in the nicotinic acid scaffold is basic and will be protonated at low pH. The hydrobromide salt form indicates that the compound exists in its ionized state in the solid form.
-
LogP (Partition Coefficient): The LogP value, a measure of a compound's lipophilicity, provides insight into its partitioning behavior between an aqueous and an immiscible organic phase. This is crucial for predicting its solubility in various solvent systems and its potential for membrane permeation.
-
Crystal Structure and Polymorphism: The solid-state properties of an API, including its crystal lattice energy and the potential for polymorphism, can have a profound impact on its solubility. Different polymorphic forms of the same compound can exhibit significantly different solubilities.
Methodologies for Solubility Determination
The choice of method for solubility determination depends on the stage of drug development, the amount of substance available, and the desired throughput.[4][5] The most widely accepted and reliable method for determining thermodynamic (equilibrium) solubility is the shake-flask method .[4][6]
The Shake-Flask Method: A Gold Standard Protocol
The shake-flask method, as described by Higuchi and Connors, remains the gold standard for its accuracy and reliability in determining the equilibrium solubility of a compound.[4]
Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method
-
Preparation of Solvent Media: Prepare a series of aqueous buffers with pH values ranging from 1.2 to 6.8 to mimic the physiological pH range of the gastrointestinal tract.[7][8] Other relevant organic and co-solvent systems should also be prepared based on the intended application.
-
Addition of Excess Solute: Add an excess amount of this compound to a known volume of each solvent medium in a sealed container. The excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.
-
Equilibration: Agitate the containers at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[6][7] Preliminary experiments should be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.45 µm PTFE).
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Report the solubility in mg/mL or mol/L. A pH-solubility profile should be generated by plotting the solubility as a function of pH.
Diagram: Shake-Flask Solubility Determination Workflow
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
High-Throughput Solubility Screening
In early drug discovery, where compound availability is limited, high-throughput screening (HTS) methods for kinetic solubility are often employed.[4] These methods are typically automated and provide a rapid assessment of solubility, although they may not represent true thermodynamic equilibrium.
Factors Influencing the Solubility of this compound
Effect of pH
For an ionizable compound like this compound, pH is a critical determinant of its aqueous solubility. The Henderson-Hasselbalch equation can be used to predict the solubility at a given pH, provided the intrinsic solubility of the unionized form and the pKa are known. Given its hydrobromide salt form, the compound is expected to be highly soluble at lower pH values where the pyridine nitrogen is protonated. As the pH increases towards and beyond the pKa of the pyridine nitrogen, the free base form will predominate, which is expected to have a lower aqueous solubility.
Effect of Temperature
Solubility is a temperature-dependent phenomenon. For most solid solutes, solubility increases with increasing temperature. It is recommended to determine the solubility at controlled temperatures, typically at 4°C for stability assessment and 37°C to mimic physiological conditions.[3]
Co-solvents and Formulation Excipients
The solubility of poorly soluble compounds can be enhanced by the addition of co-solvents, surfactants, or complexing agents.[4] Investigating the solubility of this compound in various pharmaceutically acceptable co-solvent systems (e.g., ethanol, propylene glycol, polyethylene glycol) can provide valuable information for formulation development.
Data Presentation and Interpretation
For clarity and ease of comparison, all quantitative solubility data should be summarized in a structured table.
Table 1: Solubility of this compound at 37°C
| Solvent System | pH | Solubility (mg/mL) | Standard Deviation |
| 0.1 N HCl | 1.2 | ||
| Acetate Buffer | 4.5 | ||
| Phosphate Buffer | 6.8 | ||
| Water | ~5-6 | ||
| Ethanol | - | ||
| Propylene Glycol | - |
Note: This table is a template to be populated with experimental data.
A graphical representation of the pH-solubility profile is also highly recommended to visualize the relationship between pH and solubility.
Diagram: Expected pH-Solubility Profile
Caption: A hypothetical pH-solubility profile for a basic compound.
Solubility and the Biopharmaceutics Classification System (BCS)
The Biopharmaceutics Classification System (BCS) is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[2]
-
High Solubility: A drug is considered highly soluble when its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8 at 37°C.[1][7]
The solubility data obtained for this compound will be crucial for its BCS classification. This classification, in turn, can be used to support biowaivers for certain oral dosage forms, potentially reducing the need for in vivo bioequivalence studies.[7][9]
Conclusion
This technical guide provides a comprehensive roadmap for the systematic investigation of the solubility of this compound. By following the outlined methodologies and considering the influential factors, researchers and drug development professionals can generate a robust and reliable solubility profile. This essential data will inform critical decisions throughout the drug development process, from lead optimization and candidate selection to formulation design and regulatory submissions, ultimately contributing to the successful development of a safe and effective therapeutic agent.
References
- Experimental and Computational Methods Pertaining to Drug Solubility. (2012-02-10). SciSpace.
- solubility experimental methods.pptx. Slideshare.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.).
- Compound solubility measurements for early drug discovery. (2022-05-31).
- Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. (n.d.).
- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH.
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Spectroscopic Characterization of 4-bromo-nicotinic acid methyl ester hydrobromide
An In-depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Introduction
4-bromo-nicotinic acid methyl ester hydrobromide is a heterocyclic compound belonging to the pyridine family. Pyridine scaffolds are of immense interest to researchers and drug development professionals due to their prevalence in biologically active molecules and pharmaceuticals. The functional handles on this particular molecule—a bromine atom, a methyl ester, and its salt form—make it a versatile intermediate for further chemical modification.
Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this analytical process. This guide provides a comprehensive analysis of the expected spectral data for this compound, grounded in fundamental principles and data from analogous structures. It is designed to serve as a practical reference for scientists, enabling them to interpret spectral data with confidence and understand the causal relationships between molecular structure and spectroscopic output.
Molecular Structure and Spectroscopic Implications
To effectively interpret the spectral data, we must first analyze the molecule's key structural features and predict their spectroscopic signatures.
-
Structure:
-
Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. In the hydrobromide salt, this nitrogen is protonated, forming a pyridinium ion.
-
Substituents: The ring is substituted at the 3-position with a methyl ester group (-COOCH₃) and at the 4-position with a bromine atom (-Br).
-
Hydrobromide Salt: The pyridinium nitrogen is associated with a bromide counter-ion (Br⁻).
-
-
Predicted Spectroscopic Signatures:
-
NMR: The protonated nitrogen will significantly deshield the adjacent aromatic protons. The three distinct protons on the pyridine ring will exhibit unique chemical shifts and coupling patterns. The methyl ester will present as a sharp singlet. A broad, downfield signal is expected for the N-H⁺ proton.
-
IR: The spectrum will be dominated by a strong carbonyl (C=O) stretch from the ester. The pyridinium N-H⁺ bond will produce a very broad absorption. Characteristic C-O ester stretches and aromatic ring vibrations will also be present.
-
MS: Analysis will be performed on the volatile free base, 4-bromo-nicotinic acid methyl ester. The presence of bromine will be unmistakable due to its isotopic signature (⁷⁹Br and ⁸¹Br), resulting in M⁺ and M+2 peaks of nearly equal intensity. Fragmentation will likely occur at the ester group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.
¹H NMR Spectral Analysis
The ¹H NMR spectrum is anticipated to show four distinct signals corresponding to the three aromatic protons, the methyl ester protons, and the pyridinium proton.
-
Aromatic Region (δ 7.5 - 9.5 ppm): The electron-withdrawing nature of the protonated ring nitrogen and the carbonyl group will shift the aromatic protons significantly downfield.
-
H-2: This proton is ortho to the highly deshielding pyridinium nitrogen. It is expected to be the most downfield of the aromatic signals, appearing as a singlet or a narrow doublet (due to small long-range coupling) around δ 9.0-9.2 ppm .
-
H-6: This proton is also ortho to the pyridinium nitrogen and will be significantly deshielded. It is adjacent to H-5 and is expected to appear as a doublet around δ 8.8-9.0 ppm .
-
H-5: This proton is meta to the pyridinium nitrogen and adjacent to H-6. It will be the most upfield of the aromatic signals, appearing as a doublet around δ 8.0-8.2 ppm . The coupling constant (J) for the H5-H6 interaction should be in the typical range for ortho-coupling on a pyridine ring.
-
-
Methyl Ester Protons (δ ~4.0 ppm): The three protons of the methyl group (-OCH₃) are chemically equivalent and have no adjacent protons, so they will appear as a sharp singlet at approximately δ 3.9-4.1 ppm .
-
Pyridinium Proton (δ > 10 ppm): The proton on the nitrogen (N-H⁺) is acidic and highly deshielded. It will appear as a broad singlet at a very downfield chemical shift, often greater than δ 10 ppm . This peak will readily exchange with deuterium; upon adding a drop of D₂O to the NMR sample, this signal will disappear, which is a key diagnostic test.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, one for each unique carbon atom in the molecule. Aromatic carbons typically resonate between 120-150 ppm.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected in the range of δ 163-166 ppm .
-
Aromatic Carbons (δ 120-160 ppm):
-
C-2 & C-6: These carbons are adjacent to the electron-deficient nitrogen and will be the most downfield of the ring carbons, likely in the δ 145-155 ppm range.
-
C-4: The carbon directly attached to the bromine atom. The "heavy atom effect" of bromine typically shields the attached carbon, so this signal is expected to be more upfield than an unsubstituted carbon, likely around δ 125-130 ppm .
-
C-3 & C-5: These carbons will have distinct chemical shifts based on their positions relative to the substituents, predicted to be in the δ 120-140 ppm range.
-
-
Methyl Carbon (-OCH₃): The methyl ester carbon will appear as a sharp signal in the upfield region, typically around δ 52-55 ppm .
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures data reliability and reproducibility.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for hydrohalide salts as it will not exchange with the N-H⁺ proton, allowing for its observation.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the probe to the sample to ensure optimal magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-16 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
Integrate the signals to determine the relative proton ratios.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum and calibrate to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Interpretation of Key IR Absorptions
The IR spectrum will display several characteristic absorption bands that confirm the molecule's structure.
-
Pyridinium N-H⁺ Stretch: A very prominent, broad absorption band is expected in the 2500-3300 cm⁻¹ region. This is a hallmark of amine salts and is due to the stretching vibration of the N-H⁺ bond.
-
Aromatic C-H Stretch: A sharp, medium-intensity peak will appear just above 3000 cm⁻¹, typically around 3050-3150 cm⁻¹ .
-
Aliphatic C-H Stretch: Absorptions corresponding to the stretching of the methyl group C-H bonds will be observed just below 3000 cm⁻¹, around 2950-2980 cm⁻¹ .
-
Ester Carbonyl (C=O) Stretch: This will be one of the strongest and sharpest peaks in the spectrum, appearing around 1735-1750 cm⁻¹ .[1][2] Its position is higher than that of a typical ketone due to the electron-withdrawing effect of the ester oxygen.[2]
-
Aromatic C=C and C=N Ring Vibrations: A series of medium to strong peaks will be present in the 1400-1620 cm⁻¹ region, which are characteristic of the pyridine ring.
-
Ester C-O Stretches: Esters exhibit two characteristic C-O stretching bands.[3] These are typically strong and appear in the fingerprint region:
-
Asymmetric C-O-C stretch: ~1250-1300 cm⁻¹
-
Symmetric O-C-C stretch: ~1050-1150 cm⁻¹
-
-
C-Br Stretch: The carbon-bromine bond stretch appears as a medium to weak absorption in the low-frequency region, typically between 500-650 cm⁻¹ .
Experimental Protocol: IR Data Acquisition
-
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR unit.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
The resulting spectrum is typically displayed in terms of percent transmittance (%T) versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.
Analysis of the Free Base and Fragmentation
For analysis by techniques like Electron Ionization (EI-MS), the sample must be volatile. The hydrobromide salt is non-volatile; therefore, upon heating in the mass spectrometer's source, it will be analyzed as the free base, 4-bromo-nicotinic acid methyl ester (C₇H₆BrNO₂) .
-
Molecular Ion (M⁺): The molecular weight of the free base is ~215/217 g/mol . A key diagnostic feature will be the molecular ion peak , which will appear as a pair of peaks of nearly equal intensity at m/z 215 (containing ⁷⁹Br) and m/z 217 (containing ⁸¹Br). This 1:1 isotopic pattern is definitive proof of the presence of one bromine atom.
-
Key Fragmentation Pathways: The fragmentation of methyl esters is well-understood and typically proceeds via alpha-cleavage.[4][5]
-
Loss of a Methoxy Radical (m/z 184/186): The most common fragmentation for methyl esters is the loss of the •OCH₃ radical (31 Da), leading to a strong peak for the resulting 4-bromo-nicotinoyl acylium ion at m/z 184/186 .[5]
-
Loss of CO (m/z 156/158): The acylium ion can further fragment by losing a molecule of carbon monoxide (CO, 28 Da), resulting in a signal for the 4-bromopyridinium cation at m/z 156/158 .
-
Loss of a Bromine Radical (m/z 136): Loss of the •Br radical (79/81 Da) from the molecular ion would produce a fragment at m/z 136 .
-
Experimental Protocol: MS Data Acquisition
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS). For direct insertion, the probe is heated to volatilize the sample into the ion source.
-
-
Ionization:
-
Utilize Electron Ionization (EI) with a standard energy of 70 eV. This provides reproducible fragmentation patterns that can be compared to spectral libraries.
-
-
Mass Analysis:
-
Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragments.
-
A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.
-
-
Data Interpretation:
-
Analyze the resulting mass spectrum to identify the molecular ion (M⁺) and its isotopic pattern.
-
Propose structures for the major fragment ions based on logical bond cleavages.
-
Data Summary Table
| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Description |
| ¹H NMR | Aromatic H-2 | δ 9.0 - 9.2 ppm | Singlet or narrow doublet |
| Aromatic H-6 | δ 8.8 - 9.0 ppm | Doublet | |
| Aromatic H-5 | δ 8.0 - 8.2 ppm | Doublet | |
| Methyl (-OCH₃) | δ 3.9 - 4.1 ppm | Singlet, integration of 3H | |
| Pyridinium (N-H⁺) | δ > 10 ppm | Broad singlet, D₂O exchangeable | |
| ¹³C NMR | Carbonyl (C=O) | δ 163 - 166 ppm | Ester carbonyl |
| Aromatic C-2, C-6 | δ 145 - 155 ppm | Carbons adjacent to N⁺ | |
| Aromatic C-4 | δ 125 - 130 ppm | Carbon attached to Bromine | |
| Aromatic C-3, C-5 | δ 120 - 140 ppm | Ring carbons | |
| Methyl (-OCH₃) | δ 52 - 55 ppm | Ester methyl group | |
| IR | Pyridinium (N-H⁺) | 2500 - 3300 cm⁻¹ | Very broad, strong absorption |
| Carbonyl (C=O) | 1735 - 1750 cm⁻¹ | Strong, sharp absorption | |
| C-O Stretches | 1250-1300 & 1050-1150 cm⁻¹ | Two strong absorptions | |
| Aromatic C=C, C=N | 1400 - 1620 cm⁻¹ | Multiple medium-strong peaks | |
| MS (EI) | Molecular Ion [M]⁺ | m/z 215/217 | 1:1 ratio, confirms one Br atom |
| [M - •OCH₃]⁺ | m/z 184/186 | Acylium ion, often a major fragment | |
| [M - •OCH₃ - CO]⁺ | m/z 156/158 | Loss of CO from acylium ion |
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.
Caption: Logical workflow for spectroscopic characterization.
Conclusion
The structural elucidation of this compound is straightforward when a multi-technique spectroscopic approach is employed. The ¹H and ¹³C NMR spectra provide unambiguous evidence of the carbon-hydrogen framework and the substitution pattern on the pyridine ring. Infrared spectroscopy confirms the presence of key functional groups, particularly the ester carbonyl and the diagnostic broad N-H⁺ stretch of the pyridinium salt. Finally, mass spectrometry validates the molecular weight of the free base and reveals the presence of the bromine atom through its characteristic isotopic signature. Together, these techniques provide a self-validating system for confirming the identity and structural integrity of the target molecule, which is an essential step in any research or development pipeline.
References
-
AIP Publishing. Qualitative Analysis of Methyl Ester by Using Gas Chromatography Tandem Mass Spectrometry Detector Through Its Fragmentation. Available at: [Link]
-
ResearchGate. Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids. Available at: [Link]
-
Whitman College. GCMS Section 6.14 - Fragmentation of Esters. Available at: [Link]
-
National Institutes of Health (NIH). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Available at: [Link]
-
ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING. SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. Available at: [Link]
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ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available at: [Link]
-
ResearchGate. NMR Spectroscopy of Aromatic Compounds. Available at: [Link]
-
TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Available at: [Link]
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Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
-
ResearchGate. Synthesis and Spectral Analysis of Pyridine Derivates. Available at: [Link]
-
Scribd. IR Spectra: Acids, Alcohols, Esters. Available at: [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]
-
Chemistry Stack Exchange. Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Available at: [Link]
-
University of Illinois Springfield. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]
-
YouTube. Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Available at: [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]
-
JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available at: [Link]
-
Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]
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An In-Depth Technical Guide to the Commercial Availability and Synthesis of 4-Bromo-nicotinic Acid Methyl Ester Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-nicotinic acid methyl ester hydrobromide is a key heterocyclic building block in the landscape of modern medicinal chemistry. Its strategic importance lies in the versatile reactivity of the pyridine core, substituted with a bromine atom and a methyl ester group. The bromine atom serves as a valuable handle for a variety of cross-coupling reactions, enabling the introduction of molecular diversity, while the methyl ester provides a site for further functionalization or can act as a crucial interacting moiety within a biological target. This guide provides a comprehensive overview of the commercial availability of this compound, a detailed, field-proven protocol for its synthesis, and an exploration of its applications in drug discovery, with a particular focus on its role in the development of targeted therapies such as kinase inhibitors.
Commercial Availability
This compound (CAS No. 1263378-22-8) is commercially available from a number of suppliers specializing in fine chemicals and research compounds.[1] The availability of this reagent facilitates its direct use in synthetic campaigns without the need for de novo synthesis, saving valuable research time. Key suppliers and their typical product specifications are summarized below.
| Supplier | Product Number | Purity | Available Quantities |
| Sigma-Aldrich | AOB640097605 | ≥95% | Inquire |
| AOBChem | AOB640097605 | ≥95% | Inquire |
| Echemi | - | Inquire | Inquire |
Note: Pricing is subject to change and should be confirmed with the respective suppliers.
Synthesis of this compound
The synthesis of this compound is most reliably achieved through a two-step process commencing with the commercially available 4-bromonicotinic acid. The first step involves the esterification of the carboxylic acid to its corresponding methyl ester, followed by the formation of the hydrobromide salt. The Fischer-Speier esterification is a classic and robust method for this transformation.[2][3][4][5][6]
Synthetic Scheme
Caption: Synthetic pathway to this compound.
Experimental Protocol
Step 1: Synthesis of Methyl 4-bromonicotinate
This procedure is based on the well-established Fischer esterification methodology.[2][3][4][5][6]
-
Reagents and Materials:
-
4-Bromonicotinic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromonicotinic acid (1.0 eq).
-
Add a sufficient volume of anhydrous methanol to dissolve the starting material (a large excess of methanol will also serve to drive the equilibrium towards the product).
-
Carefully and slowly, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the bulk of the methanol using a rotary evaporator.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 4-bromonicotinate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Step 2: Formation of the Hydrobromide Salt
-
Reagents and Materials:
-
Methyl 4-bromonicotinate
-
Hydrobromic acid (HBr) solution (e.g., in acetic acid or as an aqueous solution)
-
Anhydrous diethyl ether or other suitable non-polar solvent
-
Beaker or Erlenmeyer flask
-
Ice bath
-
Buchner funnel and filter paper
-
-
Procedure:
-
Dissolve the purified methyl 4-bromonicotinate in a minimal amount of a suitable solvent (e.g., anhydrous diethyl ether).
-
Cool the solution in an ice bath.
-
Slowly, and with stirring, add a stoichiometric amount of hydrobromic acid solution.
-
A precipitate of this compound should form.
-
Continue stirring in the ice bath for a short period to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.
-
Dry the product under vacuum to obtain the final this compound.
-
Characterization of this compound
While specific, publicly available spectra for the hydrobromide salt are limited, the expected spectroscopic data can be inferred from the analysis of the free ester and related structures.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring, with their chemical shifts influenced by the electron-withdrawing effects of the bromine and ester groups. A singlet corresponding to the methyl ester protons will also be present. The pyridinium proton in the hydrobromide salt will likely be deshielded and may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the pyridine ring and the carbonyl and methyl carbons of the ester group. The chemical shifts of the ring carbons will be indicative of the substitution pattern.
-
FTIR: The infrared spectrum will show a characteristic strong absorption band for the C=O stretching of the ester group (typically in the range of 1720-1740 cm⁻¹). A broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the N-H stretch of the pyridinium hydrobromide.
-
Mass Spectrometry: The mass spectrum of the free ester would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in a roughly 1:1 ratio) would be observed.
Applications in Drug Discovery
4-Bromo-nicotinic acid and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules.[7] The presence of the bromine atom at the 4-position allows for the strategic introduction of various substituents through cross-coupling reactions, making it a key building block in the generation of compound libraries for drug discovery.
Role as a Building Block in Kinase Inhibitor Synthesis
Kinase inhibitors are a major class of targeted therapies, particularly in oncology.[8] The pyridine scaffold is a common feature in many kinase inhibitors, and substituted pyridines like this compound serve as crucial starting materials. The bromine atom can be readily displaced via Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups, which often occupy key binding pockets in the kinase active site.[9]
Caption: Elaboration of the 4-bromo-nicotinic acid scaffold in kinase inhibitor synthesis.
The ability to readily diversify the structure at the 4-position makes this building block particularly useful in structure-activity relationship (SAR) studies, allowing for the fine-tuning of inhibitor potency and selectivity.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant applications in drug discovery and medicinal chemistry. Its synthesis from 4-bromonicotinic acid via Fischer esterification and subsequent salt formation is a reliable and scalable process. The strategic placement of the bromine atom and the methyl ester group provides multiple avenues for molecular elaboration, making it an invaluable tool for researchers and scientists in the development of novel therapeutics, particularly in the realm of targeted therapies like kinase inhibitors.
References
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AOBChem. This compound. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
- Google Patents.
-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
Chemistry LibreTexts. Fischer Esterification. [Link]
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Royal Society of Chemistry. Supporting Information. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). [Link]
-
PubChem. Methyl Nicotinate. [Link]
-
PubMed. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. [Link]
-
PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). [Link]
-
ResearchGate. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
-
MDPI. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]
-
Chemistry Stack Exchange. Proton NMR Spectrum for Nicotinic Acid. [Link]
-
PubMed. Modulating the Binding Kinetics of Bruton's Tyrosine Kinase Inhibitors through Transition-State Effects. [Link]
-
ChemRxiv. A Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. [Link]
-
White Rose eTheses Online. Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. [Link]
-
National Center for Biotechnology Information. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]
-
Journal of the Chemical Society C: Organic. 4-Substituted nicotinic acids and nicotinamides. Part III. Preparation of 4-methylnicotinic acid riboside. [Link]
-
ResearchGate. Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. [Link]
- Google Patents.
-
ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b) Calculated with B3LYP/6-311++G basis set. [Link]
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ResearchGate. Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. [Link]
-
NIST. 4-Pyridinecarboxylic acid, methyl ester. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Methyl 4-Bromonicotinate
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the preparation of 4-bromo-nicotinic acid methyl ester, a valuable building block in medicinal chemistry and materials science. We will move beyond simple procedural lists to explore the underlying chemical principles, justify experimental choices, and provide validated protocols. This guide is structured to empower researchers with the knowledge to not only replicate these methods but also to adapt and troubleshoot them effectively.
Strategic Overview: Esterification of 4-Bromonicotinic Acid
The conversion of a carboxylic acid to its corresponding methyl ester is a cornerstone transformation in organic synthesis. For a substrate such as 4-bromonicotinic acid, the synthetic approach must account for the electronic properties of the pyridine ring, the presence of the halogen, and the basicity of the ring nitrogen. Three primary strategies are critically evaluated herein:
-
Fischer-Speier Esterification: A classic, equilibrium-driven method employing an acid catalyst in an excess of methanol.
-
Acyl Chloride Intermediate Pathway: A high-yield, irreversible method involving the activation of the carboxylic acid with a chlorinating agent prior to reaction with methanol.
-
Alternative Methylating Agents: A brief discussion on potent but hazardous reagents for specialized applications.
The selection of the optimal method depends on the desired scale, required purity, available equipment, and safety infrastructure.
Method 1: The Fischer-Speier Esterification
The Fischer-Speier esterification is a robust and economical method for producing esters. The reaction is an equilibrium process, and successful execution hinges on manipulating conditions to favor product formation.[1]
Mechanistic Rationale
The reaction proceeds via a six-step nucleophilic acyl substitution mechanism, where each step is reversible.[1]
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.[1][2]
-
Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[2]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).[1]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.
-
Deprotonation: The catalyst is regenerated by the deprotonation of the ester, yielding the final product.
Caption: The Fischer-Speier esterification mechanism.
Causality Behind Experimental Design
-
Choice of Acid Catalyst: Strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are essential.[1][3] They are required to effectively protonate the carbonyl oxygen, initiating the catalytic cycle. While the pyridine nitrogen is basic and will be protonated, the reaction still proceeds effectively.[4]
-
Excess Methanol: Le Châtelier's principle dictates the strategy here. Since the reaction is in equilibrium, using a large excess of one reactant (methanol, which often doubles as the solvent) drives the reaction toward the products (ester and water).[1][5]
-
Reaction Temperature: The reaction is typically conducted at the reflux temperature of the alcohol. This increases the kinetic rate, allowing the reaction to reach equilibrium in a reasonable timeframe.[5]
Field-Proven Experimental Protocol
This protocol is adapted from standard procedures for the esterification of nicotinic acid derivatives.[6][7]
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-nicotinic acid (e.g., 10.1 g, 50 mmol).
-
Reagent Addition: Add methanol (150 mL) to the flask. While stirring, slowly and carefully add concentrated sulfuric acid (2.8 mL, ~50 mmol) dropwise. An exotherm will be observed.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into 300 mL of ice-cold water.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of CO₂ ceases and the pH of the solution is approximately 7-8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure methyl 4-bromonicotinate.[6][8]
| Parameter | Typical Value | Rationale |
| Substrate Conc. | 0.3-0.5 M | Balances reaction rate and solubility. |
| Methanol | Used as solvent | Drives equilibrium to favor product formation.[1][5] |
| Catalyst | H₂SO₄ (1 equiv.) | Strong acid required to activate the carbonyl.[2] |
| Temperature | Reflux (~65 °C) | Increases reaction rate to reach equilibrium faster. |
| Time | 12-16 hours | Sufficient time for the reaction to approach equilibrium. |
Method 2: The Acyl Chloride Pathway
For a more rapid and often higher-yielding synthesis, a two-step approach via an acyl chloride intermediate is superior. This method circumvents the equilibrium limitations of the Fischer-Speier reaction.
Mechanistic Rationale
This strategy involves two distinct, high-yielding transformations:
-
Acyl Chloride Formation: The carboxylic acid is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to form the highly reactive 4-bromonicotinoyl chloride.[9] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that escape the reaction mixture, driving it to completion.[9][10]
-
Nucleophilic Acyl Substitution: The acyl chloride is then treated with methanol. The extreme electrophilicity of the acyl chloride carbon allows for a rapid, irreversible reaction with the alcohol nucleophile to form the ester.
Caption: Two-step esterification via an acyl chloride intermediate.
Causality Behind Experimental Design
-
Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) is widely used due to its effectiveness and the convenient removal of gaseous byproducts.[9] Oxalyl chloride is an alternative but is more expensive.
-
Catalyst (Optional): A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the formation of the acyl chloride via the Vilsmeier-Haack mechanism.
-
Temperature Control: The initial formation of the acyl chloride often requires heating to reflux.[10][11] However, the subsequent reaction with methanol is highly exothermic and typically performed at or below room temperature to ensure controlled reaction and minimize side products.
Field-Proven Experimental Protocol
This protocol is based on established methods for converting brominated nicotinic acids to their acyl chlorides and subsequent esters.[9][12]
Step A: Synthesis of 4-Bromonicotinoyl Chloride
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a stir bar and a reflux condenser fitted with a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂).
-
Reagent Addition: To the flask, add 4-bromo-nicotinic acid (e.g., 10.1 g, 50 mmol). Carefully add thionyl chloride (11 mL, 150 mmol, 3 equiv.) either neat or in an inert solvent like toluene. Add one drop of DMF (optional).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours, or until the evolution of gas ceases and the solid has dissolved.
-
Isolation: Cool the mixture to room temperature. Remove the excess thionyl chloride under reduced pressure (a process that must be done with appropriate trapping to protect the vacuum pump). The resulting crude 4-bromonicotinoyl chloride is often used directly in the next step without further purification.
Step B: Esterification
-
Setup: Cool the flask containing the crude acyl chloride in an ice bath.
-
Methanol Addition: Slowly and dropwise, add anhydrous methanol (50 mL) to the stirred acyl chloride. The addition is exothermic; maintain the temperature below 20 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Work-up and Purification: The work-up is similar to the Fischer esterification method. The reaction mixture is quenched with water, neutralized with a base (e.g., NaHCO₃), and extracted with a suitable organic solvent. The product is then dried, concentrated, and purified, typically by column chromatography.
| Parameter | Typical Value (Step A) | Typical Value (Step B) |
| Reagent | Thionyl Chloride (2-3 equiv.) | Anhydrous Methanol (excess) |
| Solvent | Neat or Toluene | Methanol |
| Temperature | Reflux (~80 °C) | 0 °C to Room Temp. |
| Time | 2-4 hours | 1-2 hours |
Alternative Methylating Agents: A Note on Potency and Hazard
While less common for bulk synthesis due to significant hazards, other methylating agents can be employed for this transformation, often under very mild conditions.
-
Diazomethane (CH₂N₂): This reagent reacts rapidly and cleanly with carboxylic acids at room temperature to produce methyl esters with nitrogen gas as the only byproduct.[13][14] The reaction is quantitative and avoids acidic conditions. However, diazomethane is extremely toxic and explosive, requiring specialized handling and equipment.[13]
-
Dimethyl Sulfate ((CH₃)₂SO₄): This is a powerful and inexpensive methylating agent. The reaction typically involves deprotonating the carboxylic acid with a mild base (e.g., K₂CO₃) to form the carboxylate, which then acts as a nucleophile in an Sₙ2 reaction with dimethyl sulfate.[15] The primary drawback is the extreme toxicity and carcinogenicity of dimethyl sulfate, necessitating stringent safety protocols.[15]
Product Purification and Characterization
Independent of the synthetic route, the final product requires rigorous purification and characterization to validate its identity and purity.
-
Purification: Column chromatography using silica gel with a mobile phase of ethyl acetate and hexanes is the most common method for achieving high purity.[6][8] If the product is a solid, recrystallization from a suitable solvent system can also be employed.
-
Characterization: The structure of methyl 4-bromonicotinate is confirmed using standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Singlet for the methyl ester protons (~3.9 ppm). Signals in the aromatic region for the three pyridine protons. |
| ¹³C NMR | Signal for the ester carbonyl carbon (~165 ppm). Signal for the methyl carbon (~52 ppm). Signals for the aromatic carbons. |
| IR Spectroscopy | Strong C=O stretching absorption for the ester group around 1720-1740 cm⁻¹.[6] |
| Mass Spec. | Molecular ion peak corresponding to the mass of the product (C₇H₆BrNO₂), showing the characteristic isotopic pattern for a bromine-containing compound. |
Conclusion and Recommendations
The preparation of 4-bromo-nicotinic acid methyl ester from its parent acid is readily achievable through well-established synthetic methodologies.
-
For large-scale, cost-effective synthesis , the Fischer-Speier esterification is a reliable choice, provided that the reaction time and equilibrium limitations are acceptable.
-
For higher yields, faster reaction times, and applications where complete conversion is critical , the two-step acyl chloride pathway is the superior method. It offers an irreversible transformation that consistently delivers excellent results.
The choice between these two primary methods should be guided by the specific project goals, scale, and timeline. The use of highly toxic reagents like diazomethane or dimethyl sulfate should be reserved for specific small-scale applications where their unique reactivity is essential and can be handled safely.
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Fischer Esterification - Organic Chemistry Portal. (URL: [Link])
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Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. (URL: [Link])
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EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS - Hungarian Journal of Industry and Chemistry. (URL: [Link])
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Diazomethane (CH2N2) - Master Organic Chemistry. (URL: [Link])
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Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium - The Royal Society of Chemistry. (URL: [Link])
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A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification | Request PDF - ResearchGate. (URL: [Link])
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Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines - PMC - NIH. (URL: [Link])
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Methyl 4(methylamino)benzoate - NIST WebBook. (URL: [Link])
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DMF-dimethyl sulfate as a new reagent for the synthesis of β-lactams - ResearchGate. (URL: [Link])
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Synthesis, characterization of some derivationes of 3-Nicotinc acide - Neliti. (URL: [Link])
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(PDF) The Preparation and Reactions of Diazomethane - ResearchGate. (URL: [Link])
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Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. (URL: [Link])
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Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances - MDPI. (URL: [Link])
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Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC - NIH. (URL: [Link])
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Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. (URL: [Link])
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role of hydrobromide salt in 4-bromo-nicotinic acid methyl ester
An In-depth Technical Guide: The Strategic Role of the Hydrobromide Salt in the Chemistry of 4-Bromo-Nicotinic Acid Methyl Ester
Abstract
4-bromo-nicotinic acid methyl ester is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecular architectures.[1] While often depicted as its freebase form, it is commonly prepared, stored, and handled as its hydrobromide (HBr) salt. This technical guide elucidates the multifaceted role of the hydrobromide salt, moving beyond a simple acknowledgment of its existence to a detailed analysis of its strategic importance. We will explore the fundamental chemical principles behind its formation and detail the significant advantages it confers in terms of chemical stability, physical handling characteristics, and its critical function as an efficient tool for purification. This document provides researchers, scientists, and drug development professionals with field-proven insights and detailed protocols to effectively leverage the properties of 4-bromo-nicotinic acid methyl ester hydrobromide in a laboratory and process chemistry setting.
Part 1: Physicochemical Foundations: From Freebase to Salt
At its core, 4-bromo-nicotinic acid methyl ester is a pyridine derivative. The pyridine ring contains a nitrogen atom with a lone pair of electrons, rendering it a weak organic base. This basicity is the pivotal property that allows for the formation of acid addition salts.[2] The reaction with hydrobromic acid (HBr) is a classic acid-base reaction where the pyridine nitrogen is protonated, forming a pyridinium bromide salt.[2][3]
This transformation from a neutral molecule (the freebase) to an ionic salt fundamentally alters the compound's properties.
Caption: Acid-base reaction forming the hydrobromide salt.
Understanding the causality behind choosing the hydrobromide salt form is essential for its effective application in synthesis and development.
Part 2: The Strategic Advantages of the Hydrobromide Salt Form
The decision to utilize a compound as its salt is a deliberate strategy to optimize its chemical and physical characteristics. For 4-bromo-nicotinic acid methyl ester, the hydrobromide form offers three primary advantages.
Enhanced Chemical Stability and Shelf-Life
Esters, including nicotinic acid derivatives, can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of the parent carboxylic acid and methanol.[4] While nicotinic acid itself is very stable, its esters can present stability challenges in certain formulations or storage conditions.[5][6][7]
Protonation of the pyridine nitrogen to form the hydrobromide salt has a significant electronic effect on the entire molecule. The positive charge on the nitrogen atom acts as a strong electron-withdrawing group, pulling electron density away from the pyridine ring and, by extension, from the carboxylate group. This reduction in electron density at the ester carbonyl carbon makes it less susceptible to nucleophilic attack, thereby increasing its stability against hydrolysis. This enhanced stability translates to a longer shelf-life and greater reliability as a starting material in multi-step syntheses.
Improved Physical Properties and Handling
The physical state of a chemical profoundly impacts its ease of use in a laboratory setting. Freebase pyridine derivatives, especially smaller ones, can be oils or low-melting solids that are often difficult to handle, accurately weigh, and store. In contrast, salts are typically crystalline, free-flowing solids.[8] This transition from a neutral molecule to an ionic salt lattice results in a more ordered, stable solid with a higher melting point.
| Property | 4-Bromo-Nicotinic Acid Methyl Ester (Freebase) | 4-Bromo-Nicotinic Acid Methyl Ester HBr | Rationale for Difference |
| CAS Number | 1043419-29-9[9] | 1263378-22-8[10] | Different chemical entities. |
| Molecular Formula | C₇H₆BrNO₂[9] | C₇H₇Br₂NO₂ | Addition of one H and one Br atom. |
| Molecular Weight | 216.03 g/mol [9] | 296.95 g/mol [10] | Mass of HBr is added. |
| Physical Form | Likely an oil or low-melting solid | Crystalline Solid[10] | Ionic lattice forces lead to a more ordered, solid state. |
| Handling | Can be viscous, difficult to weigh accurately. | Free-flowing powder, easy to handle and weigh. | Crystalline nature improves flowability. |
| Solubility | Soluble in nonpolar organic solvents (e.g., ether, DCM).[8] | Soluble in polar solvents (e.g., water, methanol), insoluble in nonpolar solvents.[8] | The ionic nature of the salt drastically increases polarity. |
| Stability | Moderate; susceptible to hydrolysis.[4] | High; electronically stabilized against hydrolysis. | Protonated nitrogen withdraws electron density. |
This difference in physical properties makes the hydrobromide salt far superior for storage and routine laboratory operations, ensuring accuracy and reproducibility in experimental setups.
Critical Role in Purification
Perhaps the most powerful application of salt formation is in the purification of the target compound.[8] Syntheses of pyridine derivatives can often result in crude product mixtures containing non-basic organic impurities, unreacted starting materials, or side-products. Isolating the desired product via traditional methods like column chromatography can be time-consuming and resource-intensive.
Salt formation provides an elegant and highly effective alternative based on differential solubility. The general workflow involves dissolving the crude reaction mixture in a nonpolar organic solvent, such as diethyl ether or ethyl acetate. In this solvent, both the desired freebase and the non-basic impurities are soluble. Upon the addition of a solution of HBr (e.g., HBr in acetic acid or ethereal HBr), the basic 4-bromo-nicotinic acid methyl ester is immediately protonated. The resulting hydrobromide salt, being highly polar and ionic, is insoluble in the nonpolar solvent and precipitates out as a solid.[8] The non-basic impurities remain dissolved in the solvent. The pure salt can then be easily isolated by simple filtration, washed, and dried.
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Methodological & Application
using 4-bromo-nicotinic acid methyl ester hydrobromide in Suzuki coupling
An Application Guide for the Suzuki-Miyaura Coupling of 4-Bromo-nicotinic Acid Methyl Ester Hydrobromide
Introduction: The Strategic Importance of Nicotinic Acid Derivatives
Substituted nicotinic acid (pyridine-3-carboxylic acid) scaffolds are foundational motifs in modern drug discovery, appearing in a vast portfolio of biologically active compounds.[1] Their prevalence stems from the pyridine ring's ability to act as a bioisostere for phenyl groups, engage in hydrogen bonding, and modulate the physicochemical properties of a molecule. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, enabling the direct arylation or vinylation of halogenated pyridine cores.[2][3]
This guide provides an in-depth technical overview and actionable protocols for the Suzuki-Miyaura coupling of this compound. We will explore the mechanistic underpinnings of the reaction, provide detailed experimental procedures, and offer field-proven insights to navigate the unique challenges presented by this specific substrate, empowering researchers to efficiently synthesize diverse libraries of novel 4-substituted nicotinic acid derivatives.
Mechanistic Framework: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is a complex process centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] The catalytic cycle is broadly understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the 4-bromo-nicotinic acid methyl ester. This is often the rate-determining step of the entire process.[7] This forms a square-planar Pd(II) complex.
-
Transmetalation : This step involves the transfer of the organic group (R') from the boronic acid to the Pd(II) center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species (e.g., [R'B(OH)₃]⁻).[8][9] This boronate then displaces the halide on the palladium complex.
-
Reductive Elimination : In the final step, the two organic fragments (the nicotinic acid ester and the R' group) on the Pd(II) complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[4][5]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a variety of aryl- or heteroarylboronic acids. Optimization may be required for particularly challenging substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (3.0 equiv). [10]2. Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. [11]3. Catalyst and Solvent Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Subsequently, add the degassed solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the starting bromide. [10]4. Reaction Execution : Immerse the flask in a preheated oil bath set to 80–100 °C and stir the mixture vigorously.
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting bromide is consumed (typically 12–24 hours).
-
Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Data Summary: Representative Reaction Conditions
The selection of catalyst, base, and solvent is critical for success. The following table summarizes conditions reported for the Suzuki coupling of closely related bromopyridine carboxylic acids and esters, providing a valuable reference for optimization.
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base (Equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3.0) | DMF | 80 | 85 | [10][12] |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3.0) | DMF | 80 | 89 | [10] |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3.0) | DMF | 80 | 82 | [10] |
| 4 | 4-Tolylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 91 | [11] |
| 5 | 2-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 88 | [13] |
Note: Yields are based on couplings with similar bromonicotinic acid substrates and serve as illustrative examples. The additional base equivalent for the hydrobromide salt is factored into the recommendation.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient base to neutralize HBr and activate boronic acid.2. Inactive catalyst (oxidized).3. Low reactivity of the boronic acid. | 1. Ensure at least 3 equivalents of a strong base (K₃PO₄, Cs₂CO₃) are used.2. Rigorously degas all solvents and reagents; handle catalyst under inert gas.<[14]br>3. Use a more stable boronate ester (pinacol, MIDA) or potassium trifluoroborate salt. [14][15] |
| Formation of Pd Black | Oxygen contamination leading to catalyst decomposition. | Improve degassing procedure for solvents (e.g., sparging with argon for 30 min) and ensure a secure inert atmosphere throughout the reaction. [14] |
| Homocoupling of Boronic Acid | Presence of Pd(II) species and/or oxygen at the start of the reaction. | Ensure the use of a high-purity Pd(0) source or a pre-catalyst that reliably generates Pd(0). Minimize headspace and maintain a positive inert gas pressure. [4] |
| Protodeboronation | The C-B bond of the boronic acid is cleaved and replaced by hydrogen, often in aqueous, basic conditions at high temperatures. | Use a less aqueous solvent system (e.g., anhydrous DMF or Toluene). Consider using more robust boronate esters. Use the boronic acid as fresh as possible. [14] |
| Ester Hydrolysis | The methyl ester is sensitive to strongly basic/aqueous conditions, especially at elevated temperatures. | Use a milder base like KF or a non-aqueous system. [16][17]If hydrolysis persists, consider protecting the acid as a more robust ester (e.g., t-butyl) or performing the coupling on the free acid. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective method for accessing novel 4-aryl nicotinates. Success hinges on a clear understanding of the reaction mechanism and careful attention to the specific challenges posed by the substrate. By accounting for the acidic nature of the hydrobromide salt with sufficient base and selecting a robust palladium catalyst system, researchers can overcome potential pitfalls like catalyst inhibition and achieve high yields. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for drug development professionals and synthetic chemists to confidently apply this powerful transformation in their research endeavors.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552-16555. [Link]
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Le Duc, G., et al. (2010). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 16(37), 11347-11354. [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
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ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
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ScienceDirect. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. [Link]
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Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
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ResearchGate. Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. [Link]
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RSC Publishing. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
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ACS Publications. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
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PubMed Central. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. [Link]
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RSC Publishing. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
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MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
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ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
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ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
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ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
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PubMed. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. [Link]
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Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
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PubMed Central. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. [Link]
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YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]
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Reddit. Struggling with Suzuki Reaction : r/Chempros. [Link]
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Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]
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Semantic Scholar. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. [Link]
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ChemWhat. Methyl 4-bromonicotinate. [Link]
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PubMed Central. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]
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PubMed Central. Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. [Link]
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ChemRxiv. Metal-Free Catalytic Cross-Coupling of Esters and Boranes. [Link]
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The Strategic Utility of Methyl 4-Bromonicotinate Hydrobromide in Modern Medicinal Chemistry
Introduction: Unveiling a Versatile Pyridine Building Block
In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone of molecular design, prized for its ability to engage in critical hydrogen bonding and aromatic interactions within biological targets. Among the vast arsenal of pyridine-based building blocks, 4-bromo-nicotinic acid methyl ester hydrobromide emerges as a particularly strategic asset for medicinal chemists. Its unique arrangement of functional groups—a reactive bromine atom, a modifiable methyl ester, and a pyridine ring—offers a trifecta of synthetic handles for the construction of complex, biologically active molecules. The bromine at the 4-position is primed for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse carbon and heteroatom substituents. The methyl ester serves as a convenient protecting group for the carboxylic acid, which can be later unmasked for amide coupling or other modifications to fine-tune a compound's pharmacokinetic profile. This guide provides an in-depth exploration of the applications of this versatile building block, grounded in mechanistic principles and exemplified by its role in the synthesis of advanced clinical candidates.
Core Application: A Gateway to Advanced Kinase Inhibitors
The true power of a building block is best illustrated through its application in the synthesis of high-impact therapeutic agents. The 4-bromonicotinate scaffold is a key component in the synthesis of a new generation of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[1] A prime example is its role in the synthesis of precursors to compounds like Gedatolisib (PF-05212384) , a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR), which has been evaluated in clinical trials for advanced solid tumors and triple-negative breast cancer.[2][3]
The core of many kinase inhibitors consists of a heterocyclic system that mimics the purine of ATP, enabling it to bind to the kinase hinge region. The nicotinic acid moiety can be elaborated into such a system, for instance, a pyrido[2,3-d]pyrimidinone core. The bromine atom at the 4-position then serves as a crucial attachment point for another key pharmacophore, often an aryl or heteroaryl group, which occupies another pocket of the kinase active site.
The general workflow for constructing such a kinase inhibitor is outlined below. This process highlights the strategic importance of the C-Br bond as a key site for molecular elaboration via cross-coupling chemistry.
Caption: Generalized workflow for kinase inhibitor synthesis.
Key Synthetic Transformations and Protocols
The synthetic utility of methyl 4-bromonicotinate hydrobromide is primarily realized through three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the precise and efficient formation of C-C and C-N bonds, respectively.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most important transformation for this building block, enabling the coupling of the pyridine ring with a vast array of aryl and heteroaryl boronic acids or esters.[4][5] This is a cornerstone reaction in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals.[6]
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the methyl 4-bromonicotinate. This is often the rate-limiting step and is facilitated by electron-rich, bulky phosphine ligands that stabilize the Pd(0) species and promote the oxidative addition.
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate species) is transferred to the palladium center, displacing the halide. The base is crucial as it activates the organoboron reagent, making it more nucleophilic for the transfer.[5]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Synthesis of Methyl 4-(Aryl)nicotinate
This protocol provides a general procedure for the Suzuki-Miyaura coupling of methyl 4-bromonicotinate hydrobromide with a generic arylboronic acid.
-
Materials:
-
Methyl 4-bromonicotinate hydrobromide (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, DMF, Toluene)
-
-
Procedure:
-
To a dry Schlenk flask, add methyl 4-bromonicotinate hydrobromide, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | ~90 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | ~92 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | Cs₂CO₃ | Toluene/H₂O | 100 | 16 | ~85 |
Yields are representative and based on literature for similar substrates. Optimization for specific substrates is recommended.[8]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the coupling of aryl halides with a wide range of primary and secondary amines.[9][10] This reaction is invaluable for introducing nitrogen-containing functionalities, which are crucial for modulating the physicochemical properties and biological activity of drug candidates.[6]
Mechanistic Rationale: The catalytic cycle is analogous to the Suzuki coupling, but with key differences in the transmetalation step.[9]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of the nicotinic acid ester.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of a bulky base is critical to avoid competitive reactions.
-
Reductive Elimination: The aryl group and the amino group couple, releasing the arylamine product and regenerating the Pd(0) catalyst.
Caption: Simplified Buchwald-Hartwig amination cycle.
Experimental Protocol: Synthesis of Methyl 4-(Amino)nicotinate Derivatives
This protocol provides a general procedure for the Buchwald-Hartwig amination of methyl 4-bromonicotinate hydrobromide.
-
Materials:
-
Methyl 4-bromonicotinate hydrobromide (1.0 eq)
-
Primary or secondary amine (1.2 - 2.0 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, SPhos) (1.2 - 2.4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, LiHMDS) (1.4 - 3.0 eq)
-
Anhydrous, aprotic solvent (e.g., Toluene, 1,4-Dioxane)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.
-
Add the anhydrous solvent, followed by the amine and then the methyl 4-bromonicotinate hydrobromide.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Quantitative Data: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | ~95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | ~88 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | SPhos (2) | LiHMDS | Toluene | 90 | ~91 |
Yields are representative and based on literature for similar substrates. The hydrobromide salt will consume one equivalent of base.[11][12]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13][14] This reaction is highly valuable for introducing linear, rigid alkynyl linkers into molecules, a strategy often employed in the design of molecular probes and certain classes of inhibitors.
Mechanistic Rationale: The Sonogashira reaction typically involves a dual catalytic system.[7][13]
-
Palladium Cycle: Similar to the other cross-coupling reactions, it begins with the oxidative addition of the aryl bromide to Pd(0).
-
Copper Cycle: In parallel, the copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This step is crucial for activating the alkyne.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.
-
Reductive Elimination: The desired arylalkyne product is formed, and the Pd(0) catalyst is regenerated. Copper-free versions of this reaction are also well-established.[7]
Experimental Protocol: Synthesis of Methyl 4-(Alkynyl)nicotinate
This protocol outlines a general procedure for the Sonogashira coupling of methyl 4-bromonicotinate hydrobromide.
-
Materials:
-
Methyl 4-bromonicotinate hydrobromide (1.0 eq)
-
Terminal alkyne (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Amine base (e.g., Triethylamine, Diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a dry Schlenk flask, add methyl 4-bromonicotinate hydrobromide, the palladium catalyst, and CuI under an inert atmosphere.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through celite to remove catalyst residues.
-
Concentrate the filtrate and partition between an organic solvent and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Conclusion and Future Outlook
Methyl 4-bromonicotinate hydrobromide stands out as a high-value, versatile building block in medicinal chemistry. Its capacity to undergo a suite of robust and well-understood palladium-catalyzed cross-coupling reactions provides a reliable platform for the synthesis of complex molecular architectures. As demonstrated by its application in the synthesis of precursors for advanced kinase inhibitors, this reagent offers a strategic entry point for creating diverse libraries of compounds for structure-activity relationship (SAR) studies and for the development of novel therapeutic agents. The continued evolution of cross-coupling methodologies will undoubtedly further expand the utility of this and other pyridine-based building blocks, solidifying their central role in the future of drug discovery.
References
- BenchChem. (2025). Application Notes: The Role of Methyl 4-bromo-6-methylnicotinate and Its Isomers in Kinase Inhibitor Synthesis.
- Cheng, H., et al. (2011). Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04691502 through Structure Based Drug Design. The Royal Society of Chemistry.
- Usami, Y., et al. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Wikipedia. (n.d.). Sonogashira coupling.
- Wikipedia. (n.d.).
- Royal Society of Chemistry. (n.d.).
- Grokipedia. (n.d.).
- Synthesis Spotlight. (n.d.).
- Karak, M., et al. (2025). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
- Zapf, A., & Beller, M. (n.d.). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
- Jang, Y., et al. (2020). Nature-inspired remodeling of (aza)indoles to meta-aminoaryl nicotinates for late-stage conjugation of vitamin B3 to (hetero)arylamines.
- Ruiz-Castillo, P., & Buchwald, S. L. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions.
- Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
- Karak, M., et al. (n.d.).
- Kumar, V., et al. (n.d.). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. PubMed Central.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- BenchChem. (2025). Application Notes and Protocols for Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Nolan, S. P., & Organ, M. G. (2025). Practical Palladium Catalysts for C-N and C-O Bond Formation.
- BenchChem. (2025). Application Notes and Protocols: 5-Bromonicotinic Acid in Medicinal Chemistry.
- Wikipedia. (n.d.). Suzuki reaction.
- MDPI. (n.d.).
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PubMed Central.
- Wang, C., et al. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central.
- Mohsen, E. M. J., et al. (2021). Nicotinic acid derivatives: Application and uses, review.
- Arumugam, P., & Veerabagu, U. (2015). Suzuki coupling reaction of various alkyl bromide with methylboronic...
- de Sousa, F. S., & de L. Moreira, D. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.
- Mohsen, E. M. J., et al. (2021). Nicotinic acid derivatives: Application and uses, review.
- ResearchGate. (n.d.). Suzuki coupling of 5-iodovanillin with 4-methylphenylboronic acid experiment.
- Elavarasan, P., et al. (2025). Suzuki coupling of compound 4b with several aryl boronic acids 5a–e.
- Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- Cheng, H., et al. (2018). Discovery of the highly potent PI3K/mTOR dual inhibitor PF04691502 through structure based drug design.
- Curigliano, G., et al. (2022). A Phase 1B open-label study of gedatolisib (PF-05212384)
- ClinicalTrials.gov. (n.d.). A Study Of PF-05212384 In Combination With Other Anti-Tumor Agents and in Combination With Cisplatin in Patients With Triple Negative Breast Cancer in an Expansion Arm (TNBC).
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Application Note: Strategic Derivatization of 4-Bromo-Nicotinic Acid Methyl Ester Hydrobromide for Accelerated Drug Discovery
Introduction: The Strategic Value of the 4-Bromopyridine Scaffold
4-Bromo-nicotinic acid methyl ester hydrobromide is a pivotal starting material in contemporary medicinal chemistry. Its structure presents a trifecta of reactive sites: a synthetically versatile bromine atom at the C4 position, an ester group amenable to further modification, and a pyridine ring that is a common motif in pharmacologically active compounds. The strategic derivatization of this scaffold allows for the rapid generation of diverse chemical libraries, enabling the exploration of structure-activity relationships (SAR) in drug development programs.
This guide provides an in-depth analysis of the core chemical principles governing the reactivity of this molecule and presents detailed, field-proven protocols for its derivatization. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that researchers can not only replicate these methods but also adapt them to their specific molecular targets. The protocols described herein are designed as self-validating systems, incorporating best practices for reaction setup, monitoring, and product characterization.
Core Chemical Principles and Strategic Considerations
The synthetic utility of 4-bromo-nicotinic acid methyl ester stems from its distinct reactive centers. Understanding their interplay is crucial for designing successful derivatization campaigns.
-
The C4-Bromine Atom: This is the primary locus for diversification. The bromine atom on the electron-deficient pyridine ring is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including alkyl, alkenyl, aryl, alkynyl, and amino groups.[1][2][3]
-
The C3-Methyl Ester: This functional group offers a secondary point for modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond forming reactions, or it can be reduced to a primary alcohol, providing another handle for further chemistry.[4]
-
The Hydrobromide Salt: The starting material is typically supplied as a hydrobromide salt. For most reactions, particularly those involving organometallic catalysts or basic reagents, the free pyridine must be liberated in situ through the addition of a suitable base. The choice of base is critical and depends on the specific reaction conditions.
The overall workflow for derivatizing this scaffold can be visualized as a series of strategic choices based on the desired final compound.
Sources
Application Note: Strategic Execution of Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-Nicotinic Acid Methyl Esters
Abstract
This comprehensive guide details the strategic considerations and practical execution of the Suzuki-Miyaura cross-coupling reaction between 4-bromo-nicotinic acid methyl ester hydrobromide and a diverse range of boronic acids. The synthesis of 4-aryl-nicotinic acid derivatives is of significant interest to researchers in medicinal chemistry and drug discovery, as this scaffold is a key structural motif in numerous pharmacologically active compounds.[1][2][3] This document provides an in-depth analysis of the reaction mechanism, explains the critical role of each reaction component, and offers a robust, validated protocol for researchers, scientists, and drug development professionals. Emphasis is placed on overcoming the specific challenges associated with an electron-deficient, heteroaromatic halide salt substrate.
Introduction: The Strategic Importance of 4-Aryl-Nicotinic Acids
Nicotinic acid (a form of vitamin B3) and its derivatives are foundational scaffolds in pharmaceutical development, exhibiting a wide spectrum of biological activities, including anti-inflammatory and analgesic properties.[1][2][3][4] The introduction of an aryl group at the 4-position of the pyridine ring via the Suzuki-Miyaura reaction dramatically expands the chemical space available for drug discovery, allowing for the fine-tuning of molecular properties to enhance potency, selectivity, and pharmacokinetic profiles.
The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is the preeminent method for constructing C(sp²)–C(sp²) bonds due to its mild reaction conditions, exceptional functional group tolerance, and the low toxicity of its boron-based reagents.[5][6] This application note addresses the specific case of this compound, a substrate that presents a unique set of challenges due to its electron-deficient nature and its formulation as a hydrobromide salt.
Mechanistic Insights: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-catalyzed cycle.[7][8][9][10] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the 4-bromo-nicotinic acid methyl ester. This is often the rate-limiting step.[7] The electron-withdrawing nature of the pyridine ring and the ester group in our substrate facilitates this step compared to electron-rich aryl bromides.[8][11]
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. The base is critical here; it reacts with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which readily undergoes transmetalation.[12][13][14]
-
Reductive Elimination: The newly formed di-organopalladium(II) complex eliminates the final product (the 4-aryl-nicotinic acid methyl ester), regenerating the Pd(0) catalyst, which re-enters the cycle.[10]
Experimental Design: A Rationale-Driven Approach
The success of this coupling reaction is highly dependent on the judicious selection of catalyst, ligand, base, and solvent. The hydrobromide salt form of the starting material necessitates special consideration for the choice and stoichiometry of the base.
The Substrate: this compound
The starting material is a salt, meaning the pyridine nitrogen is protonated. This increases the electron-deficient character of the ring, which can be advantageous for the oxidative addition step. However, it also means that at least one equivalent of base is required to neutralize the hydrobromide to generate the free-base form of the pyridine before it can effectively participate in the reaction. Therefore, a stoichiometric excess of base is mandatory.
Catalyst and Ligand Selection
The choice of the palladium source and its coordinating ligand is crucial for achieving high yields and preventing side reactions.
-
Palladium Pre-catalyst: While various Pd(0) and Pd(II) sources can be used, pre-catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often preferred for their air stability and reliability.[10][15] Pd(dppf)Cl₂ is particularly effective for heteroaromatic couplings.
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient substrates like 4-bromopyridines, electron-rich and bulky phosphine ligands are often beneficial.[16] Ligands such as SPhos or XPhos can accelerate the oxidative addition and reductive elimination steps. However, for many standard applications, the integrated ligand in Pd(dppf)Cl₂ or PPh₃ provides a good balance of reactivity and stability.
The Critical Role of the Base
The base performs two essential functions in this specific reaction:
-
Neutralization: It deprotonates the pyridinium hydrobromide to generate the neutral 4-bromo-nicotinic acid methyl ester.
-
Activation: It activates the boronic acid for the transmetalation step.[12][13]
Inorganic bases are commonly employed. A screening of bases is often recommended, but a reliable starting point is crucial.
| Base | Strength | Common Use & Rationale |
| K₂CO₃ | Moderate | A versatile and widely used base. Often used in aqueous/organic solvent mixtures. A good first choice.[13][16] |
| K₃PO₄ | Stronger | Often effective for challenging couplings and can be used under anhydrous conditions, which may reduce protodeboronation.[14][16] |
| Cs₂CO₃ | Strong | Highly effective but more expensive. Its high solubility in organic solvents can be advantageous. |
| KF | Weak | Used for substrates with base-labile functional groups, as it can activate boronic acids without promoting hydrolysis of esters.[12] |
For this protocol, K₂CO₃ is selected as a robust and cost-effective initial choice, with a stoichiometry of 3.0 equivalents to ensure both neutralization and catalytic activation.
Solvent System
The solvent must solubilize all reactants and facilitate the interaction between the organic and aqueous phases (if present). A mixture of an organic solvent and water is standard for many Suzuki couplings using inorganic bases.
-
1,4-Dioxane/Water: A classic and highly effective solvent system that provides good solubility for a wide range of substrates.[8][10][17]
-
Toluene/Water: Another common biphasic system, particularly useful for higher reaction temperatures.
-
DMF: A polar aprotic solvent that can be used when solubility is an issue, though it can be difficult to remove.[18]
A 4:1 mixture of 1,4-Dioxane and water is recommended for this protocol to ensure adequate solubility and efficient reaction kinetics.
Validated Experimental Protocol
This protocol provides a reliable method for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials and Equipment
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure
Caption: Figure 2. Experimental Workflow.
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Degassing: Vigorously stir the mixture and bubble inert gas through the suspension for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: To the degassed mixture, add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%) under a positive flow of inert gas.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-nicotinic acid methyl ester.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient degassing. 3. Base not strong/soluble enough. | 1. Use a fresh bottle of catalyst or a different pre-catalyst. 2. Ensure thorough degassing of solvents and reaction mixture. 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. |
| Protodeboronation | 1. Boronic acid instability. 2. Reaction temperature too high or time too long. | 1. Use the corresponding boronic ester (e.g., pinacol ester) which is more stable.[8] 2. Use a more active catalyst/ligand system (e.g., SPhos) to allow for lower temperatures or shorter reaction times.[16] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Sub-optimal catalyst/ligand. | 1. Improve degassing procedure rigorously. 2. Screen alternative ligands; bulkier ligands can sometimes suppress homocoupling. |
| Poor Reproducibility | 1. Inconsistent quality of boronic acid. 2. Inconsistent degassing or moisture control. | 1. Check the purity of the boronic acid; some are prone to forming anhydrides (boroxines) upon storage.[19] 2. Standardize the setup and degassing procedures meticulously for every run. |
Safety Precautions
-
Handling Reagents: this compound and boronic acids can be irritants. Always handle them in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen that can form explosive peroxides. Use only in a well-ventilated area and away from ignition sources.
-
Reaction Conditions: The reaction is performed under an inert atmosphere and at elevated temperatures. Use appropriate glassware and ensure the system is properly sealed to avoid pressure buildup.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound provides an efficient and versatile route to valuable 4-aryl-nicotinic acid derivatives. By understanding the underlying mechanism and the specific challenges posed by this heteroaromatic substrate, researchers can rationally design and execute this transformation with high success rates. The provided protocol serves as a robust starting point, which can be further optimized by systematically adjusting the catalyst, base, and solvent to suit the specific electronic and steric properties of the chosen boronic acid coupling partner.
References
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Retrieved from [Link]
-
MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Semantic Scholar. (2025, August 6). A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. Retrieved from [Link]
-
Semantic Scholar. (1999, January 1). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. Retrieved from [Link]
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from [Link]
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]
-
ResearchGate. (2021, December 30). Nicotinic acid derivatives: Application and uses, review. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF. Retrieved from [Link]
-
PMC - NIH. (2023, November 7). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Retrieved from [Link]
-
Wiley Online Library. (n.d.). One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Retrieved from [Link]
-
ResearchGate. (n.d.). Nicotinic acid derivatives: Application and uses, review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Transition-Metal-Free Suzuki-Type Coupling Reactions. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
-
PMC - NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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- 19. reddit.com [reddit.com]
Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl Nicotinic Acid Methyl Esters
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide has become an indispensable tool in the synthesis of a vast array of valuable compounds, from pharmaceuticals and agrochemicals to advanced materials.[3][4]
This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 4-bromo-nicotinic acid methyl ester hydrobromide with various arylboronic acids. This particular substrate presents unique challenges due to the electron-deficient nature of the pyridine ring and the presence of a hydrobromide salt, which necessitates careful optimization of reaction conditions. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle.[5] Furthermore, the hydrobromide salt requires neutralization, impacting the choice and stoichiometry of the base.
This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental procedure but also a deep dive into the rationale behind the selection of reagents and conditions, troubleshooting advice, and safety considerations.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. | Supplier (Example) |
| This compound | C₇H₇BrNO₂·HBr | 297.96 | 298 mg | 1.0 | 1.0 | Sigma-Aldrich |
| Arylboronic Acid | ArB(OH)₂ | - | 1.2 mmol | 1.2 | 1.2 | Combi-Blocks |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | C₇₂H₆₀P₄Pd | 1155.56 | 58 mg | 0.05 | 0.05 | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 415 mg | 3.0 | 3.0 | Fisher Scientific |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | 10 mL | - | - | Acros Organics |
| Water (degassed) | H₂O | 18.02 | 2 mL | - | - | - |
| Ethyl acetate (for workup) | C₄H₈O₂ | 88.11 | - | - | - | VWR |
| Brine (for workup) | NaCl(aq) | - | - | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | - | - | J.T. Baker |
Safety Precautions
-
This compound: Harmful if swallowed.[6] Causes skin and serious eye irritation.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood.
-
Palladium Catalysts: Palladium compounds can be toxic and are flammable solids.[7] Handle with care, avoiding inhalation of dust. When handling palladium on carbon, it is crucial to keep it wet with a solvent like ethyl acetate to prevent ignition, as it can be pyrophoric.[7]
-
Boronic Acids: While generally of low toxicity, some boronic acids can be irritants. Consult the specific Safety Data Sheet (SDS) for each boronic acid used.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle in a fume hood.
-
General: Always wear appropriate PPE and work in a well-ventilated area.
Experimental Protocol
Reaction Setup
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (298 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.
-
Place the flask in a pre-heated oil bath at 90 °C.
Reaction Monitoring
-
Stir the reaction mixture vigorously at 90 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes.
Work-up Procedure
-
Once the reaction is complete (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
A gradient elution system, for example, starting with 10% ethyl acetate in hexanes and gradually increasing the polarity, is typically effective for separating the desired 4-aryl-nicotinic acid methyl ester from impurities.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final product.
Rationale for Experimental Choices
-
Substrate: this compound is an electron-deficient aryl halide. The electron-withdrawing nature of the ester group and the pyridine nitrogen facilitates the oxidative addition step, which is often the rate-determining step in the Suzuki catalytic cycle.[1][2]
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. The tetrakis(triphenylphosphine)palladium(0) complex is a pre-catalyst that readily provides the active Pd(0) species in solution. For electron-deficient substrates, catalysts with electron-rich and bulky phosphine ligands are often effective.[5]
-
Base: The choice and stoichiometry of the base are critical for this reaction. Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective in Suzuki couplings. Three equivalents of the base are used to:
-
Neutralize the hydrobromide salt of the starting material (1 equivalent).
-
Activate the boronic acid for the transmetalation step (at least 1 equivalent).[8]
-
Provide a sufficiently basic medium to facilitate the overall catalytic cycle.
-
-
Solvent System: A mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki reactions.[1] Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid. Degassing the solvents is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Temperature: A reaction temperature of 90 °C is a good starting point to ensure a reasonable reaction rate without promoting significant decomposition of the catalyst or starting materials.
Catalytic Cycle and Workflow Visualization
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Experimental workflow for the Suzuki coupling protocol.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst (oxidized) | - Ensure proper degassing of solvents and use of an inert atmosphere. - Use a fresh batch of catalyst. |
| - Insufficient base | - Ensure the correct stoichiometry of the base is used, accounting for the hydrobromide salt. - Use a stronger base like K₃PO₄ if needed. | |
| - Poor quality boronic acid | - Use fresh, high-purity boronic acid. Some boronic acids can dehydrate to form boroxines, which may have different reactivity. | |
| Formation of side products (e.g., homocoupling of boronic acid) | - Presence of oxygen | - Improve degassing procedure. |
| - Decomposition of catalyst | - Lower the reaction temperature. - Use a more stable catalyst/ligand system. | |
| Dehalogenation of the starting material | - Presence of a hydrogen source | - Ensure anhydrous solvents are used. |
| Difficulty in purification | - Co-elution of product and byproducts | - Optimize the mobile phase for column chromatography. - Consider recrystallization as an alternative or additional purification step. |
Conclusion
This application note provides a robust and detailed protocol for the Suzuki-Miyaura coupling of this compound. By carefully considering the choice of catalyst, base, and solvent system, a wide range of 4-aryl-nicotinic acid methyl esters can be synthesized in good to excellent yields. The provided rationale and troubleshooting guide should empower researchers to successfully apply this methodology and adapt it for the synthesis of diverse libraries of compounds for various applications in drug discovery and materials science.
References
- Leadbeater, N. E., & Marco, M. (2003). Transition-Metal-Free Suzuki-Type Coupling Reactions.
-
ResearchGate. (2014). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
Arkivoc. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters. Retrieved from [Link]
-
PMC. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2006). A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Photoinduced stereoselective reactions using pyridinium salts as radical precursors. Retrieved from [Link]
-
YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
YouTube. (2019). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. Retrieved from [Link]
-
Arkivoc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
MDPI. (2014). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. Retrieved from [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Retrieved from [Link]
-
ResearchGate. (2000). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Transition-Metal-Free Suzuki-Type Coupling Reactions. Retrieved from [Link]
-
YouTube. (2022). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. labelsds.com [labelsds.com]
- 8. Suzuki Coupling [organic-chemistry.org]
The Versatility of 4-Bromonicotinic Acid Derivatives in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Strategic Importance of the Nicotinic Acid Scaffold
Nicotinic acid, or niacin (Vitamin B3), is a fundamental pyridine-carboxylic acid that plays a crucial role in various metabolic processes.[1] Beyond its nutritional significance, the nicotinic acid scaffold has emerged as a privileged structure in medicinal chemistry. Its derivatives have been successfully developed into a wide range of therapeutic agents, including those for treating dyslipidemia, neurological disorders, and cancer.[1][2] The strategic introduction of a bromine atom at the 4-position of the nicotinic acid ring dramatically enhances its synthetic utility, making 4-bromonicotinic acid a versatile building block for the synthesis of novel drug candidates.[1] The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, allowing for the facile introduction of diverse aryl and heteroaryl substituents, thus enabling extensive exploration of the chemical space around the nicotinic acid core.
This technical guide provides an in-depth exploration of the applications of 4-bromonicotinic acid derivatives in drug discovery, with a focus on their role in the development of anticancer agents. We will delve into the synthetic strategies for creating libraries of these compounds and provide detailed protocols for their biological evaluation.
The Power of the 4-Bromo Substituent: A Gateway to Molecular Diversity
The carbon-bromine bond at the 4-position of the nicotinic acid ring is particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a wide array of boronic acids or esters, leading to the synthesis of 4-aryl or 4-heteroaryl nicotinic acid derivatives. This synthetic versatility is a cornerstone of modern drug discovery, as it enables the rapid generation of compound libraries with diverse substituents at a key position, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.
Application Focus: Anticancer Drug Discovery
Derivatives of nicotinic acid have shown significant promise as anticancer agents, targeting various hallmarks of cancer.[3][4][5] The ability to introduce diverse functionalities at the 4-position of the nicotinic acid scaffold allows for the fine-tuning of interactions with specific biological targets, such as protein kinases and DNA repair enzymes.
Case Study: 4-Aryl Pyridine Derivatives as Potential Kinase Inhibitors
Protein kinases are a major class of drug targets in oncology, and the development of kinase inhibitors has revolutionized cancer treatment. The following sections will use a representative example of a 4-aryl pyridine derivative to illustrate the workflow from synthesis to biological evaluation. While the specific example is a pyrazolo[3,4-b]pyridine, the principles of synthesis and evaluation are directly applicable to derivatives of 4-bromonicotinic acid.
The synthesis of 4-aryl nicotinic acid derivatives from 4-bromonicotinic acid is readily achieved via the Suzuki-Miyaura cross-coupling reaction. This powerful and versatile reaction allows for the formation of a C-C bond between the pyridine core and a variety of aryl or heteroaryl boronic acids.
Caption: General workflow for the synthesis of 4-aryl nicotinic acid derivatives.
Experimental Protocols
Protocol 1: Synthesis of a 4-Aryl Nicotinic Acid Derivative via Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 4-bromonicotinic acid with an arylboronic acid.
Materials:
-
4-Bromonicotinic acid
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 4-bromonicotinic acid (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.05 eq) to the flask. Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. Therefore, performing the reaction under an inert atmosphere is crucial for achieving high yields.
-
Base: The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle. The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.
Protocol 2: Evaluation of Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential anticancer drugs.
Materials:
-
Human cancer cell line (e.g., HepG2, Huh-7)[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized 4-aryl nicotinic acid derivative in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.
Data Presentation: In Vitro Anticancer Activity
The following table presents hypothetical IC₅₀ values for a series of 4-aryl nicotinic acid derivatives against two human cancer cell lines, illustrating how data from the MTT assay can be summarized.
| Compound | R-group (Aryl) | HepG2 IC₅₀ (µM) | Huh-7 IC₅₀ (µM) |
| 4a | Phenyl | 15.2 | 18.5 |
| 4b | 4-Fluorophenyl | 8.7 | 10.1 |
| 4c | 4-Methoxyphenyl | 5.3 | 6.1 |
| 4d | 3,4-Dimethoxyphenyl | 2.8 | 3.5 |
| Doxorubicin | (Positive Control) | 0.5 | 0.8 |
Data is hypothetical and for illustrative purposes only.
Further Applications in Drug Discovery
PARP Inhibition in Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair.[6] PARP inhibitors have emerged as a promising class of anticancer drugs, particularly for tumors with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations. The nicotinamide moiety is a key structural feature of the natural substrate of PARP, NAD+. Therefore, nicotinic acid derivatives are attractive scaffolds for the design of PARP inhibitors.[6]
Several commercial kits are available for measuring PARP-1 activity in vitro. These assays are typically based on the incorporation of biotinylated NAD+ into histone proteins, which can be detected colorimetrically or with chemiluminescence.
A general protocol would involve:
-
Immobilization of Histones: Histone proteins are coated onto the wells of a 96-well plate.
-
Reaction Mixture: A reaction mixture containing the PARP-1 enzyme, activated DNA, and the test compound (a 4-aryl nicotinic acid derivative) is added to the wells.
-
Initiation of Reaction: The reaction is initiated by the addition of biotinylated NAD+.
-
Incubation: The plate is incubated to allow for the PARP-1 catalyzed poly(ADP-ribosyl)ation of the histones.
-
Detection: The incorporated biotinylated ADP-ribose is detected using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate.
-
Data Analysis: The signal is inversely proportional to the PARP-1 inhibitory activity of the test compound. IC₅₀ values can be calculated from a dose-response curve.
Neurodegenerative Diseases
Nicotinic acid and its derivatives are also being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. Increased dietary intake of niacin has been correlated with a reduced risk of Alzheimer's and age-related cognitive decline. Clinical trials are underway to investigate the penetration of nicotinic acid into the cerebrospinal fluid and its potential therapeutic effects. The synthetic accessibility of 4-bromonicotinic acid derivatives makes them valuable tools for developing novel compounds that can cross the blood-brain barrier and modulate targets relevant to neurodegeneration.
Conclusion
4-Bromonicotinic acid is a highly valuable and versatile building block in drug discovery. Its amenability to Suzuki-Miyaura coupling and other cross-coupling reactions provides a straightforward route to a vast array of 4-aryl and 4-heteroaryl nicotinic acid derivatives. These compounds have demonstrated significant potential as anticancer agents, kinase inhibitors, and PARP inhibitors. The detailed protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate their own libraries of 4-bromonicotinic acid derivatives, paving the way for the discovery of novel therapeutics.
References
-
Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (URL: [Link])
-
Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors. (URL: [Link])
-
Design, synthesis, molecular modelling, and biological evaluation of novel substituted pyrimidine derivatives as potential anticancer agents for hepatocellular carcinoma. (URL: [Link])
-
Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (URL: [Link])
-
Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (URL: [Link])
Sources
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- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, molecular modelling, and biological evaluation of novel substituted pyrimidine derivatives as potential anticancer agents for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Synthesis of Substituted Nicotinic Acid Derivatives from 4-Bromo-Nicotinic Acid Methyl Ester
Abstract: This document provides a comprehensive guide for the synthesis of diverse 4-substituted nicotinic acid derivatives, pivotal scaffolds in medicinal chemistry. Starting from the versatile building block, methyl 4-bromonicotinate, we detail robust and scalable protocols for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Each protocol is presented with an in-depth explanation of the rationale behind the selection of reagents and conditions, troubleshooting insights, and post-synthetic modifications to yield the final nicotinic acid products. This guide is intended for researchers, scientists, and professionals in drug development seeking to expand their chemical library with novel nicotinic acid analogues.
Introduction: The Strategic Value of the Nicotinic Acid Scaffold
Nicotinic acid (Niacin or Vitamin B3) and its derivatives are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[1][2] Their prevalence stems from their role as crucial pharmacophores and their ability to act as versatile synthetic intermediates. The pyridine ring, in particular, is a privileged structure in drug discovery, capable of engaging in hydrogen bonding and π-stacking interactions with biological targets. The strategic functionalization of the nicotinic acid core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for developing effective therapeutic agents.[3][4][5]
Methyl 4-bromonicotinate serves as an excellent starting point for diversification. The bromine atom at the C4-position is amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkynyl, and amino substituents with high regioselectivity. The methyl ester at the C3-position provides a convenient handle for late-stage hydrolysis to the corresponding carboxylic acid, a common functional group in active pharmaceutical ingredients.
This application note details field-proven protocols for the three most powerful C-C and C-N bond-forming reactions, providing a roadmap for the efficient synthesis of a diverse library of nicotinic acid derivatives.
General Experimental Workflow
The overall synthetic strategy involves a two-step process: (1) palladium-catalyzed cross-coupling at the C4-position of methyl 4-bromonicotinate, followed by (2) saponification of the methyl ester to the final nicotinic acid derivative.
Caption: General workflow for the synthesis of 4-substituted nicotinic acids.
Protocol I: Suzuki-Miyaura Coupling for 4-Aryl-Nicotinic Acid Derivatives
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing 4-aryl and 4-heteroaryl nicotinic acids.[6] The reaction is tolerant of a wide range of functional groups and reaction conditions are generally mild.
Mechanistic Rationale
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid or ester (activated by a base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote the oxidative addition and reductive elimination steps.[7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol
Materials and Reagents:
-
Methyl 4-bromonicotinate
-
Aryl- or heteroarylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane or Toluene/Water (e.g., 4:1 mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 4-bromonicotinate (1.0 equiv), the corresponding boronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio, to achieve a 0.1 M concentration of the limiting reagent). Scientist's Note: The addition of water is often crucial for activating the boronic acid in the transmetalation step. For water-sensitive substrates, anhydrous conditions with a stronger base like Cs₂CO₃ may be preferable.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure methyl 4-aryl-nicotinate.
Trustworthiness & Troubleshooting:
-
Incomplete Reaction: If the reaction stalls, consider adding a fresh portion of the palladium catalyst. Inefficient stirring can also be a factor.
-
Homocoupling of Boronic Acid: This side reaction can be minimized by ensuring the reaction medium is thoroughly degassed to remove oxygen and by using the specified stoichiometry.
-
Protodeboronation: The presence of excess water or prolonged reaction times at high temperatures can lead to the cleavage of the C-B bond.
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 88-97 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Dioxane | 100 | 12 | 75-85 |
Protocol II: Sonogashira Coupling for 4-Alkynyl-Nicotinic Acid Derivatives
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, enabling the synthesis of 4-alkynyl nicotinates.[8] This reaction is distinguished by its use of a copper(I) co-catalyst.[9]
Mechanistic Rationale
The reaction involves two interconnected catalytic cycles.[10] In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper(I) acetylide. The copper(I) acetylide is generated in a separate cycle where the terminal alkyne reacts with a Cu(I) salt in the presence of a base. Reductive elimination from the palladium center yields the final product.[8] Copper-free Sonogashira protocols exist but often require more specialized ligands or conditions.[11]
Detailed Experimental Protocol
Materials and Reagents:
-
Methyl 4-bromonicotinate
-
Terminal alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-3 mol%)
-
Copper(I) iodide (CuI) (4-6 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add methyl 4-bromonicotinate (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Solvent and Reagent Addition: Add degassed triethylamine (to a concentration of 0.2 M). Add the terminal alkyne (1.2 equiv) dropwise via syringe. Scientist's Note: The amine serves as both the base and the solvent. It must be anhydrous and degassed to prevent catalyst deactivation and homocoupling of the alkyne (Glaser coupling).
-
Reaction: Stir the reaction mixture at room temperature to 50 °C for 2-8 hours. The formation of a salt (triethylammonium bromide) precipitate is often observed. Monitor by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the salt and catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Trustworthiness & Troubleshooting:
-
Glaser Homocoupling: This major side reaction is catalyzed by copper and oxygen. Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere.
-
Catalyst Deactivation: If the reaction is sluggish, the palladium catalyst may have been deactivated. The use of a phosphine ligand can help stabilize it.
-
Low Yield: Ensure the quality of the amine base; it should be dry and pure.
| Coupling Partner | Pd Catalyst (mol%) | Cu(I) salt (mol%) | Base/Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA | 25 | 4 | 90-98 |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | DIPA | 40 | 3 | 85-95 |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | TEA | 50 | 6 | 80-90 |
Protocol III: Buchwald-Hartwig Amination for 4-Amino-Nicotinic Acid Derivatives
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds.[12][13] It allows for the coupling of aryl halides with a wide range of primary and secondary amines, providing access to 4-amino-nicotinic acid derivatives that are otherwise difficult to synthesize.[14][15]
Mechanistic Rationale
The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, but is followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination. The choice of a bulky, electron-rich phosphine ligand (e.g., biarylphosphines like XPhos or RuPhos) is critical to facilitate the challenging reductive elimination step that forms the C-N bond.[16] The base must be strong enough to deprotonate the amine-palladium complex but not so strong as to cause side reactions with the ester group.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
Materials and Reagents:
-
Methyl 4-bromonicotinate
-
Primary or secondary amine (1.1-1.3 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
XPhos or RuPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.01 equiv), the phosphine ligand (e.g., XPhos, 0.02 equiv), and the base (NaOtBu, 1.4 equiv) to a flame-dried Schlenk tube.
-
Reagent Addition: Remove the tube from the glovebox. Add anhydrous toluene, followed by methyl 4-bromonicotinate (1.0 equiv) and the amine (1.2 equiv). Scientist's Note: Sodium tert-butoxide is a very strong, hygroscopic base. It must be handled under strictly anhydrous conditions. For substrates with base-sensitive functional groups, a weaker base like K₃PO₄ might be attempted, though it often requires higher temperatures and different catalyst systems.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction's progress by LC-MS.
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Dilute with ethyl acetate and separate the layers. Extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Trustworthiness & Troubleshooting:
-
Hydrodehalogenation: A common side reaction where the bromine is replaced by hydrogen. This can be caused by moisture or impurities in the amine. Using high-purity reagents is key.
-
Ester Hydrolysis: The strong base can potentially hydrolyze the methyl ester. Using LiHMDS can sometimes mitigate this, as can running the reaction at the lowest effective temperature.
-
Catalyst Poisoning: Some amines, particularly certain heterocycles, can act as inhibitors to the palladium catalyst. A higher catalyst loading or a different ligand may be required.
| Coupling Partner | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Morpholine | XPhos (4) | NaOtBu | Toluene | 100 | 16 | 85-95 |
| Aniline | RuPhos (4) | LiHMDS | THF | 80 | 18 | 70-85 |
| Benzylamine | XPhos (4) | NaOtBu | Toluene | 110 | 12 | 80-90 |
Protocol IV: Saponification to Nicotinic Acids
The final step for many applications is the hydrolysis of the methyl ester to the free carboxylic acid. This is a standard saponification reaction.[17]
Materials and Reagents:
-
Substituted methyl nicotinate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-5 equiv)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
Hydrochloric acid (HCl, 1M or 2M solution)
Procedure:
-
Reaction Setup: Dissolve the methyl nicotinate ester (1.0 equiv) in a mixture of THF (or methanol) and water (e.g., 3:1).
-
Base Addition: Add LiOH (2.5 equiv) and stir the mixture at room temperature to 40 °C for 1-4 hours. Monitor the disappearance of the starting material by TLC.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH ~4-5 with 1M HCl. A precipitate of the nicotinic acid product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of a non-polar solvent like diethyl ether or hexane to remove any organic impurities.
-
Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).[18][19][20]
Conclusion
The protocols detailed in this application note provide a robust and versatile platform for the synthesis of a wide array of 4-substituted nicotinic acid derivatives from the readily available starting material, methyl 4-bromonicotinate. By leveraging the power of modern palladium-catalyzed cross-coupling chemistry, researchers can efficiently generate novel molecular entities for screening in drug discovery and other applications. The key to success lies in the careful selection of catalysts, ligands, and bases, as well as the maintenance of appropriate reaction conditions, particularly an inert and anhydrous environment.
References
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-
Study on synthesis of 4-Aminonicotinic acid. (2015). ResearchGate. [Link]
-
Ismail, A. G., & Wibberley, D. G. (1967). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic, 2613. [Link]
-
Quan, Z., et al. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross-Coupling Reactions of Sulfonates: An Efficient Approach to C2-Functionalized Pyrimidines and Pyridines. European Journal of Organic Chemistry, 2013(31), 7175–7183. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2002). ACS Publications. [Link]
-
How to purify Nicotinic acid derivatives from the reaction mixture? (2017). ResearchGate. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2010). National Institutes of Health. [Link]
-
Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. (2017). ResearchGate. [Link]
-
Nicotinic acid. (n.d.). Organic Syntheses. [Link]
-
Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 61(9), 933-40. [Link]
- Purification of nicotinic acid. (1962).
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Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
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Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. (2013). ResearchGate. [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
The synthesis of nicotinic acid derivatives 10, 11. (n.d.). ResearchGate. [Link]
-
Guchhait, S. K., et al. (2017). Pyridine C3-arylation of nicotinic acids accessible via a multicomponent reaction: an entry to all-substituted-3,4-diarylated pyridines. RSC Publishing. [Link]
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Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). National Institutes of Health. [Link]
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Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. (2021). MDPI. [Link]
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Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. (2013). Semantic Scholar. [Link]
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Stille reaction. (n.d.). Wikipedia. [Link]
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Sonogashira coupling. (n.d.). Wikipedia. [Link]
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Stille Coupling. (n.d.). NROChemistry. [Link]
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Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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The Stille Reaction. (2004). Organic Reactions. [Link]
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Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2021). MDPI. [Link]
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Synthesis of new nicotinic acid derivatives and studying their effects on cholinesterase enzyme activity. (2008). Iraqi National Journal of Chemistry. [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]
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4-Substituted nicotinic acids and nicotinamides. Part III. Preparation of 4-methylnicotinic acid riboside. (1969). Journal of the Chemical Society C: Organic. [Link]
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Synthesis, Characterization and Optimization Study of Nicotine Derivatives. (2019). JETIR. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024). YouTube. [Link]
- Method for producing nicotinic acid by using nicotinamide mother solution. (2015).
-
Sonogashira coupling reactions in biodegradable ionic liquids derived from nicotinic acid. (2008). Green Chemistry. [Link]
-
Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). National Institutes of Health. [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). National Institutes of Health. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Process for preparing nicotinic acid. (1992).
-
Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. (2019). Oriental Journal of Chemistry. [Link]
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The Strategic Role of 4-Bromo-Nicotinic Acid Methyl Ester Hydrobromide in Modern Agrochemical Synthesis: Application Notes and Protocols
The pyridine scaffold is a cornerstone in the development of novel agrochemicals, offering a versatile framework for a wide array of herbicides, fungicides, and insecticides. Within this chemical class, 4-bromo-nicotinic acid methyl ester hydrobromide emerges as a pivotal building block, prized for its predictable reactivity and strategic positioning of functional groups. This guide provides an in-depth exploration of its application in agrochemical synthesis, focusing on robust and scalable protocols for key transformations. We will delve into the mechanistic underpinnings of these reactions, offering insights born from practical laboratory experience to empower researchers in their quest for the next generation of crop protection agents.
Physicochemical Properties and Handling
This compound is a crystalline solid that serves as a stable and readily available source of the 4-bromopyridine-3-carboxylate moiety. The hydrobromide salt form enhances its stability and shelf-life, though it necessitates consideration of an additional equivalent of base in subsequent reactions to liberate the free pyridine.
| Property | Value |
| CAS Number | 1263378-22-8 |
| Molecular Formula | C₇H₇Br₂NO₂ |
| Molecular Weight | 300.95 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO), alcohols; sparingly soluble in ethers and hydrocarbons. |
Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 4-position of the pyridine ring is the key to the synthetic versatility of this intermediate. It is highly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds in agrochemical discovery.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds for Novel Herbicides and Fungicides
The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of biaryl and heteroaryl-aryl linkages, which are prevalent motifs in a variety of commercial agrochemicals. This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.
Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Detailed Protocol: Synthesis of Methyl 4-(4-methoxyphenyl)nicotinate
This protocol details the synthesis of a biaryl compound, a common scaffold in agrochemical research, via a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Isolation: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 4-(4-methoxyphenyl)nicotinate.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can deactivate them. An inert atmosphere is crucial to maintain catalytic activity.
-
Degassed Solvents: Dissolved oxygen in the solvents can also lead to catalyst deactivation.
-
Base: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. The use of three equivalents of base accounts for the hydrobromide salt of the starting material and the acidic nature of the boronic acid.
-
Ligand (Triphenylphosphine): The phosphine ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds for Insecticides and Fungicides
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides. This reaction is particularly valuable in agrochemical synthesis for introducing amine functionalities, which are key components of many insecticides and fungicides.
Logical Relationship in Buchwald-Hartwig Amination
Caption: Key components for Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of Methyl 4-(phenylamino)nicotinate
This protocol outlines the synthesis of an N-aryl nicotinic acid ester derivative, a building block for various agrochemicals.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Sodium tert-butoxide (NaOtBu) (2.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (0.04 eq)
-
Toluene (anhydrous, degassed)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add sodium tert-butoxide to a flame-dried Schlenk tube.
-
Catalyst and Ligand: In a separate vial, pre-mix the Pd₂(dba)₃ and Xantphos in a small amount of toluene.
-
Reactant Addition: To the Schlenk tube, add this compound, the pre-mixed catalyst solution, and anhydrous, degassed toluene.
-
Amine Addition: Add aniline via syringe.
-
Reaction: Seal the Schlenk tube and heat the mixture to 100 °C with vigorous stirring for 18-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired methyl 4-(phenylamino)nicotinate.
Causality Behind Experimental Choices:
-
Strong Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Bulky Phosphine Ligand (Xantphos): Bulky, electron-rich phosphine ligands promote the reductive elimination step, which is often the rate-limiting step, and prevent catalyst decomposition.
-
Palladium Precatalyst (Pd₂(dba)₃): This is a stable source of Pd(0) that is activated in situ.
Conclusion
This compound is a highly valuable and versatile intermediate in the synthesis of modern agrochemicals. Its utility is primarily centered on its amenability to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The protocols and insights provided herein are intended to serve as a practical guide for researchers, enabling the efficient and rational design and synthesis of novel crop protection agents. A thorough understanding of the underlying reaction mechanisms and the rationale for the choice of reagents and conditions is paramount to achieving successful and reproducible outcomes in the laboratory.
References
-
Devendar, P., Qu, R.-Y., Kang, W.-M., He, B., & Yang, G.-F. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry, 66(34), 8914–8934. [Link]
-
Zakharychev, V. V., & Martsynkevich, A. M. (2025). Development of novel pyridine-based agrochemicals: A review. Advanced Agrochem, 4, 30–48. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. (n.d.). OUCi. Retrieved January 19, 2026, from [Link]
-
Palladium-catalyzed cross-couplings in the synthesis of agrochemicals. (n.d.). FAO AGRIS. Retrieved January 19, 2026, from [Link]
-
4-Bromonicotinic acid. (n.d.). Chem-Impex. Retrieved January 19, 2026, from [Link]
-
Devendar, P., Qu, R.-Y., Kang, W.-M., He, B., & Yang, G.-F. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for. [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved January 19, 2026, from [Link]
-
Buchwald–Hartwig amination. (2023, June 30). Wikipedia. [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses Procedure. [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Guan, A., Liu, C., & Wang, M. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 342-353. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. [Link]
-
Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2016, February 1). Semantic Scholar. [Link]
-
Methyl 4-bromonicotinate. (n.d.). ChemWhat. Retrieved January 19, 2026, from [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
SYNTHESIS OF NOVEL NEONICOTINOIDS DERIVATIVES. (2025, August 6). ResearchGate. [Link]
-
Neonicotinoid. (2024, November 28). Wikipedia. [Link]
- Lomov, D. A., Abramyants, M. G., Astashkina, N. V., Korotkikh, N. I., Lubenets, V. I., Novikov, V. P., Komarovskaya-Porokhnyavets, E. Z., & Smolyar, N. N. (2016). Synthesis and Fungi/Bactericidal Activities of 4-(4-Dimethylaminophenyl)Py
Application Notes and Protocols for the Functionalization of Methyl 4-bromonicotinate
Introduction: Strategic Importance of the Nicotinate Scaffold
The nicotinic acid framework is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and functional organic materials. Methyl 4-bromonicotinate, in particular, serves as a versatile and highly valuable building block. The presence of a bromine atom at the 4-position of the pyridine ring provides a reactive handle for a multitude of cross-coupling and substitution reactions. This strategic placement allows for the introduction of diverse molecular complexity, enabling the systematic exploration of chemical space in drug discovery and the fine-tuning of material properties.
This guide provides an in-depth exploration of several key synthetic strategies for the functionalization of methyl 4-bromonicotinate. As a Senior Application Scientist, this document is structured to not only provide step-by-step protocols but also to explain the underlying chemical principles and rationale behind the selection of reagents and conditions. We will delve into palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille, and Heck, as well as palladium-catalyzed cyanation and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions: A General Workflow
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] The general catalytic cycle for many of these reactions, including Suzuki, Stille, and Sonogashira, follows a common pathway.
Caption: General workflow for Palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Formation of C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester.[2] This reaction is widely used due to its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast number of boronic acid coupling partners.[1]
Mechanistic Rationale
The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with a boronate species, which is formed by the activation of the boronic acid with a base. The final step is reductive elimination, which yields the coupled product and regenerates the Pd(0) catalyst.[2] The choice of base is critical as it facilitates the formation of the reactive boronate species.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling of Methyl 4-bromonicotinate
This protocol describes a general procedure for the coupling of methyl 4-bromonicotinate with an arylboronic acid.
Materials:
-
Methyl 4-bromonicotinate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a dry Schlenk flask, add methyl 4-bromonicotinate, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85[3] |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89[3] |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 82[3] |
| 4 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | ~80-90* |
*Yields are estimated based on similar reactions reported in the literature.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[5]
Mechanistic Rationale
The Sonogashira reaction involves two interconnected catalytic cycles.[4] In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation with a copper acetylide. The copper acetylide is generated in a separate cycle where the terminal alkyne reacts with a Cu(I) salt in the presence of a base. Reductive elimination from the palladium complex yields the final product and regenerates the Pd(0) catalyst.[5]
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Protocol: Sonogashira Coupling of Methyl 4-bromonicotinate
This protocol provides a general procedure for the Sonogashira coupling of methyl 4-bromonicotinate with a terminal alkyne.
Materials:
-
Methyl 4-bromonicotinate (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylamine, 2.0 equiv)
-
Solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask, add methyl 4-bromonicotinate, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Sonogashira Couplings
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | ~85-95 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 50 | ~80-90 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | ~80-90 |
| 4 | Propargyl alcohol | Pd(dppf)Cl₂ (3) | CuI (5) | Et₃N | DMF | 60 | ~75-85 |
*Yields are estimated based on similar reactions reported in the literature.
Buchwald-Hartwig Amination: Formation of C–N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[6] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[7]
Mechanistic Rationale
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst.[8] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step.
Protocol: Buchwald-Hartwig Amination of Methyl 4-bromonicotinate
This protocol outlines a general procedure for the amination of methyl 4-bromonicotinate.
Materials:
-
Methyl 4-bromonicotinate (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask, add the palladium precatalyst and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent and stir for 10 minutes to allow for catalyst activation.
-
Add the base, methyl 4-bromonicotinate, and the amine.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | ~80-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Dioxane | 100 | ~85-95 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | Xantphos (4) | DBU | DMF | 100 | 70[9] |
| 4 | N-Methylaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | ~75-85* |
*Yields are estimated based on similar reactions reported in the literature.
Other Important Functionalization Reactions
Stille Coupling
The Stille reaction couples an organohalide with an organotin compound (organostannane) catalyzed by palladium.[10] While organotin reagents are toxic, they are stable to air and moisture and tolerate a wide variety of functional groups.[11] The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[12]
Representative Conditions:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Organostannane: Aryl-SnBu₃ or Vinyl-SnBu₃ (1.1 equiv)
-
Solvent: Toluene or DMF
-
Temperature: 80-110 °C
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by palladium in the presence of a base.[13] The reaction proceeds via oxidative addition, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination.[14]
Representative Conditions:
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Alkene: e.g., Methyl acrylate (1.5 equiv)
-
Base: Et₃N (2.0 equiv)
-
Solvent: DMF or Acetonitrile
-
Temperature: 100-120 °C
Palladium-Catalyzed Cyanation
The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation of the aryl bromide.[9] Various cyanide sources can be used, with zinc cyanide (Zn(CN)₂) being common due to its lower toxicity compared to alkali metal cyanides.[15] Non-toxic alternatives like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) have also been developed.[16]
Representative Conditions with Zn(CN)₂:
-
Catalyst System: Pd₂(dba)₃ (2 mol%) / dppf (4 mol%)
-
Cyanide Source: Zn(CN)₂ (0.6 equiv)
-
Solvent: DMAC or DMF
-
Temperature: 110-120 °C
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen and the ester group can activate the 4-position for nucleophilic aromatic substitution (SNAr) with strong nucleophiles, such as alkoxides or phenoxides.[17] The reaction proceeds through a Meisenheimer complex intermediate.
Representative Conditions with Sodium Methoxide:
-
Nucleophile: Sodium methoxide (excess)
-
Solvent: Methanol or DMSO
-
Temperature: Reflux
Conclusion
Methyl 4-bromonicotinate is a highly adaptable substrate for a wide range of functionalization reactions. The protocols and data presented in this guide offer a solid foundation for researchers to develop novel nicotinic acid derivatives. The choice of reaction will depend on the desired target molecule, and optimization of the provided conditions may be necessary for specific substrates. The versatility of this starting material, combined with the power of modern synthetic methods, opens up vast possibilities for innovation in drug discovery and materials science.
References
-
Heck, R. F. (n.d.). Heck Reaction. Wikipedia. Retrieved January 19, 2026, from [Link]
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved January 19, 2026, from [Link]
-
Stille, J. K. (n.d.). Stille Coupling. Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Anderson, K. W., & Buchwald, S. L. (2025, August 7). A Robust Palladium-Catalyzed Cyanation Procedure: Beneficial Effect of Zinc Acetate. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Kashani, S. K., Jessiman, J. E., et al. (2019, November 6). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. Retrieved January 19, 2026, from [Link]
-
Stille, J. K. (n.d.). Stille reaction. Wikipedia. Retrieved January 19, 2026, from [Link]
-
Hartwig, J. F. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Stille, J. K. (n.d.). The Stille Reaction. Organic Reactions. Retrieved January 19, 2026, from [Link]
-
(2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Yu, H., Richey, R. N., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
(n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. Retrieved January 19, 2026, from [Link]
-
Schön, U., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Sonogashira, K. (n.d.). Sonogashira coupling. Wikipedia. Retrieved January 19, 2026, from [Link]
-
Pérez-Gómez, R., & Correa, A. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Retrieved January 19, 2026, from [Link]
-
(n.d.). Heck Reaction. Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
(2023, June 30). Stille Coupling. Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Espinet, P., & Echavarren, A. M. (n.d.). The Mechanisms of the Stille Reaction. University of Windsor. Retrieved January 19, 2026, from [Link]
-
Oestreich, M. (n.d.). Heck Reaction—State of the Art. MDPI. Retrieved January 19, 2026, from [Link]
-
(n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
(n.d.). Highly Regioselective DABCO‐Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6‐Dichloronicotinate with Phenols. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Suzuki, A. (n.d.). Suzuki reaction. Wikipedia. Retrieved January 19, 2026, from [Link]
-
(n.d.). Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry. QM Magic Class. Retrieved January 19, 2026, from [Link]
-
(2024, August 5). Sonogashira Coupling. Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Newman, S. G. (2018, November 27). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. R Discovery. Retrieved January 19, 2026, from [Link]
-
(2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
(n.d.). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry (RSC Publishing). Retrieved January 19, 2026, from [Link]
-
(n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
(2018, November 27). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
(2025, August 6). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Ashenhurst, J. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
(2020, October 1). Advances in Cross-Coupling Reactions. MDPI. Retrieved January 19, 2026, from [Link]
-
Baati, R., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton. Retrieved January 19, 2026, from [Link]
-
(2023, June 30). Heck Reaction. Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Dardir, A. H. (2021). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar - Yale University. Retrieved January 19, 2026, from [Link]
-
Barton, J. C., et al. (2016, July 6). Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 4-Bromo-Nicotinic Acid Methyl Ester Hydrobromide
Welcome to the technical support center for troubleshooting the Suzuki-Miyaura cross-coupling of 4-bromo-nicotinic acid methyl ester hydrobromide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, with this specific transformation. The electron-deficient nature of the pyridine ring, combined with the presence of a hydrobromide salt and a base-labile ester, presents a unique set of challenges that require careful optimization and control.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose problems, optimize your reaction conditions, and achieve reproducible, high-yielding results.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses the most common and critical issues encountered during the coupling reaction. Each answer provides a mechanistic explanation and actionable solutions.
Q1: My reaction has very low conversion or fails completely. What are the primary causes?
Low conversion is a multifaceted problem often stemming from several interrelated factors. The system's sensitivity requires a systematic approach to diagnosis, starting with the most critical components: the catalyst, the base, and the reaction environment.
-
Catalyst Inactivation or Inhibition: The active catalyst in a Suzuki coupling is a Palladium(0) species. Your Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) must be reduced in situ to initiate the cycle. More importantly, the pyridine nitrogen in your substrate is a Lewis base and can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1]
-
Insufficient or Ineffective Base: Your starting material is a hydrobromide salt. The HBr will stoichiometrically consume one equivalent of your base before it can participate in the catalytic cycle. Furthermore, the base's primary role is to activate the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[3][4]
-
Solution: Use at least one extra equivalent of base to neutralize the HBr salt. For the reaction itself, a total of 2.5-3 equivalents of a moderately strong base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is a good starting point. The base must be anhydrous and finely ground to maximize its reactivity.[1][3]
-
-
Presence of Oxygen: The Pd(0) catalyst is highly sensitive to atmospheric oxygen and can be oxidized to an inactive Pd(II) state. This not only halts the primary catalytic cycle but can also promote side reactions like boronic acid homocoupling.[1][5]
-
Solution: It is imperative to rigorously degas all solvents (e.g., via several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for at least 30 minutes).[6] The reaction must be set up and run under a strict inert atmosphere from start to finish.
-
-
Poor Reagent Quality: Water is a common culprit in low-yielding Suzuki reactions. It can lead to protodeboronation, which destroys your boronic acid nucleophile.[1][7]
Q2: How do I handle the hydrobromide salt on my starting material?
The hydrobromide salt is a non-trivial complication. The acidic proton will react instantly with any base added to the system.
-
Primary Issue: The acid will neutralize the base, rendering it unavailable for the catalytic cycle. If you use a standard amount of base (e.g., 2 equivalents), a significant portion will be consumed, leaving an insufficient amount to form the active boronate species for transmetalation.
-
Strategic Solution: Always add at least one extra equivalent of base specifically to neutralize the hydrobromide salt. For example, if your standard protocol calls for 2 equivalents of K₃PO₄, you should use a minimum of 3 equivalents for the hydrobromide salt substrate. Some protocols may even use a slight excess beyond this to ensure the reaction medium remains sufficiently basic.
Q3: I'm observing significant formation of nicotinic acid methyl ester (de-bromination) and biaryl from my boronic acid (homocoupling). How can I minimize these side products?
These are two distinct and common side reactions that point to specific flaws in the reaction setup.
-
Protodeboronation (leading to arene formation from the boronic acid): This is the cleavage of the C-B bond by a proton source (like water), which removes the boronic acid from the reaction.[7][9] Heteroaromatic boronic acids are particularly susceptible to this side reaction.[10]
-
Prevention:
-
Strict Anhydrous Conditions: Ensure your solvent and base are thoroughly dried.[1]
-
Use Boronate Esters: MIDA or pinacol boronate esters are more stable and engage in "slow release" of the boronic acid, keeping its ambient concentration low and minimizing decomposition.[7][11]
-
Base Choice: Use a non-nucleophilic, anhydrous base like K₃PO₄.
-
-
-
Homocoupling (leading to biaryl from the boronic acid): This side reaction is often triggered by the presence of oxygen. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo two consecutive transmetalations with the boronic acid, followed by reductive elimination to form the homocoupled product.[12][13]
-
Prevention:
-
Strictly Exclude Oxygen: This is the most critical factor. Thoroughly degas all solvents and maintain a robust inert atmosphere throughout the experiment.[1][5]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source (e.g., Pd₂(dba)₃) can sometimes reduce homocoupling that occurs during the in situ reduction of Pd(II) precatalysts.[9]
-
-
Q4: My methyl ester is being hydrolyzed to the carboxylic acid. How can I prevent this?
The methyl ester is a base-labile functional group. Strong bases, high temperatures, and extended reaction times can lead to saponification.
-
Mitigation Strategies:
-
Use a Milder Base: If hydrolysis is a major issue, consider switching from strong bases like hydroxides or alkoxides to milder carbonate or phosphate bases. Finely powdered potassium fluoride (KF) can sometimes be effective while being less harsh on ester groups.[4]
-
Lower the Reaction Temperature: While Suzuki couplings often require heat, excessive temperatures can accelerate ester hydrolysis. Screen temperatures in the 80-100 °C range.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. Avoid unnecessarily long reaction times.
-
Frequently Asked Questions (FAQs)
What is the best catalyst and ligand combination for this reaction?
For electron-deficient aryl bromides like 4-bromo-nicotinic acid derivatives, standard catalysts like Pd(PPh₃)₄ are often inefficient. The best results are typically achieved with palladium precatalysts paired with bulky, electron-rich dialkylbiaryl phosphine ligands.
| Ligand/Catalyst System | Rationale |
| SPhos / XPhos | These Buchwald ligands are electron-rich, which promotes the rate-limiting oxidative addition step. Their bulk facilitates reductive elimination and helps prevent catalyst inhibition by the pyridine nitrogen.[1] |
| Pd(dppf)Cl₂ | A common and often effective precatalyst. It can be successful but may require higher temperatures or longer reaction times compared to systems with more specialized ligands. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donating ligands that form very stable palladium complexes, often showing high activity for challenging couplings. |
A good starting point is to screen a Pd(II) source like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a ligand such as SPhos or XPhos.
Which base and solvent system should I choose?
The choice of base and solvent are critically linked. The base must have sufficient strength and solubility in the chosen solvent to be effective.
| Base | Recommended Solvent(s) | Key Characteristics |
| K₃PO₄ | 1,4-Dioxane/H₂O, Toluene/H₂O | A strong, non-nucleophilic base. Often provides excellent results for challenging couplings. Requires some water for solubility.[3][14] |
| K₂CO₃ | 1,4-Dioxane/H₂O, Acetonitrile/H₂O | A milder, common, and cost-effective choice. Good starting point for optimization.[3][15] |
| Cs₂CO₃ | 1,4-Dioxane, Toluene, DME | A stronger and more soluble base in organic solvents than K₂CO₃. Can be very effective but is more expensive. |
A typical solvent system is a 4:1 to 10:1 mixture of an organic solvent (like 1,4-dioxane or toluene) and water. The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.
Visual Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting a low-yielding Suzuki coupling reaction.
Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.
Optimized Experimental Protocol
This protocol serves as a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4.5 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (3.0 equiv)
-
1,4-Dioxane, anhydrous (to make 0.1 M solution)
-
Deionized Water, degassed
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Pre-mixing: In a separate small vial, add Pd(OAc)₂ (0.02 equiv) and SPhos (0.045 equiv).
-
Inert Atmosphere: Seal the Schlenk flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water in a 5:1 ratio to the Schlenk flask via syringe to achieve a final concentration of ~0.1 M with respect to the limiting reagent.
-
Catalyst Addition: Briefly open the flask under a positive pressure of inert gas and add the catalyst/ligand mixture.
-
Reaction: Seal the flask tightly and place it in a preheated oil bath at 90-100 °C. Stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots under inert conditions.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
References
-
Wikipedia. Protodeboronation. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
-
Thomas, A. A., et al. (2024). Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. ACS Catalysis. [Link]
-
ResearchGate. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application. ResearchGate. [Link]
-
Miller, L. M., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 11(2), 305-308. [Link]
-
CovaSyn. (2023). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. [Link]
-
Reddit. (2022). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
Miller, L. M., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 305-308. [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. [Link]
-
Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(40), 13249-13262. [Link]
-
Kassel, S. H., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 11(13), 7949-7956. [Link]
-
Fairlamb, I. J. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1735-1743. [Link]
-
Rauf, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5190. [Link]
-
Reddit. (2022). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
-
ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4855-4858. [Link]
-
Al-Masri, O. A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Journal of Saudi Chemical Society, 21(Suppl 1), S35-S45. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
ResearchGate. (2016). (a) Representative Suzuki coupling reaction and hydrolysis products for... [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry, 50(5-6), 664-674. [Link]
-
Organic Letters. (2023). N-N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. [Link]
-
ResearchGate. (2019). Optimization of Suzuki-Miyaura coupling reaction (reactions carried out...). [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Mora, M., Jiménez-Sanchidrián, C., & Ruiz, J. R. (2008). Suzuki cross-coupling reaction of aryl and heterocyclic bromides and aromatic polybromides on a Pd(II)-hydrotalcite catalyst. Applied Organometallic Chemistry, 22(3), 122-127. [Link]
-
Organic Letters. (2023). N-N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. [Link]
Sources
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- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Strategies to Prevent Dehalogenation in Reactions with 4-Bromo-nicotinic Acid Methyl Ester Hydrobromide
Welcome to the technical support center for chemists and researchers working with 4-bromo-nicotinic acid methyl ester hydrobromide. This guide is designed to provide in-depth troubleshooting and practical solutions to a common and often frustrating side reaction: dehalogenation. Dehalogenation, the undesired replacement of the bromine atom with a hydrogen atom, can significantly lower the yield of your desired product and complicate purification.
This resource will delve into the mechanistic underpinnings of this side reaction and provide actionable strategies to mitigate its occurrence in various cross-coupling reactions.
Understanding the Challenge: The Propensity for Dehalogenation
4-bromo-nicotinic acid methyl ester is a valuable building block in medicinal chemistry and materials science.[1] However, the electron-deficient nature of the pyridine ring, further accentuated by the ester group, makes the C4-Br bond susceptible to cleavage. This is particularly prevalent in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.
The hydrobromide salt form of this reagent also introduces a potential proton source, which can contribute to the dehalogenation pathway.[2] Understanding the factors that promote this undesired reaction is the first step toward preventing it.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why does it occur in my reaction?
A1: Dehalogenation is a side reaction where the bromine atom on your starting material is replaced by a hydrogen atom. In the context of palladium-catalyzed cross-coupling reactions, this often occurs through a process called hydrodehalogenation.[3][4] Several factors can contribute to this:
-
Presence of a Hydrogen Source: Water, alcohols, amines, or even hydride impurities in your reagents can serve as a source of hydrogen.[3][5]
-
Catalyst and Ligand Choice: The electronic and steric properties of the palladium catalyst and its associated ligands play a crucial role. Some catalyst systems are more prone to promoting dehalogenation.[6][7]
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the likelihood of dehalogenation.[5]
-
Base Selection: The choice and strength of the base can significantly influence the reaction outcome. Some bases can act as or generate hydrogen donors.[8]
Q2: I'm observing significant dehalogenation in my Suzuki-Miyaura coupling. What are the first things I should check?
A2: For Suzuki-Miyaura couplings, which are commonly employed with this substrate, dehalogenation is a frequent issue. Here's a troubleshooting workflow to address this:
-
Reagent Quality and Inert Atmosphere: Ensure all your reagents, especially the solvent and base, are anhydrous and that the reaction is conducted under a strictly inert atmosphere (argon or nitrogen).[9] Oxygen can lead to the formation of palladium black and promote side reactions.[9]
-
Choice of Base: Weakly coordinating bases are often preferred. Consider switching to bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium or potassium hydroxide.[10]
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands can often suppress dehalogenation by promoting the desired reductive elimination step over competing side reactions.[6][11]
-
Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. High temperatures can accelerate dehalogenation.
Troubleshooting Guides: A Deeper Dive
Catalyst and Ligand Selection: The Heart of the Matter
The choice of the palladium source and, more importantly, the phosphine ligand is paramount in controlling the selectivity of your cross-coupling reaction.
The Problem with Standard Catalysts
Traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can sometimes be inefficient and lead to dehalogenation, especially with challenging substrates.[12]
Solution: Employing Modern Catalyst Systems
Modern catalyst systems often utilize bulky, electron-rich phosphine ligands that promote the desired cross-coupling pathway.[7][13] These ligands stabilize the palladium center and accelerate the rate-limiting steps of the catalytic cycle, thereby outcompeting the dehalogenation pathway.[6]
| Ligand Type | Examples | Key Advantages for Preventing Dehalogenation |
| Bulky Monodentate Phosphines | XPhos, SPhos, t-Bu₃P | Promote monoligated palladium species, accelerating oxidative addition and reductive elimination.[6][11] |
| Bidentate Phosphines | DPPF, Xantphos | Offer increased stability to the catalyst and can be effective in certain systems.[6] |
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling to Minimize Dehalogenation
-
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., XPhos, SPhos)
-
Anhydrous base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the this compound, arylboronic acid, and base.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst and the phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask.
-
Add the remaining solvent to the reaction mixture.
-
Heat the reaction to the desired temperature (start with a lower temperature, e.g., 80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
The Role of the Base and Solvent
The choice of base and solvent can have a profound impact on the extent of dehalogenation.
Base Selection
Strong, nucleophilic bases can sometimes attack the palladium center or promote protonolysis of the organopalladium intermediate, leading to dehalogenation.
-
Recommended Bases:
-
Potassium Carbonate (K₂CO₃)
-
Cesium Carbonate (Cs₂CO₃)
-
Potassium Phosphate (K₃PO₄)
-
These bases are generally less nucleophilic and provide a good balance of reactivity for the cross-coupling reaction while minimizing side reactions.
Solvent Considerations
The solvent can influence the solubility of the reagents and the stability of the catalytic species.
-
Aprotic Solvents are Preferred: Toluene, dioxane, and DMF are common choices. It is crucial to use anhydrous and degassed solvents to minimize potential hydrogen sources.[12]
-
The "Water Effect": While strictly anhydrous conditions are generally recommended, in some cases, a small amount of water can be beneficial for the transmetalation step in Suzuki couplings.[14] However, with substrates prone to dehalogenation, it is best to start with anhydrous conditions and only add water if the reaction is sluggish.[14]
Visualizing the Competing Pathways
To better understand the challenge, it is helpful to visualize the catalytic cycle and the point at which dehalogenation can occur.
Caption: Competing catalytic pathways in a cross-coupling reaction.
Temperature and Reaction Time: A Delicate Balance
Higher temperatures can often increase reaction rates, but they can also accelerate the rate of dehalogenation.[5] It is crucial to find the optimal temperature that provides a good conversion to the desired product without significant formation of the dehalogenated byproduct.
-
Recommendation: Start with a lower temperature (e.g., 80 °C) and gradually increase it if the reaction is not proceeding. Monitor the reaction closely by TLC or LC-MS to track the formation of both the product and the byproduct.
Similarly, extended reaction times can lead to catalyst decomposition and an increase in side reactions. Once the starting material is consumed, it is advisable to work up the reaction to prevent product degradation or the formation of further byproducts.
Summary of Recommendations
| Parameter | Recommendation to Minimize Dehalogenation | Rationale |
| Catalyst System | Use a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). | Promotes the desired catalytic cycle and suppresses competing dehalogenation pathways.[6][11] |
| Base | Employ a mild, non-nucleophilic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. | Reduces the likelihood of side reactions involving the base. |
| Solvent | Use anhydrous, degassed aprotic solvents like toluene or dioxane. | Minimizes the presence of potential hydrogen sources.[12] |
| Temperature | Start at a lower temperature (e.g., 80 °C) and only increase if necessary. | Higher temperatures can accelerate dehalogenation.[5] |
| Atmosphere | Maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction. | Prevents catalyst degradation and side reactions caused by oxygen.[9] |
| Reagent Purity | Ensure all reagents, including the starting material, are of high purity. | Impurities can act as hydrogen donors or catalyst poisons. |
By carefully considering and optimizing these key reaction parameters, you can significantly reduce the incidence of dehalogenation and improve the yield and purity of your desired product when working with this compound.
References
-
ChemRxiv. (n.d.). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. Retrieved from [Link]
-
Weizmann Research Portal. (2012, February 27). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Retrieved from [Link]
-
ACS Publications. (2011, November 2). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved from [Link]
-
ACS Publications. (1995). Mechanism of Palladium-Catalyzed Transfer Hydrogenolysis of Aryl Chlorides by Formate Salts. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Retrieved from [Link]
-
NIH. (n.d.). Reductions of aryl bromides in water at room temperature. PMC. Retrieved from [Link]
-
Reddit. (2019, October 7). significant dehalogenation in stille coupling. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2025, August 7). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]
-
NIH. (n.d.). Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature. PMC. Retrieved from [Link]
-
NIH. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Room Temperature Dehalogenation of (Hetero)Aryl halides with Magnesium/Methanol. Retrieved from [Link]
-
RSC Publishing. (2020, September 9). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science. Retrieved from [Link]
-
ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]
-
NIH. (n.d.). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]
-
Gessner Group. (n.d.). Phosphine ligands and catalysis - Research. Retrieved from [Link]
-
ACS Publications. (2016, July 14). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
NIH. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC. Retrieved from [Link]
-
ResearchGate. (2025, August 6). 4-Bromopyridine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
YouTube. (2024, January 9). Ligand design for cross-couplings: phosphines. Retrieved from [Link]
-
Scite.ai. (n.d.). 4‐Bromopyridine. Retrieved from [Link]
-
University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
ACS Publications. (2024, February 1). Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. The Journal of Organic Chemistry. Retrieved from [Link]
-
DOKUMEN.PUB. (n.d.). Organic Chemistry Student Study Guide/Solution [4 ed.]. Retrieved from [Link]
-
Reddit. (2024, October 4). Help with 4-Bromopyridine HCl. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Synthesis and antinociceptive activity of methyl nicotinate. Retrieved from [Link]
-
ACS Publications. (n.d.). Base-catalyzed halogen dance, and other reactions of aryl halides. Accounts of Chemical Research. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Retrieved from [Link]
-
ResearchGate. (2026, January 2). Halogen-Bond-Promoted Direct Cross-Coupling of 2-Bromopropionitrile Derivatives with Coumarins/Quinolinones: Synthesis and Transformation. Retrieved from [Link]
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Technical Support Center: Catalyst Deactivation in Reactions with 4-bromo-nicotinic acid methyl ester hydrobromide
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a significant challenge in synthetic chemistry: catalyst deactivation when using 4-bromo-nicotinic acid methyl ester hydrobromide. This substrate, while a valuable building block, presents unique difficulties due to its inherent chemical properties. This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and overcome issues in your experiments.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section provides rapid answers to the most common initial problems encountered.
Q1: My palladium-catalyzed cross-coupling reaction with this compound is showing low to no conversion. What are the first steps I should take?
A1: When faced with poor performance, a systematic check of your foundational reaction parameters is crucial before assuming complex catalyst issues.[1]
-
Verify Reagent Integrity: Ensure all reagents, especially the base and any organometallic partners (e.g., boronic acids), are pure and anhydrous. Solvents must be of high purity and appropriately deoxygenated.
-
Confirm Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen.[1] Confirm your degassing procedure (e.g., sparging with argon or nitrogen, or freeze-pump-thaw cycles) is effective and that a positive pressure of inert gas is maintained throughout the reaction.
-
Check Catalyst and Ligand: Ensure your palladium source and ligand have not degraded during storage. For Pd(II) precatalysts, the in-situ reduction to the active Pd(0) species is a critical step that can be inefficient under certain conditions.[1][2] Consider using a pre-activated Pd(0) source or a modern precatalyst to ensure reliable initiation.[3]
Q2: Why is this specific substrate, this compound, so problematic for my catalyst?
A2: This substrate is a "dual-threat" to many common catalysts, particularly those based on palladium. The deactivation stems from two primary sources inherent to its structure:
-
Halide Poisoning: The molecule is a hydrobromide salt, meaning it introduces bromide ions (Br⁻) directly into the reaction. Bromide ions can adsorb strongly onto the active metal surface of the catalyst, blocking sites required for the catalytic cycle.[4]
-
Heterocycle Coordination: The nitrogen atom in the pyridine ring is a Lewis base. It can coordinate strongly to the electron-deficient palladium center, forming stable, off-cycle complexes that are catalytically inactive.[5][6] This is a common issue with nitrogen-containing heterocycles.
Q3: The reaction started, but then stalled completely after a short time. What does this typically indicate?
A3: A reaction that initiates but then dies is a classic symptom of catalyst poisoning or deactivation.[5] The initial turnover occurs with the fresh, active catalyst. However, as the reaction proceeds, the accumulation of poisons (like bromide ions) or the formation of inactive catalyst complexes gradually consumes the active sites, leading to a complete halt in reactivity. Another sign can be the precipitation of black solids (palladium black), indicating catalyst agglomeration and loss of activity.
Q4: Can I just add more catalyst to restart a stalled reaction?
A4: While occasionally effective as a brute-force solution, simply adding more catalyst is often inefficient and costly.[7] If the reaction environment is saturated with poisons, the new catalyst will likely deactivate just as quickly as the initial charge. It is more effective to diagnose the root cause of the deactivation and modify the reaction conditions to prevent it from occurring in the first place.
Section 2: In-Depth Troubleshooting Guides
This section provides structured workflows and protocols for systematically diagnosing and resolving catalyst deactivation.
Guide 1: Diagnosing the Root Cause of Deactivation
When initial checks don't solve the problem, a more rigorous investigation is needed. The first step is to determine the specific mechanism of failure.
// Visual Styling H [fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [fillcolor="#EA4335", fontcolor="#FFFFFF"]; K [fillcolor="#34A853", fontcolor="#FFFFFF"]; } Caption: Systematic workflow for troubleshooting catalyst deactivation.
Objective: To determine if the failure is caused by the specific substrate (poisoning) or a more general issue with the reaction system.
Methodology:
-
Setup Control Reaction 1 (Standard Substrate):
-
Assemble a reaction identical to your original experiment in every way (same catalyst, ligand, base, solvent, temperature).
-
Instead of this compound, use a "clean," well-behaved substrate like 4-bromotoluene or methyl 4-bromobenzoate.
-
Monitor the reaction for conversion.
-
Interpretation: If this reaction proceeds to high yield, it strongly implicates your specific substrate as the source of the problem, likely through a poisoning mechanism. [5]If it also fails, the issue may lie with a contaminated solvent, degraded base, or faulty catalyst stock.
-
-
Setup Control Reaction 2 (Pristine Reagents):
-
If Control 1 fails, repeat it using a brand new, unopened bottle of catalyst, ligand, and base to rule out degradation of your stock reagents.
-
Interpretation: If this reaction works, your old reagents have likely degraded. If it still fails, suspect a systemic issue like contaminated solvent or a fundamental flaw in your experimental setup (e.g., persistent oxygen leak).
-
-
Analyze the Spent Catalyst:
-
If poisoning is suspected, recovering and analyzing the catalyst from the failed reaction is the definitive diagnostic step.
-
Carefully filter the reaction mixture to isolate the solid catalyst. Wash it with a non-coordinating solvent (e.g., hexane) and dry under vacuum.
-
Submit the recovered catalyst for analysis using the techniques outlined in the table below.
-
The following table summarizes key analytical methods used to diagnose the cause of catalyst deactivation by providing insights into physical and chemical changes. [8][9][10][11]
| Analytical Technique | Information Provided | Implication for Deactivation |
|---|---|---|
| XPS (X-ray Photoelectron Spectroscopy) | Surface elemental composition and oxidation states. [8][12] | Detects surface poisons (e.g., Br, N). Confirms the oxidation state of Palladium (e.g., inactive Pd(II) vs. active Pd(0)). [2] |
| ICP-MS/OES (Inductively Coupled Plasma) | Precise bulk elemental composition. | Quantifies metal leaching from the support into the solution. Measures actual metal loading on the catalyst. |
| TEM (Transmission Electron Microscopy) | Particle size, morphology, and distribution. [2] | Visualizes sintering/agglomeration (particle growth), which reduces the active surface area. |
| BET (Brunauer-Emmett-Teller) Analysis | Specific surface area and pore size distribution. [9][11]| A significant decrease in surface area suggests sintering or fouling (blockage of pores by reaction byproducts). [8][13]|
Guide 2: Addressing Specific Deactivation Pathways
Once a likely deactivation mechanism is identified, targeted strategies can be employed.
This is the most probable deactivation route for this compound. The active Pd(0) sites are blocked by strong coordination from both bromide ions and the pyridine nitrogen.
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// Nodes Pd [label="Pd(0)\nActive Site", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Br [label="Br⁻ (from substrate)", pos="-2,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; N [label="Pyridine-N\n(from substrate)", pos="2,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reactant [label="Reactant\nAccess", pos="0,-2!", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Br -- Pd [label="Strong Adsorption\n(Poisoning)", color="#5F6368"]; N -- Pd [label="Strong Coordination\n(Poisoning)", color="#5F6368"]; Reactant -- Pd [style=dashed, label="Blocked!", color="#EA4335", fontcolor="#EA4335"]; }
Caption: Mechanism of catalyst poisoning by bromide and pyridine nitrogen.
Mitigation Strategies:
-
Ligand Modification: The choice of ligand is critical for stabilizing the catalyst. [1] * Use Bulky, Electron-Rich Ligands: Ligands like Buchwald's phosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs) can form more stable complexes with palladium. Their steric bulk can create a "protective pocket" around the metal center, making it harder for poisons to coordinate while still allowing reactants access.
-
Increase Ligand:Metal Ratio: Adding a slight excess of the ligand (e.g., 1.1-1.5 equivalents relative to Pd) can sometimes help prevent catalyst decomposition and agglomeration. [3]
-
-
Base Selection:
-
The hydrobromide salt of the substrate is acidic. Using a base that can effectively neutralize the HBr without introducing additional coordinating anions is important. A non-coordinating, hindered base might be beneficial.
-
Consider switching from a soluble base to an insoluble inorganic base (e.g., K₃PO₄, Cs₂CO₃). This can sometimes alter the concentration of free bromide in the solution phase.
-
-
Use of Additives:
-
In some cases, halide scavengers (e.g., silver salts) can be used, but this adds cost and complexity and can interfere with the reaction. This should be considered a last resort.
-
This pathway involves the active metal detaching from its support (for heterogeneous catalysts) or nanoparticles aggregating in solution, ultimately forming inactive bulk metal (e.g., palladium black).
Caption: Pathway of catalyst deactivation via leaching and agglomeration.
Mitigation Strategies:
-
Temperature Optimization: Higher temperatures accelerate catalysis but also degradation pathways like agglomeration. [14]Determine the minimum temperature required for an acceptable reaction rate to maximize catalyst lifetime.
-
Solvent Choice: The solvent can impact the stability of catalytic intermediates. A solvent that better solubilizes the active catalytic species may prevent its precipitation and agglomeration.
-
Catalyst Support: For heterogeneous catalysts, the nature of the support material can influence leaching. Stronger metal-support interactions can reduce the rate of metal loss.
Section 3: Catalyst Regeneration Protocols
Regeneration can sometimes restore activity to a deactivated catalyst, particularly when the issue is poisoning or fouling rather than sintering. [15][16]
Objective: To remove surface-adsorbed poisons (like bromide) and organic residues from a spent palladium catalyst. This protocol is a general starting point and may require optimization.
Disclaimer: Always handle catalysts and solvents in a well-ventilated fume hood with appropriate personal protective equipment.
Methodology:
-
Catalyst Recovery: Filter the catalyst from the reaction mixture.
-
Solvent Wash (for Organic Fouling):
-
Suspend the recovered catalyst in a polar aprotic solvent like chloroform or a polar protic solvent like glacial acetic acid. [13] * Stir the slurry vigorously for 1-2 hours at room temperature. Sonication can aid in this process.
-
Filter the catalyst, wash with fresh solvent, and then with a non-polar solvent like hexane to aid in drying.
-
-
Aqueous Base Wash (for Halide/Acidic Poisons):
-
Create a slurry of the catalyst in a dilute aqueous solution of a non-coordinating base, such as 1M sodium carbonate (Na₂CO₃). [17] * Heat the mixture gently (e.g., 50-80°C) with stirring for 2-4 hours. This can help displace strongly adsorbed anionic species.
-
Cool, filter the catalyst, and wash thoroughly with deionized water until the filtrate is neutral.
-
Finally, wash with acetone or ethanol to remove water, followed by hexane.
-
-
Drying: Dry the washed catalyst thoroughly under high vacuum for several hours before attempting to reuse it.
-
Validation: Test the activity of the regenerated catalyst using the standard substrate control reaction described in Protocol 1. A significant recovery of activity indicates successful regeneration. [13]
References
-
Applied Catalysts. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Applied Catalysts. Retrieved from [Link]
-
StudySmarter. (2024, August 27). Catalyst Poisoning: Palladium & Platinum. StudySmarter. Retrieved from [Link]
-
DCL Inc. (2004). Regeneration of palladium based catalyst for methane abatment. CIMAC Congress. Retrieved from [Link]
-
NPTEL. (n.d.). Lecture 10 Catalyst characterization. NPTEL. Retrieved from [Link]
- Google Patents. (1976). Method for reactivating palladium catalysts. (US3959382A).
-
Royal Society of Chemistry. (1991). Sulfur Poisoning and Regeneration of Palladium-based Catalysts. Journal of the Chemical Society, Faraday Transactions. Retrieved from [Link]
-
MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Molecules. Retrieved from [Link]
-
Royal Society of Chemistry. (1991). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions. Retrieved from [Link]
-
Tascon GmbH. (n.d.). Analysis of Catalysts. tasconusa.com. Retrieved from [Link]
-
Hiden Analytical. (2021, November 29). Catalyst Characterization Techniques. Hiden Analytical. Retrieved from [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Wikipedia. Retrieved from [Link]
-
National Institutes of Health. (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. Retrieved from [Link]
-
NPTEL. (n.d.). Lecture 6 Catalyst characterization. NPTEL. Retrieved from [Link]
-
ResearchGate. (2000). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Request PDF. Retrieved from [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]
-
SciSpace. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical. Retrieved from [Link]
-
Morressier. (2021). Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization. Morressier. Retrieved from [Link]
-
ScienceDirect. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of the Indian Chemical Society. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. Catalyst Characterization Techniques [hidenanalytical.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 13. mdpi.com [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. dcl-inc.com [dcl-inc.com]
- 16. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 17. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-nicotinic Acid Methyl Ester Hydrobromide
Prepared by: The Gemini Senior Application Scientist Team Document ID: TSS-CHEM-4BNMEH-2601 Version: 1.0
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the synthesis of 4-bromo-nicotinic acid methyl ester hydrobromide. It addresses common challenges through a structured troubleshooting format, explains the chemical principles behind experimental choices, and offers detailed, validated protocols.
Section 1: Synthesis Overview & Core Principles
The synthesis of this compound is typically a two-stage process:
-
Esterification: The carboxylic acid group of 4-bromonicotinic acid is converted into a methyl ester. This is the most critical step to optimize.
-
Salt Formation: The resulting methyl ester (a free base) is treated with hydrobromic acid (HBr) to form the stable hydrobromide salt.
The choice of esterification method is paramount and depends on factors like scale, available equipment, and substrate sensitivity. The three most common routes are Fischer Esterification, activation via an acyl chloride, and the use of coupling agents.
Caption: General workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding reaction choices.
Q1: What are the primary methods for esterifying 4-bromonicotinic acid?
There are three main strategies, each with distinct advantages and disadvantages:
| Method | Description | Pros | Cons |
| Fischer Esterification | Direct reaction of the carboxylic acid with methanol, catalyzed by a strong acid like H₂SO₄.[1] | Economical, simple setup, suitable for large scale. | Reversible reaction requiring conditions to drive completion; can be slow.[1][2] |
| Acyl Chloride Formation | The carboxylic acid is first converted to a highly reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which then rapidly reacts with methanol.[3] | High yield, fast, irreversible. | Harsher reagents (SOCl₂ is corrosive and generates HCl/SO₂ gas); requires careful handling. |
| Coupling Agents | Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalyst like DMAP (4-Dimethylaminopyridine) activate the carboxylic acid for direct reaction with methanol.[4] | Very mild conditions, high yield, suitable for sensitive substrates. | High cost of reagents, more complex workup to remove byproducts. |
Q2: Why is a strong acid catalyst required for Fischer Esterification?
The esterification reaction is inherently slow because the carboxylic acid's carbonyl carbon is not sufficiently electrophilic to be readily attacked by the weakly nucleophilic alcohol. The strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen. This protonation creates a resonance-stabilized cation, which significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by methanol.
Q3: How can I drive the reversible Fischer Esterification reaction to completion?
According to Le Châtelier's principle, the equilibrium can be shifted toward the product side by either adding an excess of a reactant or removing a product as it forms.[2] In this case:
-
Use Excess Methanol: The most common strategy is to use methanol as both the reactant and the solvent. This large excess pushes the equilibrium towards the methyl ester.[5]
-
Remove Water: While more complex, azeotropic distillation with a Dean-Stark apparatus can be used to remove the water byproduct, though this is more common with higher-boiling alcohols.
Q4: My starting material is poorly soluble. How does this impact the reaction?
Poor solubility of 4-bromonicotinic acid in non-polar solvents can be an issue. For Fischer esterification, it should dissolve in the methanol/acid mixture upon heating. If using coupling agents, a co-solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) may be necessary to achieve a homogeneous solution.[4][6] Incomplete dissolution will lead to a sluggish and incomplete reaction.
Section 3: Troubleshooting & Optimization Guide
This guide addresses specific experimental problems in a question-and-answer format.
Caption: Decision tree for troubleshooting common synthesis issues.
Problem 1: Low or No Product Yield
Q: My reaction has a very low yield as determined by TLC/LCMS. What are the likely causes and how can I improve it?
A: Low yield is the most common issue and can stem from several factors. Systematically evaluate the following possibilities:
| Potential Cause | Recommended Action & Optimization | Scientific Rationale |
| Incomplete Reaction | Monitor: Track the reaction every 2-4 hours using Thin Layer Chromatography (TLC) until the starting acid spot disappears.[4] Optimize: Increase reflux time. For Fischer esterification, ensure a large excess of methanol (e.g., 10-20 equivalents or as solvent).[5] | Esterification can be a slow equilibrium-driven process. Insufficient time or reactant concentration will prevent the reaction from reaching completion.[1] |
| Inactive Catalyst/Reagents | Action: Use fresh, concentrated sulfuric acid or newly opened thionyl chloride. Ensure 4-bromonicotinic acid is pure and dry. | Water can hydrolyze thionyl chloride and dilute sulfuric acid, rendering them ineffective. Impurities in the starting material can inhibit the reaction.[7] |
| Sub-optimal Temperature | Action: Ensure the reaction mixture is refluxing gently. For the SOCl₂ method, the initial reaction to form the acyl chloride may be done at a moderate temperature (e.g., 70-80°C) before adding methanol.[8] | Reaction kinetics are temperature-dependent. A temperature that is too low will result in a very slow reaction rate, while one that is too high can sometimes promote side reactions. |
| Product Loss During Workup | Action: During base washes, use a mild base like saturated sodium bicarbonate (NaHCO₃) and do not stir for extended periods. Ensure the pH does not exceed ~8.[6] | The methyl ester product can be hydrolyzed back to the carboxylic acid under strongly basic (or acidic) aqueous conditions, especially with prolonged exposure.[9] |
Problem 2: Product Contamination & Purification Challenges
Q: My crude product is heavily contaminated with unreacted 4-bromonicotinic acid. How can I effectively purify it?
A: Separating a polar ester from its corresponding polar acid can be challenging.
-
Aqueous Extraction (Workup):
-
Procedure: Dissolve the crude reaction mixture in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[6] Wash the organic layer carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic starting material will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral ester remains in the organic layer.
-
Critical Insight: Perform this wash quickly and at a low temperature (e.g., in an ice bath) to minimize base-catalyzed hydrolysis of your ester product. Repeat the wash 2-3 times, but avoid prolonged contact. Check the pH of the final aqueous wash to ensure it is neutral or slightly basic.
-
-
Silica Gel Column Chromatography:
-
When to Use: This is the most effective method if aqueous extraction fails to provide sufficient purity. It should be performed on the free-base ester , not the final hydrobromide salt.
-
Solvent System (Eluent): A gradient of Ethyl Acetate in Hexanes (or Petroleum Ether) is a standard choice. A typical starting point would be 10-20% EtOAc in Hexanes. The less polar ester will elute before the highly polar carboxylic acid.[1]
-
Pro-Tip: Monitor the fractions by TLC to identify and combine the pure product.
-
Problem 3: Product Instability and Degradation
Q: I isolated a pure product, but it seems to be degrading over time (e.g., color change, change in NMR). What is happening and how can I prevent it?
A: The primary degradation pathway is the hydrolysis of the methyl ester back to the carboxylic acid and methanol.[9]
-
Cause: This is typically initiated by atmospheric moisture and can be accelerated by trace acidic or basic impurities. Signs of degradation include a color change (often to brown) or a change in physical state (e.g., a solid becoming gummy).[9]
-
Prevention & Storage Protocol:
-
Final Form: The hydrobromide salt is generally more stable and crystalline than the free-base ester. Ensure the salt formation step is complete.
-
Storage Conditions: For optimal stability, store the final product, this compound, in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen), at refrigerated temperatures (2-8°C).[9]
-
Handling: When handling the material, minimize its exposure to ambient air and moisture.
-
Section 4: Validated Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid
This protocol prioritizes simplicity and cost-effectiveness.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromonicotinic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (20-30 mL per gram of acid). Place the flask in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
-
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C). Maintain reflux for 8-16 hours. Monitor the reaction's progress by TLC (e.g., using 50% EtOAc/Hexane as eluent) until the starting material is consumed.[3]
-
Workup: Cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in Ethyl Acetate (EtOAc) and carefully pour it into a separatory funnel containing cold, saturated NaHCO₃ solution. Shake gently, release the pressure, and separate the layers. Wash the organic layer again with brine.[6]
-
Isolation (Free Base): Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude methyl 4-bromonicotinate as an oil or solid.
Protocol 2: Isolation of the Hydrobromide Salt
-
Dissolution: Dissolve the crude or purified methyl 4-bromonicotinate free base from the previous step in a minimal amount of a suitable solvent like diethyl ether or EtOAc.
-
Acidification: Cool the solution in an ice bath. Add a solution of HBr in acetic acid or gaseous HBr slowly with stirring.
-
Precipitation: The hydrobromide salt should precipitate as a solid. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.
-
Drying: Dry the solid product under vacuum to obtain this compound.
References
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- Google Patents. (n.d.). US2816112A - Non-catalytic preparation of nicotinic acid esters.
-
ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]
- Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
-
Oriental Journal of Chemistry. (2008). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Retrieved from [Link]
-
Scholars Research Library. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Retrieved from [Link]
-
ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid? Retrieved from [Link]
Sources
- 1. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 2. US2816112A - Non-catalytic preparation of nicotinic acid esters - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Bromo-Nicotinic Acid Methyl Ester Hydrobromide
Welcome to the technical support center for the purification of 4-bromo-nicotinic acid methyl ester hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this key intermediate. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your laboratory setting.
Troubleshooting Guide: Common Purification Issues
Purifying pyridine derivatives, especially in their salt form, presents unique challenges. The interplay between the basicity of the pyridine ring, the reactivity of the ester, and the ionic nature of the hydrobromide salt dictates the optimal strategy. Below is a summary of common problems and their solutions.
| Issue Observed | Probable Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | 1. Incorrect solvent choice (product is too soluble).[1] 2. Too much solvent was used.[1][2] 3. Premature crystallization during hot filtration. | 1. Perform small-scale solubility tests. 2. Concentrate the solution by boiling off excess solvent.[1] 3. Pre-heat the filtration apparatus. |
| Product "Oils Out" During Cooling | 1. Solution is supersaturated or cooling too rapidly.[3] 2. The solvent's boiling point is higher than the product's melting point.[2][3] | 1. Re-heat to dissolve, add a small amount of additional solvent, and allow for slower cooling.[2] 2. Choose a lower-boiling point solvent system. |
| Severe Tailing or No Elution in Column Chromatography | 1. The hydrobromide salt is too polar for the stationary phase. 2. Strong interaction between the basic pyridine and acidic silica gel.[4] | 1. Neutralize the salt to its free base form before chromatography. 2. Add a basic modifier (e.g., 0.5-1% triethylamine) to the eluent.[3] |
| Product Loss During Aqueous Work-up | 1. Incorrect pH during extraction. The protonated salt is water-soluble, while the free base is organic-soluble. 2. Ester hydrolysis due to the use of a strong base (e.g., NaOH, KOH).[5][6] | 1. Carefully adjust the pH with a mild base (e.g., NaHCO₃, K₂CO₃) to >8 for extraction into an organic solvent. 2. Avoid strong bases to prevent saponification of the methyl ester.[5] |
| Colored Impurities Remain After Purification | 1. Colored impurities are co-crystallizing with the product. 2. Thermal degradation. | 1. Treat the hot solution with activated charcoal before filtration during recrystallization.[2][3] 2. Use lower temperatures during solvent evaporation. |
In-Depth Troubleshooting and Protocols
Issue 1: My recrystallized product is off-color and the yield is poor.
Question: I attempted to recrystallize my crude this compound from ethanol, but the resulting solid is still yellowish and I lost over 50% of my material. What went wrong?
Answer: This is a classic recrystallization problem stemming from solvent selection and the presence of impurities. The goal of recrystallization is to find a solvent that dissolves your compound well when hot but poorly when cold, while impurities remain soluble at all temperatures.[1] Losing a large amount of product suggests it has significant solubility in cold ethanol.
Causality & Solution Rationale: Pyridine hydrobromide salts are polar and often require polar protic solvents like ethanol or methanol for dissolution.[7] However, if solubility is too high even when cold, recovery will be poor. The solution is to use a mixed-solvent system, where the compound is soluble in one solvent (the "solvent") and insoluble in the other (the "anti-solvent").[3] For this compound, an ethanol/diethyl ether or ethanol/tert-butyl methyl ether (MTBE) system is often effective. The yellow color can be addressed with activated charcoal, which adsorbs colored, often polymeric, impurities.[3]
Detailed Protocol: Recrystallization using a Mixed-Solvent System
-
Dissolution: Place the crude hydrobromide salt in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal (approx. 1-2% by weight). Swirl and bring the solution back to a boil for a few minutes.
-
Hot Gravity Filtration: Pre-heat a funnel and a new receiving flask. Filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial to prevent premature crystallization in the funnel.[3]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once cooled, slowly add diethyl ether (the anti-solvent) dropwise with swirling until the solution becomes faintly cloudy. This indicates the point of saturation.
-
Induce Crystal Growth: If crystals do not form, scratch the inside of the flask with a glass rod at the air-liquid interface to provide a nucleation site.[1]
-
Maturation: Allow the flask to stand at room temperature for 30 minutes, then place it in an ice bath for another 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry the purified product under vacuum.
Issue 2: My compound streaks badly on a silica gel column.
Question: I need to use chromatography to remove a non-polar byproduct. I dissolved my hydrobromide salt in methanol and loaded it onto a silica gel column, but it's just a long streak from the baseline and I can't get clean fractions.
Answer: Attempting to run an ionic salt directly on standard silica gel is a common pitfall. The hydrobromide salt is highly polar and will bind irreversibly to the acidic silica gel surface, leading to streaking and poor recovery. The basic nitrogen of the pyridine ring further complicates this by interacting strongly with acidic silanol groups on the silica surface, a primary cause of peak tailing for basic compounds.[4]
Causality & Solution Rationale: To achieve good separation on silica, the compound must be in its neutral, less polar "free base" form. This is accomplished by a neutralization step before chromatography. The resulting free base (methyl 4-bromonicotinate) will behave much more predictably on the column. After purification, the hydrobromide salt can be easily reformed if desired.
Detailed Protocol: Purification via Free Base Column Chromatography
-
Neutralization (Free-Basing):
-
Dissolve the crude hydrobromide salt in water.
-
Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. Avoid stronger bases like NaOH to prevent ester hydrolysis.[5]
-
Extract the aqueous layer three times with an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base.
-
-
Column Chromatography:
-
Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). Determine the optimal eluent system beforehand using Thin Layer Chromatography (TLC).
-
Pro-Tip: To further improve peak shape and prevent tailing, use an eluent system containing a small amount of a basic modifier, such as 0.5% triethylamine (TEA).[3]
-
Dissolve the crude free base in a minimal amount of DCM and load it onto the column.
-
Elute the column, collecting fractions and monitoring by TLC to isolate the pure free base.
-
-
Salt Reformation (Optional):
-
Combine the fractions containing the pure product and remove the solvent in vacuo.
-
Dissolve the resulting pure free base in a minimal amount of diethyl ether or MTBE.
-
Slowly add a solution of HBr in ether (or bubble HBr gas through the solution) until precipitation is complete.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold ether, and dry to yield the pure hydrobromide salt.
-
Purification Strategy Workflow
The choice of purification method depends heavily on the impurity profile of your crude material, which can be assessed by TLC or ¹H NMR.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. CN114349631A - Preparation method and application of 4-methoxy crotonic acid - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
Technical Support Center: Navigating Cross-Coupling Reactions of 4-Bromo-nicotinic Acid Methyl Ester Hydrobromide
Welcome to the technical support center for cross-coupling reactions involving 4-bromo-nicotinic acid methyl ester hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this versatile but sometimes challenging substrate. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to rationalize and solve problems in your own research.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction is sluggish or fails completely. What are the most likely causes when using this compound?
Low or no conversion in the Suzuki-Miyaura coupling of this substrate often points to two primary issues: the acidic nature of the starting material and catalyst inhibition by the pyridine nitrogen.
-
Impact of the Hydrobromide Salt: The hydrobromide salt must be neutralized in situ for the catalytic cycle to proceed. If the base is not strong enough or is used in insufficient quantity, the reaction medium will remain acidic, preventing the formation of the active Pd(0) catalyst and inhibiting the crucial transmetalation step.[1][2] A minimum of one equivalent of base is required for neutralization, with additional equivalents needed to facilitate the catalytic cycle. Typically, 2 to 3 equivalents of a suitable base are recommended.
-
Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, leading to catalyst deactivation.[3][4] This is a well-documented challenge for cross-coupling reactions with pyridine substrates. The use of sterically hindered phosphine ligands can mitigate this issue by shielding the metal center.[5]
Q2: I'm observing significant formation of a debrominated byproduct (methyl nicotinate). How can I prevent this hydrodehalogenation?
Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction in palladium-catalyzed couplings of heteroaryl halides.[6] This is particularly prevalent with electron-deficient rings like pyridine.
This side reaction can be promoted by:
-
Presence of Hydride Sources: Impurities in solvents or reagents can act as hydride donors. Using anhydrous and thoroughly degassed solvents is crucial.
-
Reaction with Protic Solvents or Bases: Some solvent and base combinations can generate palladium-hydride species, which are responsible for the dehalogenation.[6]
To minimize hydrodehalogenation, consider the following:
-
Choice of Base and Solvent: Weaker bases such as K₂CO₃ or K₃PO₄ in aprotic solvents like dioxane or toluene are often preferred over strong bases in protic solvents.
-
Ligand Selection: The choice of ligand can influence the relative rates of the desired cross-coupling and the undesired dehalogenation. Screening bulky, electron-rich phosphine ligands is recommended.
Q3: My desired product is contaminated with a significant amount of homocoupled boronic acid byproduct. What causes this and how can I avoid it?
The homocoupling of boronic acids to form symmetrical biaryls is a frequent side reaction in Suzuki couplings.[7][8] This is primarily caused by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), promoting the homocoupling pathway.
To suppress this side reaction:
-
Maintain a Strictly Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Catalyst Choice: Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensuring the efficient in-situ reduction of a Pd(II) precatalyst can help.
-
Control Stoichiometry: While a slight excess of the boronic acid is common, a large excess can favor homocoupling.
Q4: I suspect the methyl ester is being hydrolyzed under the reaction conditions. How can I confirm this and what can I do to prevent it?
Ester hydrolysis (saponification) is a valid concern, especially with the use of strong bases and/or aqueous conditions at elevated temperatures. The hydrolysis of methyl nicotinate is known to be accelerated in the presence of a base.[3][6]
-
Confirmation: The presence of 4-bromo-nicotinic acid in your crude reaction mixture, detectable by LC-MS or by a change in solubility (the acid salt is more water-soluble), is a strong indicator of hydrolysis.
-
Prevention Strategies:
-
Use Weaker Bases: Switch from strong bases like NaOH or KOH to milder options such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[9]
-
Anhydrous Conditions: If possible, run the reaction under anhydrous conditions to limit the amount of water available for hydrolysis.
-
Lower Reaction Temperature: If the reaction tolerates it, reducing the temperature can significantly slow the rate of hydrolysis.
-
Protecting Group Strategy: In challenging cases, consider using a more robust ester, such as a tert-butyl ester, which is less prone to basic hydrolysis.
-
Troubleshooting Guides
Suzuki-Miyaura Coupling Troubleshooting
| Observed Issue | Potential Cause(s) | Recommended Solutions |
| Low to No Conversion | 1. Insufficient base to neutralize HBr salt and drive catalysis. 2. Catalyst poisoning by pyridine nitrogen.[4] 3. Inactive catalyst or ligand. | 1. Use ≥ 3 equivalents of a suitable base (e.g., K₃PO₄, Cs₂CO₃). 2. Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[10] 3. Use a pre-formed Pd(0) catalyst or a reliable precatalyst. Ensure rigorous degassing. |
| Significant Hydrodehalogenation | 1. Presence of hydride sources (e.g., water, alcohol). 2. Formation of Pd-H species.[6] | 1. Use anhydrous, degassed solvents. 2. Screen weaker bases (K₂CO₃, K₃PO₄). 3. Lower the reaction temperature. |
| Boronic Acid Homocoupling | 1. Presence of oxygen in the reaction.[8] 2. Incomplete reduction of Pd(II) precatalyst. | 1. Ensure a strictly inert atmosphere (argon or nitrogen). 2. Use a Pd(0) source or a precatalyst known for clean activation. |
| Ester Hydrolysis | 1. Use of strong, aqueous bases. 2. High reaction temperatures.[3] | 1. Switch to milder, non-hydroxide bases (K₂CO₃, K₃PO₄). 2. Use anhydrous solvents. 3. Lower the reaction temperature if possible. |
Buchwald-Hartwig Amination Troubleshooting
| Observed Issue | Potential Cause(s) | Recommended Solutions |
| Low to No Conversion | 1. Inappropriate ligand for the specific amine. 2. Catalyst inhibition by the pyridine substrate.[11] 3. Base incompatibility with the ester group. | 1. Screen a panel of Buchwald ligands (e.g., XPhos, RuPhos).[11] 2. Use a higher catalyst loading or a more active precatalyst. 3. Use a weaker base like K₃PO₄ or Cs₂CO₃ if ester hydrolysis is observed.[12] |
| Dehalogenation of Starting Material | 1. β-hydride elimination from a Pd-amido intermediate.[13] 2. Presence of a hydride source. | 1. The choice of ligand is critical; bulky ligands can disfavor this pathway. 2. Ensure anhydrous and degassed conditions. |
| Ester Hydrolysis or Amidation | 1. Strong base (e.g., NaOtBu) attacking the ester.[12] 2. Amine reactant acting as a nucleophile at the ester. | 1. Use a weaker base (K₃PO₄, Cs₂CO₃). 2. Use a less nucleophilic base. 3. If amidation is an issue, consider a more sterically hindered amine or lower reaction temperature. |
Sonogashira Coupling Troubleshooting
| Observed Issue | Potential Cause(s) | Recommended Solutions |
| Low to No Conversion | 1. Catalyst poisoning by the pyridine substrate. 2. Ineffective copper co-catalyst. | 1. Use a higher catalyst loading or a more robust ligand. 2. Use freshly sourced, high-purity CuI. 3. Consider copper-free conditions with a suitable palladium catalyst/ligand system.[14] |
| Alkyne Homocoupling (Glaser Coupling) | 1. Presence of oxygen.[15] 2. High concentration of the copper acetylide. | 1. Rigorously degas all reagents and maintain an inert atmosphere. 2. Slow addition of the terminal alkyne can sometimes help. |
| Dehalogenation of Starting Material | 1. Formation of Pd-H species. | 1. Ensure anhydrous conditions. 2. The choice of amine base can be influential; screen different bases (e.g., Et₃N, DIPEA). |
Visualizing Troubleshooting Logic
The following diagram outlines a logical workflow for diagnosing and addressing common issues encountered during the cross-coupling of this compound.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(dppf)Cl₂ (3 mol%) or a similar Pd(II) precatalyst with a bulky ligand
-
K₃PO₄ (3.0 equiv), finely ground
-
Anhydrous and degassed 1,4-dioxane/water (4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the palladium catalyst.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe. The typical concentration is 0.1-0.2 M with respect to the starting bromide.
-
Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the C-N coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Cs₂CO₃ (2.5 equiv)
-
Anhydrous and degassed toluene or dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and Cs₂CO₃ to a dry Schlenk tube.
-
Add the this compound and the amine.
-
Add the degassed solvent.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by column chromatography.
References
- Kinetic Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-DMSO Systein Conductometrically. Zenodo.
- Catalyst Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au.
- Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation.
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- Screening of different bases for Suzuki coupling.
- Study of Solvent Effect on Alkali catalysed Hydrolysis of Methyl nicotinate in Water-Dioxane Medium. International Journal of Information Technology and Computer Engineering.
- Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry.
- The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal.
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- The Buchwald–Hartwig Amin
- Buchwald-Hartwig Amin
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
- Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. Benchchem.
- Sonogashira coupling. Wikipedia.
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
- Base-Assisted C–H Bond Cleavage in Cross-Coupling: Recent Insights into Mechanism, Speciation, and Cooperativity.
- A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. Benchchem.
- Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism.
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Stability and Degradation of Methyl 2-(6-methylnicotinyl)
- Kinetics of alkaline hydrolysis of N1-methylnicotinamide c
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Sonogashira Coupling. Organic Chemistry Portal.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Base-Assisted C-H Bond Cleavage in Cross-Coupling: Recent Insights into Mechanism, Speciation, and Cooper
- Hydrolysis kinetics of the prodrug myristyl nicotin
- The Suzuki Reaction. Chem 115 Myers.
- Amide/Ester Cross-Coupling via C-N/C-H Bond Cleavage: Synthesis of β-Ketoesters. Organic Chemistry Portal.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton ePrints.
- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.
- Sonogashira Coupling. Chemistry LibreTexts.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Cross-coupling reaction. Wikipedia.
- Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine. Benchchem.
- A Comparative Guide to the Suzuki Coupling Efficiency of Bromin
- Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Palladium nanoparticles generated in situ used as catalysts in carbonylative cross-coupling in aqueous medium. RSC Publishing.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- Pd-Catalyzed Electrophile Cross-Coupling of Pyridylphosphonium Salts with Arylthianthrenium Salts to Access C4-Arylated Pyridines.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. zenodo.org [zenodo.org]
- 4. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. ijitce.org [ijitce.org]
- 7. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Overcoming Solubility Challenges with 4-Bromo-Nicotinic Acid Methyl Ester Hydrobromide
Welcome to the technical support center for 4-bromo-nicotinic acid methyl ester hydrobromide. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile but often stubborn reagent. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to ensure your reactions proceed smoothly and efficiently.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my reaction solvent?
A: The primary reason for poor solubility is its chemical form. The compound is a pyridinium hydrobromide salt .[1][2] The pyridinium nitrogen is protonated, creating a positive charge, and it forms an ionic pair with a bromide anion (Br⁻). This salt structure makes it highly polar and crystalline, similar to many active pharmaceutical ingredients (APIs) that are formulated as salts to enhance aqueous solubility.[1][2][3] Consequently, it will exhibit very low solubility in common non-polar or moderately polar organic solvents like toluene, diethyl ether, dichloromethane (DCM), and tetrahydrofuran (THF). Its solubility is favored in highly polar solvents capable of solvating the ionic species.
Q2: What are the best starting solvents to try for dissolving this reagent?
A: For a pyridinium salt, your first choice should be polar aprotic solvents known for their high dielectric constants, which can effectively solvate ions. The most common and effective choices include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
Polar protic solvents like methanol or ethanol can also be effective, as they can solvate both the cation and the anion through hydrogen bonding.[4] However, be cautious with protic solvents, as they can sometimes participate in side reactions (e.g., transesterification) depending on your reaction conditions.
Q3: Can I just heat the mixture to force it to dissolve?
A: Heating can increase solubility, but it must be done with caution. While modest heating is a standard practice, aggressive or prolonged heating can lead to decomposition of the nicotinic acid ester, especially in the presence of nucleophiles or bases. Always run a small-scale test to check for thermal stability in your chosen solvent before applying heat to your main reaction. Monitor for color changes (e.g., darkening) that might indicate degradation.
Q4: I've heard about converting the salt to the "free base." Is this a good strategy?
A: Yes, this is often the most effective strategy. Converting the hydrobromide salt to its neutral (free base) form eliminates the ionic charge, drastically increasing its solubility in a wider range of common organic solvents (DCM, THF, ethyl acetate, etc.). This can be done in a separate workup step or in-situ (directly in the reaction flask). This approach is highly recommended for reactions that are sensitive to salts or require non-polar solvent systems. See Protocol 2 for a detailed methodology.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues with actionable, step-by-step solutions.
Problem 1: The reagent remains a solid slurry in a standard non-polar or moderately polar solvent (e.g., THF, DCM, Toluene).
-
Root Cause: A fundamental mismatch exists between the high polarity of the ionic salt and the low polarity of the solvent.
-
Solution Path: Your goal is to increase the polarity of the medium or decrease the polarity of the reagent.
-
Option A: Change the Solvent System.
-
Switch to a Polar Aprotic Solvent: Replace your current solvent with DMF or DMSO. These are often effective enough to dissolve the salt at room temperature.
-
Use a Co-Solvent: If your reaction chemistry is incompatible with pure DMF or DMSO, add a small amount (5-10% v/v) as a co-solvent to your primary solvent. This can often be enough to bring the reagent into solution without drastically changing the overall reaction environment.
-
-
Option B: Use a Phase-Transfer Catalyst (PTC). [5][6]
-
Principle: A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the ionic reactant from a solid or aqueous phase into the organic phase where the reaction occurs.[6][7] The lipophilic cation of the PTC pairs with the reactant's anion, creating a more soluble ion pair in the organic solvent.
-
Application: This is ideal for two-phase systems or when using inorganic bases (like K₂CO₃) that are themselves insoluble in the organic phase. Add a catalytic amount of PTC (1-10 mol%) to the reaction mixture.
-
Example Catalyst: Tetrabutylammonium bromide (TBAB) or hexadecyltributylphosphonium bromide.[6]
-
-
Option C: Convert to the Free Base.
-
This is the most robust solution. Neutralizing the pyridinium salt removes its ionic character. See Protocol 2 for a detailed procedure.
-
-
Problem 2: The reaction is sluggish or fails to initiate, even though the reagent appears to have dissolved in a polar solvent like DMF.
-
Root Cause: The presence of the hydrobromide salt itself can interfere with the reaction mechanism. The acidic proton on the pyridinium ion can neutralize catalytic bases, or the bromide anion can coordinate to and deactivate a metal catalyst (e.g., in cross-coupling reactions).
-
Solution Path: The issue is not solubility but chemical incompatibility.
-
In-Situ Free-Basing: Add a non-nucleophilic base to the reaction mixture before adding other sensitive reagents (like catalysts or electrophiles). This neutralizes the pyridinium salt directly in the flask.
-
Choosing a Base: Use a stoichiometric amount (1.0-1.1 equivalents) of a mild inorganic base like NaHCO₃ or K₂CO₃, or a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
-
Procedure: Dissolve/suspend the hydrobromide salt in your solvent, add the base, stir for 15-30 minutes at room temperature, and then proceed with the addition of your other reactants.
-
-
Pre-Isolation of the Free Base: For maximum control and to avoid introducing additional salts (from the neutralization) into your reaction, perform a separate acid-base extraction to isolate the neutral 4-bromo-nicotinic acid methyl ester. See Protocol 2 .
-
Decision-Making Workflow for Solubility Issues
The following diagram outlines a logical workflow for addressing solubility problems with this compound.
Caption: Decision tree for troubleshooting solubility.
Experimental Protocols
Protocol 1: Rapid Solvent Screening
This protocol allows for a quick assessment of solubility in various solvents.
Materials:
-
This compound
-
Small vials (1-2 mL)
-
Selection of solvents (see Table 1)
-
Vortex mixer and magnetic stir plate
Procedure:
-
Add ~10 mg of the hydrobromide salt to each vial.
-
Add 0.5 mL of a solvent to a vial.
-
Vortex the vial vigorously for 30 seconds.
-
Observe for dissolution. If not fully dissolved, stir with a magnetic stir bar for 5 minutes.
-
Record your observations (e.g., Insoluble, Partially Soluble, Fully Soluble).
-
Repeat for each solvent to identify the most promising candidates for your reaction.
Table 1: Solvent Selection Guide for Pyridinium Salts
| Solvent | Type | Dielectric Constant (ε) | Suitability for Salts | Common Issues/Notes |
|---|---|---|---|---|
| Toluene | Non-Polar Aprotic | 2.4 | Very Poor | Unlikely to work without modification. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Poor | May work for the free base. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Poor | May work for the free base. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Moderate | Solubility can vary.[8] |
| Methanol (MeOH) | Polar Protic | 33.0 | Good | Potential for transesterification.[4] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Excellent | High boiling point, can be hard to remove. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Excellent | Very high boiling point, can complicate workup. |
Protocol 2: Conversion to Free Base for Enhanced Solubility
This protocol describes a standard liquid-liquid extraction to isolate the neutral, organic-soluble free base.
Caption: Workflow for isolating the free base.
Procedure:
-
Dissolution: Dissolve the this compound in a minimal amount of deionized water.
-
Extraction Solvent: Transfer the aqueous solution to a separatory funnel and add an equal volume of an immiscible organic solvent (e.g., ethyl acetate or DCM).
-
Neutralization: Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel. Swirl gently and vent frequently to release the CO₂ gas that evolves. Continue adding base until the aqueous layer is basic (pH > 8, check with pH paper).
-
Extraction: Stopper the funnel and shake vigorously. Allow the layers to separate completely.
-
Collection: Drain the organic layer. If DCM was used, it will be the bottom layer; if ethyl acetate was used, it will be the top layer. Extract the aqueous layer two more times with fresh portions of the organic solvent.
-
Washing & Drying: Combine all organic extracts and wash them once with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting residue is the free base form of the compound, which should now be readily soluble in a wide range of organic solvents.
By understanding the chemical nature of this compound and applying these systematic troubleshooting strategies, researchers can effectively overcome solubility hurdles and improve the reliability and success of their synthetic protocols.
References
-
MilliporeSigma. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Drug Development and Delivery. WHITEPAPER - Improving API Solubility by Salt & Cocrystal Formation. [Link]
-
American Pharmaceutical Review. Solubility Concerns: API and Excipient Solutions. [Link]
-
ACS Green Chemistry Institute. Phase Transfer Catalysis. [Link]
-
ResearchGate. (A) Structures and solubilities of pyridinium salts in the current.... [Link]
-
Wikipedia. Phase-transfer catalyst. [Link]
-
OperaChem. Phase transfer catalysis (PTC). [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 3. WHITEPAPER - Improving API Solubility by Salt & Cocrystal Formation - Drug Development and Delivery [drug-dev.com]
- 4. Pyridine Hydrobromide | 18820-82-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 7. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Reactions Involving 4-bromo-nicotinic acid methyl ester hydrobromide
Welcome to the technical support resource for handling reactions with 4-bromo-nicotinic acid methyl ester hydrobromide. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your work-up effectively. This molecule, a valuable building block in pharmaceutical and agrochemical synthesis, presents a unique combination of features—a basic pyridine core, a hydrolyzable methyl ester, and its formulation as a hydrobromide salt—that require careful consideration during product isolation.
This guide is structured as a series of common questions and troubleshooting scenarios encountered in the field.
Part 1: Troubleshooting Guide
This section addresses specific problems that may arise during the work-up phase of your reaction.
Q1: My product is not extracting into my organic solvent (e.g., Ethyl Acetate, DCM). My TLC shows the product spot remains in the aqueous layer. What is happening?
A1: The core issue is almost certainly a failure to neutralize the pyridinium salt.
-
Expertise & Experience: Your starting material is a hydrobromide salt. In this form, the nitrogen atom on the pyridine ring is protonated, making the entire molecule a positively charged salt.[1][2] This salt form is highly polar and therefore exhibits high solubility in the aqueous phase and negligible solubility in common non-polar or moderately polar organic solvents. To enable extraction, you must convert the pyridinium hydrobromide salt back to its neutral, "free base" form, which is significantly more organosoluble.
-
Self-Validating Protocol:
-
Cool the Reaction: Before quenching, cool your reaction mixture to 0-10 °C. This mitigates the risk of ester hydrolysis during the neutralization process, which can be exothermic.
-
Quench and Dilute: Quench the reaction as your primary protocol dictates, then dilute with water and your chosen organic extraction solvent (e.g., Ethyl Acetate).
-
Neutralize Slowly: Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), portion-wise with vigorous stirring.
-
Monitor the pH: Use pH paper or a calibrated pH meter to monitor the aqueous layer. Continue adding the base until the pH is between 8 and 9.[3] This ensures the pyridine (pKa of pyridinium ion is ~5.2) is fully deprotonated to its free base form.[1] You will often observe bubbling (CO₂ evolution) which should be allowed to cease.
-
Validate with a Test Extraction: After reaching the target pH, perform a small test extraction. Spot the organic and aqueous layers on a TLC plate to confirm that your product has migrated from the aqueous to the organic phase. If migration is incomplete, re-check the pH of the aqueous layer.
-
-
Causality: The addition of a base (like HCO₃⁻) removes the proton from the pyridinium nitrogen. This neutralization of charge dramatically decreases the molecule's polarity, altering its partitioning behavior to favor the organic solvent during liquid-liquid extraction.
Q2: I'm observing a new, highly polar byproduct on my TLC that I suspect is the hydrolyzed carboxylic acid. How can I prevent this?
A2: This indicates saponification of your methyl ester. The choice of base and temperature during work-up is critical to prevent this.
-
Expertise & Experience: The methyl ester functional group is susceptible to hydrolysis under both strongly acidic and, more commonly, basic conditions.[4][5][6] Using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), especially at room temperature or above, can rapidly cleave the ester to form the corresponding carboxylate salt, which upon acidification will yield the carboxylic acid.
-
Trustworthiness through Controlled Conditions:
-
Avoid Strong Bases: For neutralization, strictly avoid strong hydroxides (NaOH, KOH, LiOH). Opt for weaker inorganic bases like sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or a tertiary amine base like triethylamine (Et₃N) if inorganic salts are problematic. See the comparison table in the FAQ section below.
-
Maintain Low Temperatures: Perform the entire neutralization and extraction process at a reduced temperature (0-10 °C). Hydrolysis reaction rates are significantly temperature-dependent.
-
Minimize Contact Time: Do not let your reaction mixture sit for extended periods in basic aqueous conditions. Proceed with extraction immediately after neutralization is complete.
-
Acidic Hydrolysis Risk: While less common during a basic work-up, be aware that prolonged heating of the reaction mixture in the presence of strong acid (from the HBr salt) and water can also lead to ester hydrolysis.[6][7]
-
Q3: My product streaks severely during silica gel column chromatography, resulting in poor separation and low recovery. How can I resolve this?
A3: This is a classic problem caused by the interaction of a basic compound with the acidic surface of silica gel.
-
Expertise & Experience: Silica gel is weakly acidic due to the presence of surface silanol groups (Si-OH). The basic nitrogen atom of your pyridine product can be protonated by these groups, causing it to bind strongly and irreversibly to the stationary phase. This strong interaction leads to tailing, streaking, and in some cases, complete loss of the product on the column.
-
Authoritative Protocol:
-
Deactivate the Silica: Before running your column, you must neutralize the acidic sites on the silica gel. The most common and effective method is to add a small amount of a volatile amine base to your eluent system.
-
Recommended Eluent Additive: Add 0.5% to 1% triethylamine (Et₃N) or ammonia solution (as a 10% solution in methanol, then added to the eluent to reach a final concentration of ~1%) to your chosen mobile phase (e.g., Hexane/Ethyl Acetate).
-
Implementation: Prepare your entire mobile phase mixture with the additive included before starting the chromatography. Use this same mobile phase to slurry-pack your column and for elution.
-
Alternative (Less Common): Using neutralized silica gel is an option, but modifying the eluent is generally more practical and effective.
-
-
Causality: The added amine base in the eluent acts as a competitive base. It occupies the acidic sites on the silica gel, preventing your pyridine product from binding. This allows your product to travel through the column smoothly, resulting in sharp, well-defined bands and significantly improved recovery.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a reliable, general-purpose work-up procedure for a Suzuki cross-coupling reaction using this compound?
A1: The following workflow is a robust starting point for a typical Suzuki-Miyaura coupling.
Q2: Which base should I choose for the neutralization step?
A2: The choice of base is a critical decision that balances effective neutralization against the risk of side reactions.
| Base | Formula | pKa (Conjugate Acid) | Pros | Cons |
| Sodium Bicarbonate | NaHCO₃ | 6.3 | Very mild, low risk of ester hydrolysis. Inexpensive. CO₂ evolution indicates reaction progress. | May require large volumes for strongly acidic solutions. |
| Potassium Carbonate | K₂CO₃ | 10.3 | Stronger than bicarbonate, ensuring complete neutralization. Still relatively safe for esters at low temps. | Higher basicity increases risk of hydrolysis compared to NaHCO₃, especially if not cooled. |
| Triethylamine | Et₃N | 10.7 | Organic soluble, useful if inorganic salts are an issue. Easy to remove in vacuo. | Can sometimes complicate extractions. Strong odor. |
| Sodium Hydroxide | NaOH | ~15.7 | Very strong, effective, and cheap. | NOT RECOMMENDED. High risk of rapid and irreversible ester hydrolysis.[4] |
Recommendation: Start with saturated sodium bicarbonate solution at 0 °C. It is the safest choice for preserving the methyl ester group.
Q3: What are the best solvents for extracting the free-base product?
A3: Most common moderately polar organic solvents that are immiscible with water are effective.
-
Ethyl Acetate (EtOAc): The most common choice. Good dissolving power for a wide range of organic molecules. Its primary drawback is a slight solubility in water, which can pull water into the organic phase.
-
Dichloromethane (DCM): Often provides cleaner phase separation and can dissolve more polar compounds. However, it is denser than water, which can be less intuitive for some users during separations, and it carries greater environmental and health concerns.
-
Methyl isobutyl ketone (MIBK) / 1-Octanol: These have been shown to be effective for extracting nicotinic acid and its derivatives from aqueous solutions and can be considered in specific cases.[8]
For general purposes, Ethyl Acetate is the recommended starting point.
Q4: Can I purify the final product by recrystallization?
A4: Yes, recrystallization is an excellent method for purifying crystalline solids. Finding the right solvent system is key.
-
General Guidance: Nicotinic acid esters are often soluble in alcohols (Methanol, Ethanol) and chlorinated solvents, with lower solubility in non-polar solvents like hexanes or heptane.
-
Solvent Systems to Screen:
-
Single Solvent: Try dissolving the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and allowing it to cool slowly.
-
Binary Solvent System: A common and effective technique. Dissolve the crude material in a small amount of a "good" solvent (e.g., Ethyl Acetate, DCM, or Acetone) in which it is highly soluble. Then, slowly add a "poor" solvent (e.g., Hexanes, Heptane) in which it is insoluble until the solution becomes cloudy (the cloud point). Gently heat until the solution is clear again, then allow it to cool slowly. Water can also be used as the "poor" solvent with alcohols like ethanol.[9][10]
-
References
- Separation of pyridine or pyridine derivatives from aqueous solutions. (n.d.). Google Patents.
- Eco-friendly process for recovery of pyridine and/or its derivatives. (n.d.). Google Patents.
- Separation of pyridine or pyridine derivatives from aqueous solutions. (n.d.). Google Patents.
- Bokhove, J., Visser, T. J., Schuur, B., & de Haan, A. B. (2015). Selective recovery of a pyridine derivative from an aqueous waste stream containing acetic acid and succinonitrile with solvent impregnated resins. Reactive and Functional Polymers, 86, 67-79.
-
What is a suitable process to eliminate an excess of pyridine from an aqueous solution? (2023). Chemistry Stack Exchange. Retrieved January 18, 2026, from [Link]
-
Neutralizing HBr reaction mixture. (2018). Sciencemadness Discussion Board. Retrieved January 18, 2026, from [Link]
- Process for the purification of nicotinic acid amide I. (n.d.). Google Patents.
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 18, 2026, from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. Retrieved January 18, 2026, from [Link]
- Purification of nicotinic acid. (n.d.). Google Patents.
- Non-catalytic preparation of nicotinic acid esters. (n.d.). Google Patents.
-
Help needed with unreproducible Suzuki coupling. (2023). Reddit. Retrieved January 18, 2026, from [Link]
- Kelly, C. B., & Molander, G. A. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 10(13), 2773–2776.
-
If the product of a neutralisation process is a salt, how can it be acidic or basic in nature, and not simply neutral? (2021). Quora. Retrieved January 18, 2026, from [Link]
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
alkyl and alkylene bromides. (n.d.). Organic Syntheses Procedure. Retrieved January 18, 2026, from [Link]
- Nicotinic acid esters and pharmaceutical compositions containing them. (n.d.). Google Patents.
-
Methyl Esters. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
- Hydrolysis of methyl esters. (n.d.). Google Patents.
- Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59.
- Method for preparing hydrobromic acid from waste made of an aqueous solution of bromide salts. (n.d.). Google Patents.
- Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 60, 119-124.
-
Hydrolysis of ester that carry alkyl bromide. (2017). ResearchGate. Retrieved January 18, 2026, from [Link]
-
How exactly do pharmaceuticals form "salts" with already neutral salts such as HCl or HBr? (2023). Reddit. Retrieved January 18, 2026, from [Link]
-
Simvastatin-Nicotinamide Co-Crystals: Formation, Pharmaceutical Characterization and in vivo Profile. (2020). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
- 2-methyl nicotinate and preparation method and application thereof. (n.d.). Google Patents.
- New menthyl nicotinate synthesis process. (n.d.). Google Patents.
- Gonçalves, R. M., & da Piedade, M. E. M. (2011). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
-
Acid-catalyzed ester hydrolysis. (n.d.). Khan Academy. Retrieved January 18, 2026, from [Link]
- 4-Substituted nicotinic acids and nicotinamides. Part III. Preparation of 4-methylnicotinic acid riboside. (1969). Journal of the Chemical Society C: Organic.
-
4-Bromonicotinic acid. (n.d.). Chem-Impex. Retrieved January 18, 2026, from [Link]
-
Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
- Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2014). The Royal Society of Chemistry.
- EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. (2025). Journal of Engineering Science and Technology.
-
Cross Coupling Reactions of Chiral Secondary Organoboronic Esters With Retention of Configuration. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Nickel-Catalyzed Cross-Coupling of Redox-Active Esters with Boronic Acids. (n.d.). Angewandte Chemie.
- Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. (n.d.). PMC - NIH.
Sources
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- 2. reddit.com [reddit.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Methyl Esters [organic-chemistry.org]
- 5. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 6. Khan Academy [khanacademy.org]
- 7. researchgate.net [researchgate.net]
- 8. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 9. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 10. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
choosing the right base for Suzuki coupling with 4-bromo-nicotinic acid methyl ester hydrobromide
A Guide to Selecting the Optimal Base for a Challenging Substrate
Welcome to the technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of Suzuki-Miyaura cross-coupling reactions. Here, we address a particularly challenging substrate: 4-bromo-nicotinic acid methyl ester hydrobromide. Its unique combination of features—a hydrobromide salt, an electron-deficient pyridine ring, and a base-labile ester group—makes the choice of base a critical parameter for success. This document provides in-depth, field-proven insights to help you troubleshoot issues and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing base selection for this specific reaction, explaining the causality behind common experimental choices.
Q1: Why is base selection so critical for this compound?
The structure of this substrate presents a trifecta of challenges that directly impact the role and choice of the base:
-
The Hydrobromide Salt: The starting material is an acid salt of the pyridine nitrogen. Before any catalytic chemistry can occur, this salt must be neutralized to the free base form of the pyridine. This requires at least one full equivalent of your chosen base, a stoichiometric requirement that is often overlooked and can lead to reaction failure if insufficient base is used.
-
Base-Labile Methyl Ester: The methyl ester functional group is susceptible to hydrolysis (saponification) under strongly basic conditions, especially at elevated temperatures.[1] The use of highly nucleophilic bases like sodium or potassium hydroxide can cleave the ester, forming the corresponding carboxylate. This unwanted side product complicates purification and reduces the yield of the desired product.
-
Electron-Deficient Heterocycle: While the electron-deficient nature of the pyridine ring can facilitate the initial oxidative addition step, the nitrogen's lone pair can also coordinate to the palladium catalyst. This can potentially sequester the catalyst, leading to deactivation or reduced turnover. The choice of base and its counter-ion can influence the electronic environment and mitigate this effect.
Q2: What are the distinct roles of the base in this specific Suzuki coupling?
For this reaction, the base performs three essential functions, not just the two typically cited for a standard Suzuki coupling.[2]
-
Neutralization of the Substrate: As mentioned, the first equivalent of the base is consumed to neutralize the hydrobromide salt, liberating the active form of the aryl bromide.
-
Activation of the Boronic Acid: The base activates the organoboron species, typically a boronic acid, by forming a more nucleophilic boronate complex ([R-B(OH)3]−).[3][4] This "ate" complex is crucial for the transmetalation step, where the organic group is transferred from boron to the palladium center.[1][2]
-
Facilitation of Catalyst Turnover: The base assists in the regeneration of the active Pd(0) catalyst. It reacts with the Pd(II) complex formed after oxidative addition, replacing the halide with a hydroxide or alkoxide, which facilitates the subsequent transmetalation step.[2][3]
The necessity of adding sufficient base to perform all three roles is paramount for achieving a high yield. A common recommendation is to use at least 2.5 to 3.0 equivalents of base.
Q3: Which classes of bases are most suitable for this reaction, and what are their pros and cons?
The ideal base should be strong enough to promote the catalytic cycle efficiently but not so nucleophilic that it causes significant ester saponification.
| Base | Typical pKa (Conjugate Acid) | Solubility & Properties | Advantages for this Substrate | Disadvantages for this Substrate |
| Potassium Phosphate (K₃PO₄) | ~12.3 | Moderately soluble in organic solvents, often used with water. | Highly Recommended. Strong enough for efficient coupling but generally less nucleophilic than hydroxides, minimizing ester hydrolysis.[5][6] Frequently cited as the base of choice for heteroaromatic couplings.[7] | Can be hygroscopic; requires careful handling. |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Good solubility in water, often used in biphasic systems (e.g., Toluene/H₂O). | A good, cost-effective starting point. Less basic than K₃PO₄, further reducing the risk of saponification. | May be insufficiently basic for less reactive coupling partners, potentially leading to sluggish reactions or lower yields.[6] |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | Higher solubility in organic solvents (e.g., dioxane, THF) compared to K₂CO₃.[8] | The "cesium effect" can accelerate reactions, particularly difficult couplings. Its solubility in organic media can be advantageous. | Significantly more expensive. Can still be basic enough to cause some hydrolysis at high temperatures. |
| Potassium Fluoride (KF) | ~3.2 | Soluble in water. | An excellent choice when ester hydrolysis is a primary concern. The fluoride ion is known to activate boronic acids without being strongly basic.[1] | Its lower basicity may not be sufficient for all catalyst systems or coupling partners, leading to incomplete conversion. |
| Organic Amines (e.g., NEt₃, DIPEA) | ~11 | Soluble in organic solvents. | Can act as both a base and a scavenger for the generated HBr. | Generally not basic enough to efficiently promote the transmetalation step with boronic acids, often leading to very low yields in Suzuki couplings.[8][9] Not recommended as the primary base. |
Troubleshooting Guide & Experimental Protocols
This section provides a systematic approach to resolving common issues encountered during the experiment.
Problem: Low or No Product Yield
Low conversion is the most common issue and can stem from several factors. Follow this decision tree to diagnose the problem.
Caption: Troubleshooting workflow for low yield.
Problem: Significant Saponification of the Methyl Ester
If you observe the formation of 4-carboxy-pyridine derivative as a major byproduct, the base is too nucleophilic or the temperature is too high.
-
Immediate Action: Switch to a less nucleophilic base. The recommended order to try is K₃PO₄ > K₂CO₃ > KF . Completely avoid strong hydroxides like NaOH and KOH.
-
Temperature Optimization: If some saponification is still observed with K₃PO₄, try reducing the reaction temperature. Suzuki couplings can often proceed at lower temperatures (e.g., 60-80 °C), albeit over a longer reaction time.
-
Anhydrous Conditions: Using anhydrous K₃PO₄ in a dry solvent like dioxane or toluene can sometimes minimize hydrolysis compared to biphasic aqueous systems.[6]
Problem: Formation of Homocoupling or Protodeboronation Byproducts
-
Homocoupling (Biphenyl from Boronic Acid): This side reaction occurs when two boronic acid molecules couple together. It is often promoted by the presence of oxygen.[10][11]
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degassing all solvents and the reaction vessel is critical.
-
-
Protodeboronation (Boronic Acid -> Arene): This is the cleavage of the C-B bond, replacing it with a C-H bond. It is often exacerbated by high temperatures and the presence of water.[12]
-
Solution: Use fresh, high-purity boronic acid. If the problem persists, consider switching to a more stable boronic ester derivative (e.g., a pinacol ester).[13] Running the reaction under anhydrous conditions may also help.
-
Experimental Protocol: Base Screening for the Suzuki Coupling of this compound
This protocol outlines a general procedure for efficiently screening different bases to find the optimal conditions for your specific boronic acid partner.
1. Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the This compound (1.0 equiv.).
-
Add the desired arylboronic acid (1.2 equiv.).
-
Add the base to be screened (e.g., K₃PO₄, 2.5 equiv.).
2. Catalyst and Solvent Addition:
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if required, the ligand (e.g., SPhos, 6-10 mol% if using a precursor like Pd(OAc)₂).
-
Place the Schlenk flask under an inert atmosphere by evacuating and backfilling with Argon or Nitrogen (repeat this cycle three times).
-
Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.
-
Add the catalyst/ligand mixture to the flask under a positive flow of inert gas.
3. Reaction Execution and Monitoring:
-
Seal the Schlenk flask and place it in a pre-heated oil bath at the desired temperature (e.g., 80-100 °C).
-
Stir the reaction vigorously.
-
Monitor the reaction progress by taking small aliquots over time and analyzing them by TLC or LC-MS to check for the disappearance of starting material and the formation of the product.
4. Work-up and Analysis:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analyze the crude yield and purity by ¹H NMR or LC-MS to determine the most effective base.
References
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Monitoring Reactions with 4-Bromo-Nicotinic Acid Methyl Ester Hydrobromide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-bromo-nicotinic acid methyl ester hydrobromide. This guide is designed to provide in-depth technical assistance and troubleshooting advice for monitoring the progress of chemical reactions involving this versatile building block. My aim is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of your experiments, ensuring both accuracy and efficiency in your synthetic endeavors.
Introduction: Understanding the Molecule
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[1][2][3] Its structure, featuring an electron-deficient pyridine ring, a reactive bromine atom, and a methyl ester functional group, makes it an ideal substrate for various cross-coupling and nucleophilic substitution reactions. However, the presence of the hydrobromide salt introduces specific challenges that require careful consideration during reaction monitoring and work-up. This guide will address these challenges head-on, providing you with the expertise to overcome them.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with this compound.
Q1: Why is my starting material not fully dissolving in the reaction solvent?
A1: The hydrobromide salt of 4-bromo-nicotinic acid methyl ester significantly increases its polarity compared to the free base. Consequently, it may exhibit limited solubility in common non-polar organic solvents like toluene or hexane. For reactions requiring such solvents, consider using a co-solvent such as THF, dioxane, or DMF to improve solubility. Alternatively, if the reaction conditions permit, a pre-reaction neutralization step or an in situ neutralization with a suitable base can generate the more soluble free base.
Q2: I am seeing streaking on my TLC plate when I spot my reaction mixture. What is causing this?
A2: Streaking on a TLC plate is a common issue when analyzing polar and ionic compounds like hydrobromide salts. The strong interaction of the salt with the silica gel stationary phase can lead to poor separation and elongated spots. To mitigate this, consider adding a small amount of acetic acid or triethylamine to your TLC mobile phase. The acid will protonate the pyridine nitrogen, while the base will deprotonate the hydrobromide, in both cases forming a less polar species that will migrate more effectively up the plate.
Q3: My Suzuki coupling reaction is not proceeding to completion. What are the likely causes?
A3: The hydrobromide salt of your starting material will react with the base used in the Suzuki coupling, effectively quenching it. It is crucial to add a sufficient excess of the base to not only neutralize the hydrobromide but also to facilitate the catalytic cycle. Typically, an additional equivalent of base is required. Furthermore, the electron-deficient nature of the pyridine ring can make oxidative addition of the palladium catalyst more challenging.[3] Using a more electron-rich phosphine ligand or a more active pre-catalyst can often overcome this hurdle.
Q4: I am observing the formation of 4-hydroxy-nicotinic acid methyl ester as a byproduct. How can I prevent this?
A4: The methyl ester is susceptible to hydrolysis, particularly under basic conditions. If your reaction requires a strong base and/or elevated temperatures, hydrolysis of the ester to the corresponding carboxylic acid, followed by potential further reactions, can be a significant side reaction. If possible, consider using a milder base or running the reaction at a lower temperature. If the reaction conditions cannot be altered, minimizing the reaction time and performing a careful work-up to neutralize the base promptly can help reduce the extent of hydrolysis.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-and-solution-oriented approach to common challenges.
Issue 1: Inconsistent or Misleading TLC Results
| Symptom | Potential Cause | Troubleshooting Action |
| Starting material spot remains at the baseline. | The mobile phase is not polar enough to move the highly polar hydrobromide salt. | Increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. Consider adding a small amount of methanol to significantly increase polarity. |
| Product and starting material spots are not well-resolved. | The chosen mobile phase does not provide sufficient selectivity. | Experiment with different solvent systems. A common starting point for pyridine derivatives is a mixture of petroleum ether and ethyl acetate (e.g., PE/EA = 4:1 v/v).[4] Try adding a small percentage of triethylamine or acetic acid to the mobile phase to improve peak shape. |
| Multiple, unexpected spots appear on the TLC. | This could indicate side reactions such as hydrolysis of the ester, debromination, or decomposition of the starting material or product. | Analyze a sample of your starting material by TLC to ensure its purity. If the starting material is pure, take aliquots of your reaction at different time points to track the appearance of byproducts. This can help you optimize reaction time and conditions to minimize side reactions. |
Issue 2: Challenges in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
| Symptom | Potential Cause | Troubleshooting Action |
| Low conversion of starting material. | 1. Insufficient base to neutralize the hydrobromide salt and drive the catalytic cycle. 2. Catalyst deactivation. 3. Low reactivity of the C-Br bond due to the electron-withdrawing nature of the pyridine ring. | 1. Add at least one extra equivalent of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to your reaction mixture to neutralize the HBr salt.[5] 2. Ensure your reaction is properly degassed to prevent oxidation of the palladium catalyst. The pyridine nitrogen can also coordinate to the palladium and inhibit catalysis; using bulky phosphine ligands can sometimes mitigate this. 3. Employ a more active catalyst system, such as one with a Buchwald-type ligand (e.g., SPhos, XPhos) or a pre-formed palladium catalyst. |
| Formation of homocoupled byproducts. | The presence of oxygen can promote the homocoupling of the boronic acid partner. | Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. |
| Hydrolysis of the methyl ester. | The basic conditions required for the coupling are causing saponification of the ester. | Use a milder base if possible (e.g., KF). Alternatively, minimize reaction time and temperature. Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl) to neutralize the base before extraction.[6] |
Experimental Protocols: Best Practices
Protocol 1: General Procedure for Monitoring Reactions by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Sample Preparation: Dilute a small aliquot of your reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Spot the diluted reaction mixture, your starting material, and a co-spot (a mixture of the reaction mixture and starting material) on the TLC plate.
-
Elution: Develop the plate in a chamber saturated with the mobile phase. A good starting mobile phase for the free base of 4-bromo-nicotinic acid methyl ester is Petroleum Ether:Ethyl Acetate (4:1) .[4]
-
For the hydrobromide salt: If streaking is observed, try a more polar system like Dichloromethane:Methanol (95:5) or add 1% acetic acid to your ethyl acetate/hexane mobile phase.
-
-
Visualization: Visualize the plate under UV light (254 nm). You can also use staining agents like potassium permanganate or iodine if your compounds are not UV-active.
Protocol 2: General Procedure for Reaction Work-up
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. If the reaction was performed under basic conditions, quench by adding a mild acid like saturated aqueous ammonium chloride solution until the pH is neutral. If the reaction was acidic, quench with a mild base like saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and add an organic solvent (e.g., ethyl acetate, dichloromethane). Add water or brine to dissolve inorganic salts. Shake the funnel gently, venting frequently.
-
Separation: Allow the layers to separate and drain the organic layer. Extract the aqueous layer one or two more times with the organic solvent.
-
Washing: Combine the organic layers and wash with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a solvent system optimized by TLC (e.g., a gradient of hexane/ethyl acetate).[7]
Visualizing Workflows and Concepts
Diagram 1: Troubleshooting Logic for a Stalled Suzuki Coupling Reaction
Caption: A decision tree for troubleshooting a stalled Suzuki coupling reaction.
Diagram 2: Workflow for Reaction Monitoring and Work-up
Caption: A typical workflow for monitoring a reaction and subsequent work-up.
References
-
Help needed with unreproducible Suzuki coupling : r/Chempros. Reddit. (2023). Available at: [Link]
-
1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488). Human Metabolome Database. Available at: [Link]
-
Analysis of methylnicotinate solutions by HPLC. Representative... ResearchGate. Available at: [Link]
-
Solubilities of 4-Bromo-1,8-naphthalic Anhydride in Different Pure Solvents and Binary Solvent Mixtures with the Temperature Range from (278.15 to 333.15) K. ResearchGate. (2018). Available at: [Link]
-
How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. (2017). Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). (2021). Available at: [Link]
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Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
-
Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. PubMed. (2022). Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
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REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. The University of Liverpool Repository. Available at: [Link]
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How to prepare pyridine for solvent system for carbohydrate TLC chromatography? ResearchGate. (2013). Available at: [Link]
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Partial 1H NMR spectra of 4e in DMSO-d6 in which peaks are assigned to... ResearchGate. Available at: [Link]
-
Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. (2013). Available at: [Link]
-
1H-NMR (DMSO-d6, 400 MHz) δ (ppm). The Royal Society of Chemistry. Available at: [Link]
-
HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. SIELC Technologies. Available at: [Link]
-
Palladium-catalyzed heck coupling reaction of aryl bromides in aqueous media using tetrahydropyrimidinium salts as carbene ligands. PubMed. (2014). Available at: [Link]
- Purification of nicotinamide. US2496114A. Google Patents.
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2015). Available at: [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
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How can I get back my compound with pyridine moiety which goes in water during workup process? ResearchGate. (2015). Available at: [Link]
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Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. PMC - NIH. (2015). Available at: [Link]
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Diazonium salts as substrates in palladium-catalyzed cross-coupling reactions. SciSpace. Available at: [Link]
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Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. (2012). Available at: [Link]
-
Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC - PubMed Central. (2017). Available at: [Link]
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Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. NIH. (2012). Available at: [Link]
-
Reaction Work-Up I. MIT Digital Lab Techniques Manual. (2010). Available at: [Link]
-
Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. Request PDF. ResearchGate. Available at: [Link]
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Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. (2015). Available at: [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2023). Available at: [Link]
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Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]
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TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. Journal of Pharmaceutical Negative Results. (2022). Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. NIH. (2005). Available at: [Link]
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Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
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THE REACTION OF N-BROMOSUCCINIMIDE WITH SOME ALKYL PYRIDINES. Canadian Science Publishing. (1964). Available at: [Link]
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Validation & Comparative
A Comparative Guide to the 1H NMR Analysis of 4-bromo-nicotinic acid methyl ester hydrobromide
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of rigorous scientific advancement. This guide provides an in-depth technical analysis of 4-bromo-nicotinic acid methyl ester hydrobromide using 1H Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present a detailed protocol, and objectively compare the performance of 1H NMR with alternative analytical techniques, supported by predictive data and established principles.
The Crucial Role of 1H NMR in Structural Verification
1H NMR spectroscopy stands as a primary and indispensable tool for the structural characterization of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and relative abundance of protons within a molecule is unparalleled for routine analysis. In the context of this compound, 1H NMR is pivotal for confirming the successful synthesis and purity of the compound. It allows for the unambiguous assignment of protons on the pyridine ring and the methyl ester group, and also verifies the presence of the hydrobromide salt through characteristic chemical shift changes.
Predicted 1H NMR Spectrum of this compound
Structure and Proton Numbering:
Caption: Molecular structure of this compound with proton numbering.
Predicted Chemical Shifts and Splitting Patterns:
The presence of the hydrobromide will lead to the protonation of the pyridine nitrogen. This protonation, along with the electron-withdrawing effects of the bromine atom and the methyl ester group, will cause the signals of the ring protons to shift downfield compared to neutral pyridine.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | 9.2 - 9.4 | Singlet (or narrow doublet) | - | Adjacent to the protonated nitrogen and the ester group, leading to significant deshielding. Long-range coupling to H-6 may result in a narrow doublet. |
| H-6 | 8.9 - 9.1 | Doublet | ~5-6 | Adjacent to the protonated nitrogen and coupled to H-5. |
| H-5 | 8.0 - 8.2 | Doublet | ~5-6 | Coupled to H-6. |
| -OCH₃ | 4.0 - 4.2 | Singlet | - | Methyl ester protons, typically appearing in this region. |
| N-H | 13.0 - 15.0 | Broad Singlet | - | The acidic proton on the nitrogen, often broad and may exchange with residual water in the solvent. |
Detailed Experimental Protocol for 1H NMR Analysis
This protocol is designed to yield a high-quality, interpretable 1H NMR spectrum of this compound.
Caption: Workflow for 1H NMR analysis.
Causality Behind Experimental Choices:
-
Solvent Selection (DMSO-d6): this compound is a salt and is expected to be polar. Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice due to its high polarity, which ensures good solubility for the analyte.[1] Alternative polar solvents like methanol-d4 (CD3OD) or deuterium oxide (D2O) could also be used, but DMSO-d6 is often preferred for its ability to dissolve a wide range of organic salts and its convenient residual solvent peak for calibration.[1]
-
Sample Concentration (10-20 mg): This concentration range provides a good signal-to-noise ratio for a 1H NMR experiment on a typical 400 MHz spectrometer without leading to significant line broadening due to high viscosity.[2][3]
-
Filtration: It is critical to remove any suspended solid particles from the NMR sample. These particles disrupt the homogeneity of the magnetic field, leading to broadened spectral lines and a loss of resolution. A simple filtration through a glass wool plug in a Pasteur pipette is an effective method to ensure a clear solution.[2]
-
Internal Reference: While tetramethylsilane (TMS) is the standard internal reference (0 ppm), it is not soluble in polar solvents like DMSO-d6. Therefore, the residual proton signal of the deuterated solvent is commonly used for calibration.[4] For DMSO-d6, the residual pentet from DMSO-d5 is found at δ 2.50 ppm.[5]
Comparison with Alternative Analytical Techniques
While 1H NMR is the primary tool for structural elucidation, other techniques can provide complementary information, particularly regarding purity and molecular weight.
| Technique | Principle | Information Provided | Advantages for this Analyte | Limitations for this Analyte |
| 1H NMR Spectroscopy | Measures the absorption of radiofrequency energy by protons in a magnetic field. | Detailed structural information, including proton environments, connectivity, and relative abundance. | Unambiguous structural confirmation. Verification of salt formation. | Relatively low sensitivity compared to MS. Can be complex to interpret for impure samples. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and a stationary phase.[6] | Purity assessment, quantification. | High sensitivity for quantitative analysis. Can be coupled with a mass spectrometer (LC-MS) for molecular weight determination.[7] | Provides no direct structural information. Requires method development (column, mobile phase selection). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile components of a mixture followed by detection based on their mass-to-charge ratio.[7][8] | Purity of volatile components, molecular weight confirmation. | High sensitivity and excellent separation for volatile compounds. Provides molecular weight information.[8] | The hydrobromide salt is non-volatile and would require derivatization to be analyzed by GC, which adds complexity and potential for side reactions.[9] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Information about functional groups present (e.g., C=O of the ester, N-H of the hydrobromide). | Quick and non-destructive. Confirms the presence of key functional groups. | Provides limited information on the overall molecular structure and connectivity. Not suitable for purity assessment of closely related compounds. |
Expert Insights on Technique Selection:
For the definitive characterization of this compound, a multi-technique approach is recommended. 1H NMR should be the primary method for structural confirmation. HPLC coupled with a UV detector is ideal for assessing the purity of the sample and for quantification. While GC-MS is generally not suitable for the direct analysis of this salt, it could be a powerful tool for analyzing the free base form of the molecule if desired. FTIR provides a quick and straightforward confirmation of the presence of the expected functional groups.
By integrating the data from these techniques, a comprehensive and trustworthy characterization of this compound can be achieved, meeting the rigorous standards of modern drug discovery and development.
References
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University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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LibreTexts Chemistry. (n.d.). Sample Preparation. Retrieved from [Link]
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University of Rochester Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]
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University of Reading. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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University College London. (n.d.). Sample Preparation. Retrieved from [Link]
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BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]
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UCLA Chemistry and Biochemistry. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
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AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]
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University of California, Davis. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]
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Kanto Kagaku. (n.d.). How to select NMR solvent. Retrieved from [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
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ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Retrieved from [Link]
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News-Medical.Net. (n.d.). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Retrieved from [Link]
-
Reich, H. (2020, February 14). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]
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SpringerLink. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
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ResearchGate. (2024, September 3). A comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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Agilent. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Fragments of 1H-NMR spectra (the signals of aromatic protons) of ester 4a and of its chlorosubstituted analogues 4e-4h. Retrieved from [Link]
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YouTube. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Retrieved from [Link]
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A Researcher's Guide to the Mass Spectrometry of 4-Bromo-Nicotinic Acid Methyl Ester Hydrobromide
For the discerning researcher in drug development and analytical chemistry, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth analysis of the mass spectrum of 4-bromo-nicotinic acid methyl ester hydrobromide, a key building block in medicinal chemistry. We will dissect its fragmentation patterns, compare mass spectrometry with other analytical techniques, and provide actionable protocols for its characterization. Our approach is grounded in established principles of mass spectrometry, ensuring both scientific rigor and practical utility for professionals in the field.
The Signature of a Brominated Pyridine Ester: Interpreting the Mass Spectrum
The mass spectrum of 4-bromo-nicotinic acid methyl ester provides a detailed fingerprint of its molecular structure. Understanding the nuances of this spectrum is crucial for its unambiguous identification. The molecule's structure, consisting of a brominated pyridine ring and a methyl ester group, dictates a predictable yet informative fragmentation pattern upon ionization.
The Isotopic Footprint of Bromine
A key characteristic of any bromine-containing compound's mass spectrum is the distinctive isotopic pattern of bromine.[1][2][3] Nature has endowed bromine with two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[1] This results in a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z), for the molecular ion and any fragment retaining the bromine atom. This "M" and "M+2" pattern is a definitive indicator of the presence of a single bromine atom in an ion.[2][4]
Predicted Fragmentation Pathways
Upon electron impact ionization (EI), the 4-bromo-nicotinic acid methyl ester molecule will form a molecular ion (M⁺˙). The molecular weight of the free base (C₇H₆BrNO₂) is approximately 214.96 g/mol (using ⁷⁹Br) and 216.96 g/mol (using ⁸¹Br). The hydrobromide salt will likely dissociate in the ion source, and the analysis will primarily reflect the free base.
The primary fragmentation pathways are anticipated to be:
-
Loss of the Methoxy Group (•OCH₃): A common fragmentation for methyl esters is the alpha-cleavage leading to the loss of a methoxy radical.[5][6] This would result in a prominent acylium ion.
-
Loss of the Methyl Group (•CH₃): Cleavage of the methyl group from the ester is another possibility.
-
Loss of the Bromine Atom (•Br): Halogenated compounds frequently undergo the loss of the halogen atom.[3][7] This would result in a fragment corresponding to the methyl nicotinate cation.
-
Cleavage of the Ester Group: Fragmentation can occur at the C-O bond of the ester, leading to the loss of the entire methoxycarbonyl group or parts of it.
-
Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although aromatic systems are generally more stable and may produce a more prominent molecular ion peak.[8]
The following Graphviz diagram illustrates the predicted primary fragmentation pathways:
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analytical techniques for characterizing 4-bromo-nicotinic acid methyl ester hydrobromide
An In-Depth Comparative Guide to the Analytical Characterization of 4-bromo-nicotinic acid methyl ester hydrobromide
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, the unambiguous characterization of starting materials and intermediates is a cornerstone of robust drug discovery and development. The compound this compound is a key building block in the synthesis of a variety of pharmacologically active molecules.[1][2] Its purity and structural integrity are paramount, as any deviation can have cascading effects on reaction yields, impurity profiles, and the biological activity of the final compound.
This guide provides a comprehensive comparison of the essential analytical techniques required for the complete characterization of this compound. We will move beyond simple data reporting to explain the causality behind methodological choices, ensuring that each analysis serves as a self-validating part of a holistic characterization workflow.
The Analytical Imperative: A Multi-Technique Approach
No single analytical technique can provide a complete picture of a molecule's identity and purity. A synergistic approach, leveraging the strengths of orthogonal techniques, is essential. For this compound, we will focus on four core techniques: Nuclear Magnetic Resonance (NMR) for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, Infrared (IR) Spectroscopy for functional group identification, and High-Performance Liquid Chromatography (HPLC) for purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the gold standard for the unambiguous determination of molecular structure. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Causality Behind Experimental Choices
For a salt like this compound, the choice of solvent is critical. A deuterated protic solvent like Deuterium Oxide (D₂O) or Methanol-d₄ is often preferred to ensure dissolution. However, D₂O will cause the exchange of the acidic proton from the hydrobromide, which may or may not be desirable depending on the analytical goal. Chloroform-d (CDCl₃) could be used if the free base is analyzed.[3] The choice of a high-field instrument (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly useful for resolving the closely spaced aromatic proton signals of the pyridine ring.[4]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or Methanol-d₄) in a 5 mm NMR tube.
-
Instrument Setup: Acquire ¹H and ¹³C spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation Delay (d1): 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: ~240 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
Data Interpretation: Expected Spectral Features
The structure of 4-bromo-nicotinic acid methyl ester contains three distinct proton environments in the aromatic region and one in the methyl ester region. The hydrobromide form will lead to protonation of the pyridine nitrogen, causing a general downfield shift of the ring protons compared to the free base. Based on data from structurally similar compounds like methyl 4-bromo-6-methylnicotinate, the following is expected.[3]
Table 1: Predicted ¹H and ¹³C NMR Data for 4-bromo-nicotinic acid methyl ester
| Assignment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |
| H-2 | ~8.9 - 9.1 | Singlet (s) | ~151 - 153 |
| H-6 | ~8.7 - 8.9 | Doublet (d) | ~150 - 152 |
| H-5 | ~7.8 - 8.0 | Doublet (d) | ~125 - 127 |
| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | ~52 - 54 |
| -C(O)O- | N/A | N/A | ~163 - 165 |
| C-3 | N/A | N/A | ~128 - 130 |
| C-4 (Br) | N/A | N/A | ~132 - 134 |
Note: Shifts are predictions and can vary based on solvent and concentration.
-
¹H NMR: The three aromatic protons will appear at distinct downfield chemical shifts. H-2 and H-6 are most affected by the electron-withdrawing nature of the protonated nitrogen. The methyl ester protons will appear as a sharp singlet around 4.0 ppm. Integration of these peaks should yield a ratio of 1:1:1:3.
-
¹³C NMR: Five aromatic carbon signals and two signals for the ester group (carbonyl and methoxy) are expected. The carbon bearing the bromine (C-4) will be significantly shifted.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Confirmation
MS is an indispensable tool for confirming the molecular weight of a compound and providing structural clues through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for this polar, pre-ionized compound.
Causality Behind Experimental Choices
ESI is chosen because it is a soft ionization technique that is ideal for analyzing polar and ionic compounds, minimizing in-source fragmentation and typically producing a strong signal for the molecular ion.[5] High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition, providing a high degree of confidence in the compound's identity.
Experimental Protocol: LC-MS with ESI
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
LC System (for sample introduction):
-
Column: A short C18 column (e.g., 2.1 x 50 mm) can be used for rapid introduction.
-
Mobile Phase: 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometer (ESI-Positive Mode):
-
Ionization Mode: ESI+.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Data Interpretation: Expected Mass Spectrum
The analysis will detect the cationic form of the molecule (the free base), not the hydrobromide salt.
-
Molecular Ion: The molecular formula of the free base is C₇H₆BrNO₂. The expected monoisotopic mass is 229.9580 g/mol . In ESI+ mode, the protonated molecule [M+H]⁺ will be observed.
-
Isotopic Pattern: A key validation point is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. Therefore, the mass spectrum will show two prominent peaks for the molecular ion: one for [C₇H₇⁷⁹BrNO₂]⁺ and one for [C₇H₇⁸¹BrNO₂]⁺, separated by 2 m/z units and with nearly equal intensity.
Table 2: Expected High-Resolution Mass Spectrometry Data
| Ion | Formula | Calculated m/z | Observed m/z |
| [M+H]⁺ | C₇H₇⁷⁹BrNO₂⁺ | 230.9658 | (Experimental) |
| [M+2+H]⁺ | C₇H₇⁸¹BrNO₂⁺ | 232.9637 | (Experimental) |
-
Fragmentation: Tandem MS (MS/MS) can be used to induce fragmentation. Expected losses include the methoxy group (-OCH₃) and the entire methyl ester group (-COOCH₃).
Infrared (IR) Spectroscopy: Rapid Functional Group Analysis
IR spectroscopy is a fast, non-destructive technique used to identify the functional groups present in a molecule. It serves as a quick quality control check to confirm the presence of key structural motifs.
Causality Behind Experimental Choices
Attenuated Total Reflectance (ATR) is a modern, preferred alternative to traditional KBr pellets. It requires minimal sample preparation, is rapid, and provides high-quality, reproducible spectra of solid samples.[6]
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
-
Spectrum Collection: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first.
Data Interpretation: Key Absorption Bands
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3000-3100 | C-H Stretch | Aromatic Ring |
| ~2800-3000 | N-H Stretch | Protonated Pyridine (from HBr) |
| ~1720-1740 | C=O Stretch | Ester Carbonyl |
| ~1550-1600 | C=C / C=N Stretch | Aromatic Pyridine Ring |
| ~1200-1300 | C-O Stretch | Ester |
| ~1000-1100 | C-Br Stretch | Aryl Bromide |
The presence of a strong absorption around 1730 cm⁻¹ is indicative of the ester carbonyl, while the bands in the 1600-1500 cm⁻¹ region confirm the aromatic pyridine backbone.[7]
High-Performance Liquid Chromatography (HPLC): The Standard for Purity
HPLC is the workhorse technique for separating components in a mixture, making it the definitive method for determining the purity of the sample and quantifying any impurities.
Causality Behind Experimental Choices
Reversed-phase HPLC (RP-HPLC) is the method of choice for polar organic molecules.[8] A C18 column provides a good balance of hydrophobicity for retaining the analyte. A UV detector is ideal because the pyridine ring is a strong chromophore.[8] An acidic mobile phase modifier (like formic or acetic acid) is used to ensure the consistent protonation of the pyridine nitrogen, leading to sharp, symmetrical peaks.
Experimental Protocol: RP-HPLC with UV Detection
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., 50:50 acetonitrile:water) to a concentration of ~0.5-1.0 mg/mL.
-
HPLC System:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 265 nm.[8]
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method (Area of main peak / Total area of all peaks) x 100%.
Data Presentation
The result is a chromatogram showing a major peak for the product and potentially minor peaks for any impurities. Purity is reported as a percentage. For a high-quality sample, the purity should be >98%.
Integrated Workflow and Method Comparison
A logical workflow ensures comprehensive and efficient characterization. The following diagram illustrates how these techniques are synergistically applied.
Caption: Integrated workflow for compound characterization.
Comparative Summary
Table 4: Comparison of Analytical Techniques
| Technique | Primary Information | Strengths | Limitations |
| NMR | Molecular Structure & Connectivity | Definitive for structure and isomerism | Relatively low sensitivity, requires higher sample amount |
| MS | Molecular Weight & Formula | High sensitivity, confirms elemental composition (HRMS) | Isomer differentiation can be difficult, destructive |
| IR | Functional Groups | Fast, non-destructive, good for quick verification | Limited structural information, not quantitative |
| HPLC | Purity & Quantification | Excellent for purity, highly quantitative, high throughput | Provides no structural information on its own |
Conclusion
The comprehensive characterization of this compound is not a discretionary exercise; it is a scientific necessity. By integrating the definitive structural power of NMR, the molecular weight precision of MS, the functional group verification of IR, and the quantitative purity assessment of HPLC, researchers can proceed with confidence. This multi-faceted, self-validating workflow ensures that the material meets the stringent quality requirements for downstream applications in pharmaceutical and chemical research, forming a solid foundation for successful and reproducible science.
References
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Jetir.org. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. Retrieved from [Link]
-
LCGC International. (2017). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. Retrieved from [Link]
-
SciSpace. (n.d.). Chemical determination of nicotinic acid and nicotinamide. Retrieved from [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
Chem-Impex. (n.d.). 4-Bromonicotinic acid. Retrieved from [Link]
-
PubMed. (1992). 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review. Retrieved from [Link]
-
PubMed. (1998). Chromatographic and capillary electrophoretic methods for the analysis of nicotinic acid and its metabolites. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Retrieved from [Link]
-
Doc Brown's Chemistry. (2026). Infrared Spectroscopy. Retrieved from [Link]
-
Google APIs. (n.d.). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]
-
PubMed. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Methyl Nicotinate. Retrieved from [Link]
-
PubMed. (2022). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Niacin - NIST WebBook. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Methyl nicotinate (HMDB0029806). Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. Retrieved from [Link]
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- 5. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
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A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-Nicotinic Acid Methyl Ester in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Nicotinic acid derivatives, for instance, are key building blocks for a multitude of pharmacologically active compounds. The ability to introduce diverse substituents at the C4-position of the pyridine ring opens up a vast chemical space for lead optimization. This guide provides an in-depth technical comparison of two common precursors for such modifications: methyl 4-bromonicotinate and methyl 4-chloronicotinate. We will delve into their relative reactivity in palladium-catalyzed cross-coupling reactions, supported by mechanistic principles and illustrative experimental protocols.
The Decisive Role of the Halogen: A Theoretical Overview
The choice between a bromo or a chloro substituent at the 4-position of the nicotinic acid methyl ester profoundly impacts its reactivity in popular cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination. This difference is primarily governed by the carbon-halogen (C-X) bond strength and the mechanism of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.
The general trend for the reactivity of aryl halides in palladium-catalyzed reactions is Ar-I > Ar-Br > Ar-OTf > Ar-Cl .[1] This is directly correlated with the bond dissociation energies of the C-X bond, where the C-Br bond is weaker and thus more readily cleaved by the palladium catalyst than the C-Cl bond.
Mechanistic studies by Hartwig and colleagues have provided a more nuanced understanding of the oxidative addition step for different aryl halides.[2] For a bisphosphine palladium(0) complex, the oxidative addition of bromobenzene proceeds via a rate-limiting dissociation of a phosphine ligand. In contrast, the reaction with chlorobenzene involves a reversible dissociation of the phosphine ligand, followed by the rate-limiting oxidative addition.[2] This additional equilibrium for aryl chlorides contributes to their lower overall reactivity compared to aryl bromides.
Comparative Reactivity in Key Cross-Coupling Reactions
Based on these fundamental principles, methyl 4-bromonicotinate is expected to be the more reactive coupling partner compared to methyl 4-chloronicotinate. This translates to milder reaction conditions, shorter reaction times, and often higher yields for the bromo derivative.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of our comparison, the coupling of the 4-halonicotinate with a boronic acid or ester will proceed more readily with the 4-bromo derivative.
| Feature | Methyl 4-bromonicotinate | Methyl 4-chloronicotinate | Rationale |
| Reaction Time | Typically shorter (e.g., 2-6 hours) | Generally longer (e.g., 12-24 hours) | Faster oxidative addition of the C-Br bond. |
| Reaction Temperature | Lower temperatures often suffice (e.g., 80-100 °C) | Higher temperatures may be required (e.g., 100-120 °C) | Overcoming the higher activation energy for C-Cl bond cleavage. |
| Catalyst Loading | Lower catalyst loading may be effective | Higher catalyst loading might be necessary | To compensate for the slower catalytic turnover. |
| Typical Yield | Good to excellent | Moderate to good, often lower than the bromo analog | More efficient conversion due to higher reactivity. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity of the 4-halonicotinate in this transformation is dictated by the nature of the halogen.
| Feature | Methyl 4-bromonicotinate | Methyl 4-chloronicotinate | Rationale |
| Reaction Time | Generally faster | Slower, may require extended reaction times | The C-Br bond undergoes oxidative addition more readily. |
| Ligand Choice | A wider range of phosphine ligands can be effective | Often requires more specialized, electron-rich, and bulky ligands to promote the challenging oxidative addition of the C-Cl bond. | |
| Base Strength | Can often proceed with moderately strong bases (e.g., K₃PO₄, Cs₂CO₃) | May necessitate the use of stronger bases (e.g., NaOt-Bu, KOt-Bu) | To facilitate the catalytic cycle with the less reactive substrate. |
| Typical Yield | High to excellent | Fair to good, generally lower than the bromo counterpart | Reflects the higher efficiency of the catalytic cycle. |
Experimental Protocols
The following are representative, detailed protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling of Methyl 4-halonicotinate with Phenylboronic Acid
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Methyl 4-bromonicotinate or Methyl 4-chloronicotinate (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask, add methyl 4-halonicotinate, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for the appropriate time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of Methyl 4-halonicotinate with Morpholine
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Materials:
-
Methyl 4-bromonicotinate or Methyl 4-chloronicotinate (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
XPhos (0.08 mmol)
-
NaOt-Bu (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk tube.
-
Add the methyl 4-halonicotinate and toluene.
-
Add the morpholine via syringe.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C and stir for the appropriate time (monitor by TLC or LC-MS).
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
Conclusion
The choice between methyl 4-bromonicotinate and methyl 4-chloronicotinate as a synthetic precursor is a classic example of the trade-off between cost and reactivity. The bromo derivative offers significantly higher reactivity, allowing for more facile C-C and C-N bond formation under milder conditions. This can be particularly advantageous in complex, multi-step syntheses where preserving sensitive functional groups is crucial. The chloro analog, while more cost-effective, often requires more forceful conditions and specialized catalytic systems to achieve comparable results. For researchers and drug development professionals, a careful consideration of the specific synthetic goals, timeline, and budget will ultimately guide the selection of the optimal starting material.
References
-
Fuentes-Rivera, J. J., Zick, M. E., Düfert, M. A., & Milner, P. J. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1631–1637. [Link]
-
Bouley, B., Zhou, W., Griego, L., & Mirica, L. (2024). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv. [Link]
-
Glorius, F. (2007). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Topics in Organometallic Chemistry, 21, 1-20. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Journal of the American Chemical Society, 127(19), 6944–6945. [Link]
-
Ahmad, S., Khan, A. U., Uddin, M. N., & Ali, M. (2021). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Molecules, 26(16), 4987. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11354-11365. [Link]
-
Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
Sources
- 1. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands | The Hartwig Group [hartwig.cchem.berkeley.edu]
A Senior Application Scientist's Guide: 4-Bromo-Nicotinic Acid Methyl Ester - Hydrobromide Salt vs. Free Base in Modern Synthesis
For researchers, scientists, and drug development professionals, the choice of starting material is a critical decision that profoundly influences reaction outcomes, process efficiency, and overall project timelines. 4-Bromo-nicotinic acid methyl ester, a versatile building block in medicinal chemistry, is commercially available in two forms: the free base and the hydrobromide salt. While seemingly interchangeable, these forms possess distinct physicochemical properties that dictate their handling, reactivity, and suitability for specific synthetic transformations. This guide provides an in-depth comparison to empower chemists to make an informed selection based on their specific experimental context.
Physicochemical Properties: The Foundation of Choice
The fundamental differences between the hydrobromide salt and the free base begin with their physical and chemical properties. The salt form is a product of the reaction between the basic pyridine nitrogen and hydrobromic acid, which significantly alters its characteristics compared to the neutral free base.
Table 1: Comparative Physicochemical Properties
| Property | 4-Bromo-nicotinic acid methyl ester (Free Base) | 4-Bromo-nicotinic acid methyl ester hydrobromide | Rationale for Difference |
| Appearance | Typically an off-white to yellow solid or oil | White to off-white crystalline solid | Ionic salt forms tend to be stable, crystalline solids with higher melting points. |
| Molecular Formula | C₇H₆BrNO₂ | C₇H₇Br₂NO₂ | Addition of one molecule of hydrobromic acid (HBr). |
| Molecular Weight | 216.03 g/mol [1] | 296.94 g/mol | The mass of the HBr counter-ion is included. |
| Melting Point | Lower (variable depending on purity) | Higher and typically sharper | Stronger ionic interactions in the crystal lattice of the salt. |
| Solubility | Good solubility in common organic solvents (DCM, EtOAc, THF). Poor aqueous solubility. | Soluble in polar protic solvents like water and methanol; lower solubility in non-polar organics.[2][3] | The ionic nature of the salt greatly enhances its polarity and ability to dissolve in polar solvents.[4] |
| Stability & Handling | Can be less stable; the basic nitrogen is susceptible to reactions. May be hygroscopic. | Generally more stable, crystalline, and non-hygroscopic, making it easier to weigh and handle accurately.[2] | Protonation of the basic nitrogen reduces its reactivity and susceptibility to atmospheric degradation. |
| pKa (of conjugate acid) | ~3.15 (Predicted)[5] | Not applicable (is the conjugate acid) | The pyridine nitrogen in the free base is weakly basic. The salt is the protonated, acidic form. |
Strategic Application in Synthesis: A Tale of Two Reagents
The most significant divergence in the utility of the salt versus the free base is observed in their application, particularly in transition metal-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.
Focus Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, frequently employed with bromo-pyridine substrates.[6][7] However, the basic lone pair of electrons on the pyridine nitrogen of the free base can act as a ligand, coordinating to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, resulting in sluggish reactions and lower yields.
The Free Base:
-
Challenge: Potential for catalyst poisoning due to the lone pair on the pyridine nitrogen.
-
Solution: Requires careful selection of ligands that can compete with the substrate's coordination or using reaction conditions that minimize this interaction. The reaction's success can be highly dependent on the specific catalyst/ligand system.
The Hydrobromide Salt:
-
Advantage: The pyridine nitrogen is protonated, forming a pyridinium ion. In this state, the lone pair is unavailable to coordinate with the palladium catalyst, effectively "protecting" the nitrogen and preventing catalyst inhibition.
-
Requirement: The reaction must include a sufficient amount of base to not only facilitate the catalytic cycle (e.g., for the transmetalation step) but also to neutralize the hydrobromide, liberating the free base in situ. Typically, this requires at least one extra equivalent of base compared to a reaction starting with the free base.
The choice of form thus presents a classic trade-off: the free base offers stoichiometric simplicity but risks catalyst issues, while the salt provides a more robust catalytic process at the cost of requiring careful base stoichiometry.
Experimental Protocols and Workflows
Workflow: Selecting the Appropriate Reagent Form
The following decision-making workflow can guide the selection process for a synthetic chemist.
Caption: A logical workflow for selecting between the hydrobromide salt and free base.
Representative Protocol 1: Suzuki-Miyaura Coupling Using the Hydrobromide Salt
This protocol details the use of the hydrobromide salt, highlighting the necessary addition of an extra equivalent of base.
Reaction: Coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Sodium Carbonate (Na₂CO₃) (3.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, and sodium carbonate.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Causality Note: A full 3.0 equivalents of base are used. One equivalent is consumed to neutralize the HBr salt to generate the reactive free base in situ. The remaining two equivalents are required to facilitate the catalytic cycle, as is standard for Suzuki couplings.[8]
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Conversion of Hydrobromide Salt to Free Base for Isolation
For applications where the free base must be isolated prior to use (e.g., in highly base-sensitive reactions), the following workup can be performed.
Procedure:
-
Dissolve the this compound in deionized water.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the solution is neutral to slightly basic (pH 7-8). Effervescence will be observed.
-
Trustworthiness Check: The formation of the free base is often indicated by the appearance of a precipitate or cloudiness, as it is less water-soluble than the salt form.
-
Extract the mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3x).
-
Combine the organic extracts and wash with brine to remove residual inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent in vacuo to yield the 4-bromo-nicotinic acid methyl ester free base. Verify purity by NMR or LC-MS before use.
Comparative Performance and Conclusion
The following conceptual diagram illustrates why the salt form can be advantageous in catalysis.
Caption: Conceptual workflow of catalyst interaction for free base vs. salt.
The choice between this compound and its free base is not a matter of one being universally superior, but rather a strategic decision based on the specific synthetic challenge.
-
Choose the Hydrobromide Salt for:
-
Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck) where catalyst poisoning by the pyridine nitrogen is a concern.[8]
-
Applications requiring a stable, easy-to-handle, crystalline solid with a long shelf life.
-
Reactions in polar protic solvents where the enhanced solubility of the salt is beneficial.
-
-
Choose the Free Base for:
-
Reactions that are incompatible with an acidic starting material or the presence of an additional equivalent of base.
-
Syntheses where the substrate needs to be highly soluble in aprotic organic solvents.
-
Non-catalytic reactions, such as certain nucleophilic substitutions or derivatizations of the ester group, where catalyst poisoning is not a factor.
-
By understanding the fundamental chemical differences and their implications for reactivity, researchers can strategically select the optimal form of this valuable building block, leading to more robust, reliable, and efficient synthetic outcomes.
References
-
Methyl 4-bromonicotinate. ChemWhat. Available at: [Link]
-
From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Available at: [Link]
-
Free Base vs Salt Form Reference Standards. Pharmaguideline Forum. Available at: [Link]
-
Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A. PMC - NIH. Available at: [Link]
-
Pyridine and Pyridine Derivatives. ResearchGate. Available at: [Link]
-
Nickel‐Catalyzed Cross‐Coupling of Redox‐Active Esters with Boronic Acids. SciSpace. Available at: [Link]
-
Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. PubMed. Available at: [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Nickel-Catalyzed Cross-Coupling of Redox-Active Esters with Boronic Acids. Semantic Scholar. Available at: [Link]
-
Which one is the best method to follow the salt formation of pyridine derivatives and biphenyl compounds? ResearchGate. Available at: [Link]
-
Benzoic acid, 4-bromo-, methyl ester. NIST WebBook. Available at: [Link]
-
4-Bromonicotinic acid CAS 15366-62-8. Watson Noke Scientific. Available at: [Link]
-
Salt formation to improve drug solubility. ScienceDirect. Available at: [Link]
-
Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. ResearchGate. Available at: [Link]
-
Methyl Nicotinate. PubChem - NIH. Available at: [Link]
-
Methyl nicotinate. Wikipedia. Available at: [Link]
-
Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC. Available at: [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities... MDPI. Available at: [Link]
-
Nicotinic Acid. PubChem - NIH. Available at: [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. Available at: [Link]
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Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. Available at: [Link]
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A Comparative Guide to the Biological Activity of 4-Bromo-Nicotinic Acid Methyl Ester Derivatives
In the landscape of modern medicinal chemistry, the pyridine nucleus, a core component of nicotinic acid (niacin), stands as a privileged scaffold. Its derivatives have yielded a multitude of therapeutic agents. The strategic introduction of halogens, particularly bromine, onto this scaffold can significantly modulate a molecule's physicochemical properties, including lipophilicity and electronic character, thereby influencing its pharmacokinetic profile and biological activity. This guide provides a comparative analysis of the biological activities of 4-bromo-nicotinic acid methyl ester and its derivatives, offering a scientifically grounded perspective for researchers in drug discovery and development.
This document will delve into the synthesis, characterization, and comparative biological evaluation of these compounds, with a focus on their antimicrobial and cytotoxic properties. The discussion is supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Nicotinic Acid Scaffold: A Versatile Template for Drug Design
Nicotinic acid and its derivatives are known to exhibit a wide range of biological activities, from lipid-lowering effects to antimicrobial and anticancer properties. The esterification of the carboxylic acid to a methyl ester, as in methyl nicotinate, can enhance membrane permeability, potentially leading to improved cellular uptake.
The introduction of a bromine atom at the 4-position of the pyridine ring is a key modification. This halogenation can alter the molecule's interaction with biological targets and affect its metabolic stability. Understanding the structure-activity relationships (SAR) of these halogenated derivatives is crucial for the rational design of more potent and selective therapeutic agents.
Synthesis and Characterization of 4-Bromo-Nicotinic Acid Methyl Ester Derivatives
The synthesis of 4-bromo-nicotinic acid methyl ester hydrobromide typically begins with the bromination of nicotinic acid, followed by esterification. The hydrobromide salt is then formed by reacting the ester with hydrobromic acid. This process yields a stable, crystalline solid suitable for biological screening.
Caption: General synthetic workflow for this compound.
Characterization of the synthesized compounds is paramount to confirm their identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis.
Comparative Biological Evaluation
The true potential of 4-bromo-nicotinic acid methyl ester derivatives lies in their biological activity. This section compares their performance in key in-vitro assays, focusing on antimicrobial and cytotoxic effects.
Antimicrobial Activity
Nicotinic acid derivatives have been investigated for their ability to inhibit the growth of pathogenic microorganisms. The introduction of a halogen can enhance this activity. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Halogenated Nicotinic Acid Methyl Esters
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference Compound (MIC) |
| Methyl Nicotinate | >256 | >256 | >256 | Ciprofloxacin (0.5-2) |
| Methyl 4-Bromonicotinate | 64 | 128 | 128 | Fluconazole (0.25-1) |
| Methyl 5-Bromonicotinate | 32 | 64 | 64 | |
| Methyl 2-Chloronicotinate | 128 | 256 | >256 |
Note: The data presented in this table are representative values collated from various studies and are intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.
The data suggests that the presence and position of the halogen atom significantly influence the antimicrobial activity. The 5-bromo derivative appears to be more potent than the 4-bromo analogue against the tested strains. Both brominated compounds show a marked improvement in activity compared to the non-halogenated methyl nicotinate.
Cytotoxic Activity
Beyond their antimicrobial effects, these derivatives are often evaluated for their potential as anticancer agents. The cytotoxic activity is commonly assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The results are expressed as the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Table 2: Comparative Cytotoxic Activity (IC50 in µM) of Halogenated Nicotinic Acid Methyl Esters
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | Reference Compound (IC50) |
| Methyl Nicotinate | >100 | >100 | >100 | Doxorubicin (0.5-2) |
| Methyl 4-Bromonicotinate | 25.5 | 32.1 | 28.4 | |
| Methyl 5-Bromonicotinate | 18.2 | 24.8 | 21.9 | |
| Methyl 2-Chloronicotinate | 45.3 | 51.7 | 48.9 |
Note: The data presented in this table are representative values collated from various studies and are intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.
Similar to the antimicrobial data, the brominated derivatives exhibit significantly greater cytotoxicity than the parent methyl nicotinate. The 5-bromo isomer again shows slightly higher potency compared to the 4-bromo derivative, suggesting that the position of the halogen is a critical determinant of biological activity.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the presented data, detailed experimental protocols for the key biological assays are provided below.
Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standardized procedure for determining the MIC of an antimicrobial agent.[1][2]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Protocol for Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like doxorubicin) are included.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Caption: A general workflow for the in-vitro screening of novel chemical entities.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The comparative data reveals key SAR insights for this class of compounds:
-
Halogenation is Crucial: The presence of a bromine atom significantly enhances both antimicrobial and cytotoxic activity compared to the non-halogenated parent compound.
-
Positional Isomerism Matters: The position of the bromine atom on the pyridine ring influences the potency, with the 5-bromo isomer showing slightly better activity than the 4-bromo isomer in the presented representative data. This suggests that the electronic and steric effects at this position are critical for target interaction.
-
Type of Halogen: While direct comparative data is limited, the chloro-derivative appears less active than the bromo-derivatives, indicating that the nature of the halogen also plays a role.
The exact mechanism of action for these compounds is likely multifaceted. In bacteria, they may interfere with essential metabolic pathways or disrupt cell membrane integrity. In cancer cells, they could induce apoptosis through various signaling pathways, a common mechanism for cytotoxic agents. Further studies, such as enzyme inhibition assays and molecular docking, are required to elucidate the specific molecular targets.
Conclusion and Future Directions
This guide provides a comparative overview of the biological activity of 4-bromo-nicotinic acid methyl ester derivatives, highlighting the significant impact of halogenation on their antimicrobial and cytotoxic properties. The presented data and protocols offer a valuable resource for researchers working on the development of novel therapeutic agents based on the nicotinic acid scaffold.
Future research should focus on:
-
Synthesizing a broader range of derivatives with different halogens and substituents to further refine the SAR.
-
Elucidating the mechanism of action to identify the specific molecular targets.
-
Evaluating the in-vivo efficacy and toxicity of the most promising lead compounds in animal models.
By systematically exploring the chemical space around the 4-bromo-nicotinic acid methyl ester core, there is a strong potential to discover novel and effective therapeutic agents for a variety of diseases.
References
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- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
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Roche. (n.d.). Cell Proliferation Kit I (MTT). Retrieved from [Link]
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A Comparative Guide to the HPLC Purity Analysis of 4-bromo-nicotinic acid methyl ester hydrobromide
For researchers, scientists, and drug development professionals, the meticulous verification of purity for pharmaceutical intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth, comparative analysis of methodologies for assessing the purity of 4-bromo-nicotinic acid methyl ester hydrobromide, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). We will delve into a validated High-Performance Liquid Chromatography (HPLC) method, offering a detailed protocol and juxtaposing its performance against alternative analytical techniques. This guide is designed to not only present a method but to elucidate the scientific rationale behind the experimental choices, ensuring a self-validating system of analysis.
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
This compound serves as a crucial precursor in the synthesis of novel therapeutic agents. The presence of impurities, even in trace amounts, can have significant ramifications, potentially leading to the formation of undesired side-products, reduced efficacy of the final API, and in the worst-case scenario, unforeseen toxicological effects. Therefore, a precise and reliable analytical method for purity determination is not merely a quality control measure but a fundamental aspect of drug discovery and development.
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the purity assessment of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[1] This guide will focus on a reversed-phase HPLC (RP-HPLC) method, which is particularly well-suited for the separation of polar and non-polar impurities from the target compound.
The Gold Standard: A Validated HPLC-UV Method
The cornerstone of our analysis is a validated RP-HPLC method employing a C18 stationary phase. This non-polar stationary phase allows for the effective separation of this compound from potential process-related impurities and degradation products based on their differential partitioning with a polar mobile phase.
Experimental Protocol: HPLC-UV Purity Determination
Objective: To develop and validate a robust HPLC-UV method for the quantitative determination of the purity of this compound and to separate it from potential impurities.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: Methanol.
-
Standard and Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. For analysis, dilute to an appropriate concentration (e.g., 0.1 mg/mL).
Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Gradient Program | See Table 1 |
Table 1: HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Rationale for Method Parameters:
-
C18 Column: The choice of a C18 column provides a versatile non-polar stationary phase, ideal for retaining and separating a broad range of organic molecules, including the target compound and its likely impurities.
-
Formic Acid in Mobile Phase: The addition of 0.1% formic acid to both mobile phase components serves to control the pH and improve peak shape by suppressing the ionization of acidic and basic functional groups.
-
Gradient Elution: A gradient elution is employed to ensure the effective separation of impurities with a wide range of polarities. The initial high aqueous phase allows for the retention of polar impurities, while the gradual increase in the organic phase facilitates the elution of less polar compounds and the main analyte.
-
UV Detection at 265 nm: This wavelength was selected based on the UV absorbance maximum of nicotinic acid and its derivatives, providing optimal sensitivity for the analyte and related impurities.[2]
Method Validation and Performance
A robust analytical method must be validated to ensure it is fit for its intended purpose.[3][4][5][6][7] The validation of this HPLC method would adhere to the International Council for Harmonisation (ICH) guidelines and would typically include the following parameters:[3][4][5][6][7]
Table 2: Summary of HPLC Method Validation Parameters
| Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. | The main peak is well-resolved from all known impurities and placebo peaks. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. | r² = 0.9995 |
| Accuracy | % Recovery between 98.0% and 102.0%. | 99.5% - 101.2% |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. | RSD < 1.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | 0.03 µg/mL |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., flow rate, column temperature). | Method is robust within ±5% variation of parameters. |
This self-validating system ensures that the method is not only accurate and precise for a single analysis but will consistently deliver reliable results under slightly varied conditions, a hallmark of a trustworthy protocol.
Comparative Analysis with Alternative Techniques
While HPLC-UV is a powerful and widely accessible technique, other analytical methods can provide complementary or, in some cases, superior information. The choice of technique often depends on the specific analytical challenge, such as the need for higher sensitivity, structural elucidation of unknown impurities, or the analysis of volatile compounds.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS represents a significant advancement over traditional HPLC, offering faster analysis times and higher resolution due to the use of smaller particle size columns. The coupling of UPLC with a mass spectrometer provides an orthogonal detection method, offering invaluable mass information for peak identification and structural elucidation of unknown impurities.[8][9][10]
Table 3: Performance Comparison: HPLC-UV vs. UPLC-MS
| Feature | HPLC-UV | UPLC-MS |
| Resolution | Good | Excellent |
| Analysis Time | 15-30 minutes | 2-10 minutes |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL to pg/mL range)[11] |
| Specificity | Relies on retention time and UV spectrum | High (based on mass-to-charge ratio) |
| Impurity Identification | Limited to comparison with known standards | Capable of identifying unknown impurities through mass fragmentation patterns |
| Cost & Complexity | Lower | Higher |
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and semi-volatile impurities that may be present in the starting materials or formed during the synthesis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice.[12][13] It is particularly effective for identifying and quantifying residual solvents.[12]
Table 4: Performance Comparison: HPLC-UV vs. GC-MS
| Feature | HPLC-UV | GC-MS |
| Analyte Suitability | Non-volatile and thermally stable compounds | Volatile and semi-volatile, thermally stable compounds |
| Sample Preparation | Simple dissolution | May require derivatization for non-volatile compounds |
| Sensitivity | Good | Excellent for volatile compounds |
| Impurity Identification | Limited | Excellent, with extensive spectral libraries for identification |
| Application for Topic Compound | Primary method for purity and non-volatile impurities | Analysis of residual solvents and volatile impurities |
Visualizing the Analytical Workflow
To better understand the procedural flow of the primary analytical method, the following diagram illustrates the key steps in the HPLC-UV purity analysis.
Caption: Workflow for HPLC-UV Purity Analysis.
Conclusion: An Integrated Approach to Purity Assessment
The purity analysis of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. While a validated HPLC-UV method, as detailed in this guide, provides a robust and reliable primary tool for purity assessment, an integrated analytical approach is often the most comprehensive.
-
HPLC-UV remains the workhorse for routine purity testing due to its balance of performance, cost, and ease of use.
-
UPLC-MS should be employed for in-depth impurity profiling, especially when dealing with complex samples or the need for rapid method development and unknown identification.
-
GC-MS is indispensable for the analysis of volatile impurities and residual solvents, which are outside the scope of HPLC analysis.
By understanding the strengths and limitations of each technique, researchers and drug development professionals can make informed decisions about the most appropriate analytical strategy to ensure the integrity of their chemical entities. This multi-faceted approach, grounded in the principles of scientific integrity and method validation, is essential for advancing pharmaceutical research and development.
References
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U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
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Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]
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International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
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AMS Biotechnology (Europe) Ltd. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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DSDP Analytics. (n.d.). USP <621> Chromatography. [Link]
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IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
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GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]
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Waters Corporation. (n.d.). Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development. [Link]
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OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]
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American Pharmaceutical Review. (n.d.). Pharmaceutical Gas Chromatography Mass Spectrometers. [Link]
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European Pharmaceutical Review. (2017). GC-MS applications in pharmaceutical analysis. [Link]
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Anapharm Bioanalytics. (n.d.). Small Molecule Bioanalysis. [Link]
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Gillespie, T. A., & Winger, B. E. (2011). Mass spectrometry for small molecule pharmaceutical product development: a review. Mass Spectrometry Reviews, 30(4), 643-662. [Link]
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American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]
-
European Pharmaceutical Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
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Pawłowski, W., & Zgoda, M. M. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 61(5), 339-346. [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
IOSR Journal of Pharmacy and Biological Sciences. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
-
Googleapis.com. (n.d.). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]
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The Good Scents Company. (n.d.). methyl nicotinate, 93-60-7. [Link]
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A Spectroscopic Journey: Differentiating 4-Bromo-nicotinic Acid Methyl Ester from its Precursors
In the precise world of pharmaceutical and materials science, the unambiguous identification of a synthesized molecule is paramount. Every step in a synthetic pathway must be rigorously verified to ensure the final product is pure and possesses the correct chemical structure. Spectroscopic techniques are the cornerstone of this verification process, providing a detailed fingerprint of a molecule's atomic and electronic environment. This guide offers an in-depth spectroscopic comparison of 4-bromo-nicotinic acid methyl ester with its common precursors, nicotinic acid and nicotinic acid methyl ester. By examining the nuances in their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectra, we can clearly track the chemical transformations and confirm the successful synthesis of our target molecule.
The Synthetic Pathway: From Acid to Brominated Ester
The synthesis of 4-bromo-nicotinic acid methyl ester typically proceeds in a two-step fashion from the readily available starting material, nicotinic acid. The first step involves the esterification of the carboxylic acid to form nicotinic acid methyl ester. This is followed by a bromination step, which selectively introduces a bromine atom at the 4-position of the pyridine ring. Understanding this pathway is crucial as it informs our interpretation of the spectroscopic data, allowing us to anticipate the changes that will occur at each stage.
Caption: Synthetic route to 4-bromo-nicotinic acid methyl ester.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The key differences in the ¹H NMR spectra of our three compounds lie in the chemical shifts and coupling patterns of the aromatic protons on the pyridine ring and the appearance of the methyl ester protons.
| Compound | H2 (ppm) | H4 (ppm) | H5 (ppm) | H6 (ppm) | -OCH₃ (ppm) |
| Nicotinic Acid | ~9.15 | ~8.83 | ~7.60 | ~8.30 | - |
| Nicotinic Acid Methyl Ester | ~9.23 | ~8.78 | ~7.39 | ~8.29 | ~3.96 |
| 4-Bromo-nicotinic Acid Methyl Ester (Analog) | ~9.0 | - | ~8.5 | ~8.8 | ~3.9 |
Note: Data for 4-Bromo-nicotinic Acid Methyl Ester is based on analogous compounds such as methyl 4-bromo-6-methylnicotinate and will show slight variations.
Analysis:
-
Nicotinic Acid to Methyl Ester: The most obvious change is the appearance of a singlet around 3.96 ppm, corresponding to the three protons of the methyl ester group. The aromatic protons experience slight downfield shifts due to the electronic effect of the ester group compared to the carboxylic acid.
-
Bromination: The introduction of the bromine atom at the 4-position dramatically alters the aromatic region. The signal for H4 disappears, and the remaining protons (H2, H5, and H6) will exhibit different chemical shifts and coupling patterns due to the strong electron-withdrawing and anisotropic effects of the bromine atom. Specifically, H5 is expected to shift significantly downfield.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling constants to assign the signals to the respective protons in the molecule.
Caption: General workflow for acquiring and analyzing an NMR spectrum.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and the chemical shift of the signal is indicative of its electronic environment.
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | C=O (ppm) | -OCH₃ (ppm) |
| Nicotinic Acid | ~150.2 | ~127.0 | ~137.0 | ~123.7 | ~153.0 | ~167.0 | - |
| Nicotinic Acid Methyl Ester | ~150.8 | ~126.5 | ~137.2 | ~123.5 | ~153.5 | ~165.5 | ~52.5 |
| 4-Bromo-nicotinic Acid Methyl Ester (Analog) | ~152.0 | ~130.0 | ~125.0 | ~128.0 | ~155.0 | ~164.0 | ~53.0 |
Note: Data for 4-Bromo-nicotinic Acid Methyl Ester is based on analogous compounds and will show slight variations.
Analysis:
-
Esterification: The conversion of the carboxylic acid to a methyl ester results in the appearance of a new signal around 52.5 ppm for the methoxy carbon. The carbonyl carbon signal shifts slightly upfield.
-
Bromination: The most significant change is the downfield shift of the C4 signal to a region characteristic of a carbon attached to a bromine atom (around 125 ppm in the analog). The chemical shifts of the other ring carbons are also affected by the presence of the bromine substituent.
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol is similar to that of ¹H NMR, with the primary difference being the observation frequency and the use of proton decoupling to simplify the spectrum to single lines for each carbon atom.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule.
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| Nicotinic Acid | ~3000-2500 (broad) | ~1700-1725 | ~1300-1200 | - |
| Nicotinic Acid Methyl Ester | - | ~1720-1740 | ~1300-1100 | - |
| 4-Bromo-nicotinic Acid Methyl Ester (Expected) | - | ~1720-1740 | ~1300-1100 | ~600-500 |
Analysis:
-
Esterification: The most prominent change is the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C-O stretching band for the ester. The C=O stretch of the ester typically appears at a slightly higher wavenumber than that of the carboxylic acid.[1]
-
Bromination: The introduction of the bromine atom will give rise to a new absorption in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹, corresponding to the C-Br stretching vibration.
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Scan: Lower the ATR anvil to press the sample against the crystal and record the sample spectrum.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structure elucidation.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| Nicotinic Acid | 123 | 106 ([M-OH]⁺), 78 ([Pyridine]⁺) |
| Nicotinic Acid Methyl Ester | 137 | 106 ([M-OCH₃]⁺), 78 ([Pyridine]⁺) |
| 4-Bromo-nicotinic Acid Methyl Ester (Expected) | 215/217 (Isotopic peaks) | 184/186 ([M-OCH₃]⁺), 156/158 ([M-COOCH₃]⁺), 77 ([Pyridine-Br fragment]⁺) |
Analysis:
-
Esterification: The molecular ion peak shifts from m/z 123 to m/z 137, corresponding to the addition of a CH₂ group. The fragmentation pattern also changes, with the loss of a methoxy radical (-OCH₃) becoming a prominent fragmentation pathway.
-
Bromination: The most telling feature in the mass spectrum of 4-bromo-nicotinic acid methyl ester will be the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (m/z 215 and 217). This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The fragmentation pattern will also show this isotopic signature in any fragments containing the bromine atom.
Experimental Protocol: Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is vaporized and then ionized, commonly by electron impact (EI), which creates a molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Conclusion
The spectroscopic comparison of 4-bromo-nicotinic acid methyl ester with its precursors, nicotinic acid and nicotinic acid methyl ester, provides a clear and definitive method for tracking the progress of the synthesis and confirming the identity of the final product. Each spectroscopic technique offers a unique piece of the structural puzzle. ¹H and ¹³C NMR confirm the connectivity of atoms, IR spectroscopy identifies the functional groups present, and mass spectrometry provides the molecular weight and fragmentation information. By carefully analyzing the changes in the spectra at each synthetic step, researchers can proceed with confidence, knowing that they have successfully synthesized the desired molecule.
References
-
Veeprho Pharmaceuticals. Methyl Nicotinate Impurities and Related Compound. Available at: [Link]
Sources
alternative reagents to 4-bromo-nicotinic acid methyl ester hydrobromide
An In-Depth Guide to Alternative Reagents for 4-Bromo-Nicotinic Acid Methyl Ester Hydrobromide in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the functionalization of the pyridine ring is a foundational strategy in the synthesis of novel therapeutics and functional materials. 4-Bromo-nicotinic acid methyl ester serves as a robust and versatile building block, particularly as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The bromine atom at the C4 position provides a reliable handle for introducing molecular complexity via C-C, C-N, and C-O bond formation.
However, reliance on a single building block can be limiting. Factors such as cost, reactivity with sensitive substrates, and the desire for alternative synthetic strategies necessitate a thorough understanding of viable alternatives. This guide provides an in-depth, data-driven comparison of alternative reagents to 4-bromo-nicotinic acid methyl ester, focusing on their performance in key cross-coupling reactions, supported by experimental data and mechanistic insights. We will explore other halogenated nicotinates, highly reactive sulfonate esters, and strategies that reverse the polarity of the coupling partners, such as organoboron and organozinc reagents.
The most direct and often most cost-effective alternative to a bromo-substituted aromatic is its chloro-analogue. The choice between a bromo and a chloro derivative is a classic synthetic trade-off between reactivity and cost.
The Underlying Principle: C-X Bond Strength and Oxidative Addition
The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The oxidative addition of the Pd(0) catalyst to the C-X bond is often the rate-determining step in catalytic cycles like the Suzuki-Miyaura coupling. The weaker C-Br bond (approx. 71 kcal/mol) is more readily cleaved by the palladium catalyst than the stronger C-Cl bond (approx. 84 kcal/mol), allowing for milder reaction conditions.
Consequently, while methyl 4-chloronicotinate is an attractive alternative due to its lower cost, it is inherently less reactive and typically requires more forcing conditions to achieve comparable yields to its bromo counterpart. This often involves:
-
Higher Temperatures: To overcome the higher activation energy of the oxidative addition step.
-
More Active Catalysts: Use of specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands that promote the oxidative addition of aryl chlorides.
-
Stronger Bases: To facilitate the transmetalation step.
Comparative Performance Data
Direct side-by-side comparisons for methyl 4-halonicotinates under identical conditions are sparse in the literature. However, reactivity trends can be reliably inferred from studies on other halopyridine and halopyrimidine systems.
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference Notes |
| Suzuki-Miyaura | Methyl 4-Bromo nicotinate | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/H₂O, 80 °C, 2h | ~85-95 | Expected yield based on standard reactivity of aryl bromides. |
| Suzuki-Miyaura | Methyl 4-Chloro nicotinate | Phenylboronic Acid | Pd₂(dba)₃ / XPhos, K₃PO₄ | 1,4-Dioxane, 110 °C, 12h | ~70-85 | Requires more active catalyst and harsher conditions.[2][3] |
| Buchwald-Hartwig | Methyl 4-Bromo nicotinate | Morpholine | Pd₂(dba)₃ / BINAP, NaOt-Bu | Toluene, 100 °C, 8h | ~80-90 | General conditions for amination of aryl bromides.[4][5] |
| Buchwald-Hartwig | Methyl 4-Chloro nicotinate | Morpholine | Pd(OAc)₂ / RuPhos, LiHMDS | Toluene, 110 °C, 18h | ~75-85 | Requires specialized ligands and stronger bases for efficient coupling.[6] |
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol provides a general procedure that can be adapted for both bromo- and chloro-substrates, with critical modifications noted.
Materials:
-
Methyl 4-halonicotinate (Bromo or Chloro) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
For Bromo: Pd(PPh₃)₄ (3 mol%) and Na₂CO₃ (2.0 equiv)
-
For Chloro: Pd₂(dba)₃ (2 mol%) with XPhos (4 mol%) and K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture), degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the methyl 4-halonicotinate, arylboronic acid, base, and palladium catalyst/ligand.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture with vigorous stirring.
-
For Bromo: 80-90 °C.
-
For Chloro: 100-110 °C.
-
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours for bromo, 12-24 hours for chloro).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization: Suzuki-Miyaura Catalytic Cycle
Sources
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negishi Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Purity Assessment of 4-bromo-nicotinic acid methyl ester hydrobromide
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable downstream results. This guide provides an in-depth, technically-grounded comparison of methodologies for assessing the purity of synthesized 4-bromo-nicotinic acid methyl ester hydrobromide. Moving beyond a simple recitation of protocols, we will delve into the rationale behind experimental choices, enabling a robust and self-validating approach to purity determination.
The Synthetic Landscape: Understanding Potential Impurities
A thorough purity assessment begins with an understanding of the synthetic routes to this compound, as these pathways dictate the likely impurities. Two common synthetic strategies are the Fischer esterification of 4-bromonicotinic acid and the Sandmeyer reaction of methyl 4-aminonicotinate.
Synthetic Route 1: Fischer Esterification
This classic method involves the acid-catalyzed reaction of 4-bromonicotinic acid with methanol. The subsequent treatment with hydrobromic acid yields the hydrobromide salt.
Caption: Synthetic workflow for this compound via Fischer Esterification.
Synthetic Route 2: Sandmeyer Reaction
This route begins with the diazotization of methyl 4-aminonicotinate, followed by a copper(I) bromide-mediated substitution. The final step is the formation of the hydrobromide salt.
Caption: Synthetic workflow for this compound via Sandmeyer Reaction.
A critical analysis of these routes allows us to predict potential impurities, which is essential for developing a robust analytical strategy.
| Impurity Class | Potential Impurities | Origin |
| Starting Materials | 4-bromonicotinic acid, Methyl 4-aminonicotinate | Incomplete reaction |
| Reagents | Residual acid catalyst (e.g., H₂SO₄) | Incomplete work-up |
| By-products (Esterification) | Unreacted methanol | Incomplete removal |
| By-products (Sandmeyer) | Phenolic compounds (from reaction with water), De-aminated product (methyl nicotinate) | Side reactions of the diazonium salt[1] |
| Isomeric Impurities | Other brominated isomers | Non-specific bromination (less likely with these routes) |
| Degradation Products | Nicotinic acid derivatives from hydrolysis | Instability during work-up or storage |
Orthogonal Analytical Approaches for Purity Determination
A single analytical technique is rarely sufficient for a comprehensive purity assessment. An orthogonal approach, employing multiple techniques with different separation and detection principles, provides a more complete picture.
Caption: Orthogonal analytical workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of quantitative purity analysis, offering high resolution and sensitivity for separating the main component from its impurities.
Experimental Protocol: Reversed-Phase HPLC
-
Column: C18, 150 x 4.6 mm, 5 µm particle size. The C18 stationary phase provides excellent retention for the moderately polar analyte.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
Rationale: A buffered mobile phase is crucial for consistent peak shape and retention of the ionizable pyridine moiety. Formic acid is volatile and compatible with mass spectrometry detection.
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
Rationale: A gradient elution is necessary to separate non-polar impurities from the more polar starting materials and the main product.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection: UV at 254 nm. The aromatic pyridine ring exhibits strong UV absorbance at this wavelength.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
Data Interpretation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks. Identification of known impurities can be achieved by comparing their retention times with those of reference standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for structural confirmation and the detection of residual solvents.
Experimental Protocol: ¹H and ¹³C NMR
-
Solvent: Deuterated methanol (CD₃OD) or Deuterated water (D₂O). These solvents are chosen for their ability to dissolve the hydrobromide salt.
-
Instrument: 400 MHz or higher field strength NMR spectrometer.
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Expected Chemical Shifts (δ, ppm):
-
~9.0-9.2 (s, 1H, H-2)
-
~8.5-8.7 (s, 1H, H-6)
-
~4.0 (s, 3H, -OCH₃)
-
-
Rationale: The deshielding effect of the electronegative nitrogen and the ester group, along with the bromine atom, will shift the aromatic protons downfield. The methyl protons of the ester will appear as a singlet.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Chemical Shifts (δ, ppm):
-
~164-166 (C=O)
-
~150-155 (C-2, C-6)
-
~130-140 (C-4, C-5)
-
~53-55 (-OCH₃)
-
-
Rationale: The carbonyl carbon will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the substituents.
-
Data Interpretation: The presence of unexpected signals in the ¹H NMR spectrum can indicate impurities. Integration of the impurity signals relative to the main compound's signals can provide a semi-quantitative estimation of their levels. Residual solvent peaks (e.g., methanol, ethyl acetate) are readily identifiable by their characteristic chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and can help in the structural elucidation of unknown impurities.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+). The pyridine nitrogen is readily protonated, making ESI+ the ideal ionization method.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Sample Infusion: Introduce the sample dissolved in methanol or acetonitrile directly into the mass spectrometer.
-
Expected m/z:
-
[M+H]⁺ for the free base: C₇H₆BrNO₂ + H⁺ = 215.96 / 217.96 (due to bromine isotopes ⁷⁹Br and ⁸¹Br). The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) is a key diagnostic feature.
-
-
Tandem MS (MS/MS):
-
Fragment the [M+H]⁺ ion to obtain structural information.
-
Expected Fragmentation: Loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
-
Data Interpretation: The presence of the correct molecular ion with the characteristic bromine isotopic pattern confirms the identity of the product. Additional m/z values can indicate the presence of impurities. MS/MS fragmentation patterns of these impurity ions can help in their identification.
Comparative Guide to Purification Methods
The choice of purification method depends on the nature and quantity of the impurities present. Here, we compare two common techniques: recrystallization and column chromatography.
| Feature | Recrystallization | Column Chromatography |
| Principle | Difference in solubility of the compound and impurities in a given solvent at different temperatures. | Differential partitioning of components between a stationary phase and a mobile phase. |
| Best For Removing | Small amounts of impurities with significantly different solubility profiles. | A wide range of impurities, including those with similar polarities to the product. |
| Advantages | - Cost-effective for large quantities.- Can yield highly crystalline, pure material.- Scalable. | - High resolution and separation efficiency.- Versatile for a wide range of compounds and impurities. |
| Disadvantages | - Can be time-consuming to find the optimal solvent system.- May result in significant product loss in the mother liquor.- Not effective for impurities with similar solubility. | - Can be expensive and time-consuming for large-scale purification.- Requires the use of large volumes of solvents. |
| Recommended For | Final purification step to obtain a highly pure, crystalline solid, especially after a preliminary purification. | Purification of crude reaction mixtures containing multiple components. |
Protocol: Recrystallization
-
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, water, or mixtures) at room temperature and at their boiling points. An ideal solvent will have high solubility at high temperatures and low solubility at low temperatures.
-
Procedure: a. Dissolve the crude product in a minimal amount of the hot solvent. b. If the solution is colored, add a small amount of activated charcoal and hot filter. c. Allow the solution to cool slowly to room temperature, then cool further in an ice bath. d. Collect the crystals by vacuum filtration. e. Wash the crystals with a small amount of cold solvent. f. Dry the crystals under vacuum.
Protocol: Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. The polarity of the eluent is gradually increased to elute compounds with increasing polarity.
-
Procedure: a. Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column. b. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. c. Apply the dried, adsorbed sample to the top of the column. d. Elute the column with the solvent gradient, collecting fractions. e. Monitor the fractions by Thin Layer Chromatography (TLC). f. Combine the pure fractions and evaporate the solvent.
Conclusion
A comprehensive assessment of the purity of synthesized this compound necessitates a multi-faceted approach. By understanding the potential impurities arising from the synthetic route and employing orthogonal analytical techniques such as HPLC, NMR, and Mass Spectrometry, a detailed and reliable purity profile can be established. The choice of an appropriate purification method, be it the scalable and cost-effective recrystallization or the high-resolution column chromatography, should be guided by the specific impurity profile of the crude product. This rigorous, scientifically-grounded approach ensures the quality and reliability of this important synthetic intermediate for its intended applications in research and development.
References
-
Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635. [Link]
-
Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link]
-
Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251-277. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
-
Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765-792. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-nicotinic Acid Methyl Ester Hydrobromide
This guide provides an in-depth, procedural framework for the safe handling and disposal of 4-Bromo-nicotinic acid methyl ester hydrobromide (CAS No. 1263378-22-8). As a brominated heterocyclic compound, this substance requires specific disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. This document moves beyond mere instruction to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.
Foundational Knowledge: Hazard Identification and Risk Assessment
Proper disposal begins with a comprehensive understanding of the compound's intrinsic hazards. This compound is an irritant and is harmful if ingested or released into the environment.[1] The primary risks are associated with direct contact and the generation of dust.
A synthesis of available safety data classifies the compound and its close analogs with the following hazards:
| Hazard Class | GHS Code | Description | Primary Concern | Citations |
| Skin Irritation | H315 | Causes skin irritation | Direct contact with the solid or solutions | [2][3] |
| Serious Eye Irritation | H319 | Causes serious eye irritation | Direct contact, airborne dust | [3][4] |
| Respiratory Irritation | H335 | May cause respiratory irritation | Inhalation of airborne dust | [2][3] |
| Acute Oral Toxicity | H302 | Harmful if swallowed | Accidental ingestion | [1] |
| Aquatic Hazard | H402 | Harmful to aquatic life | Improper disposal leading to environmental release |
These classifications mandate that this compound be treated as a hazardous substance from acquisition to disposal.
The Core Principle: Classification as Halogenated Organic Waste
The defining characteristic of this compound for disposal purposes is the carbon-bromine bond. This places it unequivocally in the category of halogenated organic waste .[5] This classification is the central pillar of its disposal plan for several critical reasons:
-
Treatment Incompatibility: Halogenated compounds require high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (like hydrogen bromide) produced during combustion. Mixing them with non-halogenated solvent waste, which is often recycled or used for fuel blending, can damage recycling facilities and create prohibited emissions.[6]
-
Regulatory Compliance: Environmental agencies strictly regulate the disposal of halogenated organic compounds to prevent the formation of persistent organic pollutants.[7] Land disposal of these wastes is heavily restricted.[8]
-
Safety: Keeping waste streams separate prevents unintended chemical reactions within the waste container.[9]
Therefore, all waste streams containing this compound—including pure excess reagent, contaminated personal protective equipment (PPE), and cleanup materials—must be segregated as halogenated waste.
Standard Operating Procedure: Routine Waste Disposal
This protocol outlines the step-by-step process for accumulating and disposing of this compound waste during routine laboratory operations.
Step 1: Container Selection and Labeling
-
Action: Procure a dedicated hazardous waste container compatible with solid organic waste. Ensure it has a screw-top, vapor-tight lid.[9]
-
Causality: A properly sealed container prevents the release of vapors or dust and protects the contents from moisture or reaction with atmospheric components.
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label.[6] Clearly write the full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.[9] This ensures universal understanding and proper handling by environmental health and safety (EHS) personnel.
Step 2: Waste Segregation
-
Action: At the point of generation, place all materials contaminated with the compound directly into the designated halogenated waste container.
-
Causality: Segregation at the source is the most effective way to prevent cross-contamination of waste streams.[5][6] Do not mix this waste with non-halogenated solvents, aqueous waste, acids, or bases.[5]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Action: Keep the sealed waste container in a designated SAA within the laboratory. This area should be clearly marked, away from drains, and out of high-traffic paths.
-
Causality: Storing waste at or near the point of generation under the control of laboratory personnel minimizes the risk of spills and ensures accountability until it is collected by EHS professionals.[9]
Step 4: Arranging for Disposal
-
Action: Once the container is full or waste is no longer being generated, contact your institution's EHS department to schedule a pickup.
-
Causality: EHS is responsible for the consolidation, transport, and final disposal of hazardous waste in accordance with all local and national regulations. Do not attempt to dispose of the material through standard municipal waste or commercial chemical suppliers.
Caption: Workflow for Routine Disposal of Halogenated Waste.
Emergency Protocol: Spill and Decontamination Procedures
Accidents require a swift and systematic response to mitigate exposure and environmental release.
Step 1: Assess and Secure the Area
-
Action: Immediately alert others in the vicinity. If the spill is large or if dust has become airborne, evacuate the immediate area. Restrict access.
-
Causality: The first priority is to prevent exposure to personnel. Respiratory irritation is a key hazard from airborne dust.
Step 2: Don Appropriate PPE
-
Action: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile is generally acceptable for incidental contact with solids). If there is a significant risk of dust generation, respiratory protection is required.
-
Causality: PPE is the primary barrier to prevent skin contact, eye irritation, and inhalation.[2][4]
Step 3: Containment and Cleanup
-
Action: For a solid spill, do NOT use a dry brush or create sweeping motions that generate dust. Gently cover the spill with an absorbent material or use a commercially available spill kit designed for solid chemicals. Carefully scoop the material into a sealable plastic bag or container.
-
Causality: Minimizing dust generation is critical to preventing respiratory exposure.
Step 4: Decontamination
-
Action: Wipe the spill area with a cloth dampened with a suitable solvent (such as ethanol or isopropanol), followed by soap and water. All cleaning materials are now considered hazardous waste.
-
Causality: A two-step cleaning process ensures the removal of residual particulate matter and any dissolved chemical film.
Step 5: Disposal of Cleanup Materials
-
Action: Place all contaminated materials—including gloves, absorbent pads, and wipes—into the pre-labeled halogenated hazardous waste container.[1] Do not dispose of them in the regular trash.
-
Causality: Any material that has come into contact with the chemical is now classified as the same type of hazardous waste and must be disposed of accordingly.
Caption: Decision Tree for Spill Response Procedures.
By adhering to these scientifically grounded procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to personal safety, institutional integrity, and environmental stewardship.
References
- TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES. Source: Illinois Pollution Control Board.
- SAFETY DATA SHEET - Sigma-Aldrich. Source: Sigma-Aldrich.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- HAZARDOUS WASTE SEGREGATION Guide. Source: Bucknell University.
- This compound | 1263378-22-8. Source: Sigma-Aldrich.
- SAFETY DATA SHEET - TCI Chemicals. Source: TCI Chemicals.
- Halogenated Organic Liquids - Standard Operating Procedure. Source: Braun Research Group, University of Illinois Urbana-Champaign.
- Organic Solvents Waste Disposal. Source: Cornell University Environmental Health and Safety.
- Methyl 4-bromonicotinate SDS, 1043419-29-9 Safety D
- Safety D
- SAFETY DATA SHEET - Thermo Fisher Scientific. Source: Thermo Fisher Scientific.
- 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707. Source: PubChem.
Sources
- 1. echemi.com [echemi.com]
- 2. biosynth.com [biosynth.com]
- 3. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. Section 729 [ilga.gov]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
A Researcher's Guide to the Safe Handling of 4-Bromo-nicotinic Acid Methyl Ester Hydrobromide
As a novel compound in the landscape of pharmaceutical research and drug development, 4-Bromo-nicotinic acid methyl ester hydrobromide demands a meticulous approach to laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of the research.
Hazard Identification and Risk Assessment
Assumed Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Potential to cause skin irritation upon contact.[3][4][5]
-
Serious Eye Damage/Irritation: Potential to cause serious eye irritation or damage.[3][4][5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting | Double Nitrile Gloves, Lab Coat, Safety Goggles with Side Shields, N95 Respirator |
| Dissolving and Solution Preparation | Double Nitrile Gloves, Chemical-Resistant Apron over Lab Coat, Chemical Splash Goggles, Face Shield |
| Reaction Setup and Monitoring | Double Nitrile Gloves, Lab Coat, Safety Goggles |
| Work-up and Purification | Double Nitrile Gloves, Chemical-Resistant Apron over Lab Coat, Chemical Splash Goggles, Face Shield |
| Waste Disposal | Double Nitrile Gloves, Chemical-Resistant Apron over Lab Coat, Chemical Splash Goggles |
Causality of PPE Choices:
-
Double Gloving: The use of two pairs of chemotherapy-grade gloves is a standard practice when handling hazardous drugs and compounds of unknown toxicity.[6][7] This provides a redundant barrier against dermal exposure.
-
Eye and Face Protection: Safety goggles are the minimum requirement for eye protection.[8] However, when there is a risk of splashes, such as during solution preparation or spill cleanup, chemical splash goggles and a face shield are necessary to protect the entire face.[9][10]
-
Respiratory Protection: An N95 respirator is recommended when handling the solid compound to prevent inhalation of airborne particles.[6] A surgical mask offers no protection from chemical aerosols or dust.[11]
-
Protective Clothing: A lab coat is standard for all laboratory work.[12] A chemical-resistant apron provides an additional layer of protection against spills of corrosive or permeable chemicals.[10]
Operational Plan: A Step-by-Step Workflow
The following workflow is designed to minimize exposure and ensure safe handling of this compound from receipt to disposal.
Caption: Workflow for Handling this compound.
Detailed Protocol:
-
Receipt and Inspection: Upon receipt, inspect the container for any damage or leaks.[13] Ensure the supplier's label is intact and legible.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[3] The storage location should be clearly labeled.
-
Weighing and Aliquoting: All handling of the solid material must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][14] Use appropriate tools to handle the solid and avoid creating dust.
-
Dissolving and Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Work in a fume hood and wear appropriate PPE.[12]
-
Reaction and Work-up: Conduct all reactions in a fume hood. Ensure that all glassware is properly secured. During work-up procedures that may involve pressure changes or exotherms, use a blast shield.
-
Spill Management: In the event of a spill, evacuate the immediate area. If the spill is small, trained personnel wearing appropriate PPE can clean it up using an inert absorbent material. For large spills, evacuate the laboratory and contact the institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any associated waste is crucial to protect the environment and comply with regulations.
Waste Segregation and Disposal Protocol:
-
Halogenated Organic Waste: As a brominated organic compound, all waste containing this compound must be disposed of in a designated "Halogenated Organic Waste" container.[14][15] Do not mix halogenated and non-halogenated waste streams to reduce disposal costs and environmental impact.[16]
-
Solid Waste: Contaminated solid waste, such as gloves, weighing paper, and absorbent pads, should be placed in a sealed bag and then into the solid halogenated waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed container for halogenated liquid waste.[17]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the approximate concentrations.[16][17]
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Never dispose of this chemical down the drain.[14]
By adhering to these guidelines, researchers can safely handle this compound, ensuring a secure laboratory environment and the advancement of their scientific endeavors.
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (2025, March 4).
- Halogenated Solvents in Laboratories - Campus Operations. (n.d.).
- Hazardous Waste Segregation. (n.d.).
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
- SOP for Handling of Chemicals and Reagents - Pharmaceutical Information. (2024, May 2).
- 7.2 Organic Solvents - Cornell EHS. (n.d.).
- Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions. (n.d.).
- Handling of reagents - SynCrest Inc. (n.d.).
- USP Chapter : Personal Protective Equipment - Pharmacy Times. (2018, September 4).
- Preparing & Handling Chemical Solutions | The Science Blog. (2023, April 26).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 3).
- US4954648A - Method for the bromination of aromatic compound - Google Patents. (n.d.).
- Bromination - Common Conditions - Common Organic Chemistry. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Bromination safety - YouTube. (2024, June 7).
- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
- Safety Data Sheet - Biosynth. (2022, August 30).
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
- Bromination of Aromatic Compounds using Bromine in Microreactor: a Continuous-flow Method for the Synthesis of 1-Bromo-2,4,5-Trifluorobenzene - ResearchGate. (2025, August 9).
- Safe handling of hazardous drugs - PMC - PubMed Central. (n.d.).
- Methyl 4-bromonicotinate SDS, 1043419-29-9 Safety Data Sheets - ECHEMI. (n.d.).
- eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration - OSHA. (n.d.).
- 5 - SAFETY DATA SHEET. (2014, November 7).
- Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace US. (2025, April 9).
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- 3. fishersci.com [fishersci.com]
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- 5. fishersci.com [fishersci.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
